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  • Product: 4-iodo-1H-indole-2-carboxylic Acid
  • CAS: 383133-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-iodo-1H-indole-2-carboxylic acid: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of 4-iodo-1H-indole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-iodo-1H-indole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, outline a robust synthetic strategy, and explore its significant utility in palladium-catalyzed cross-coupling reactions, culminating in its application in the synthesis of biologically active molecules.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. The strategic introduction of functional groups onto this scaffold is paramount for modulating pharmacological activity.

4-iodo-1H-indole-2-carboxylic acid is a particularly valuable synthetic intermediate. It combines three key features: the indole core for biological recognition, a carboxylic acid at the 2-position that can act as a bioisostere or a handle for amide coupling, and an iodine atom at the 4-position. This iodo-substituent is not merely a source of steric bulk; it is a highly reactive handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures that would otherwise be difficult to access.

Core Physicochemical and Spectroscopic Properties

While specific experimental data for 4-iodo-1H-indole-2-carboxylic acid is not broadly published, its properties can be reliably predicted based on the well-characterized parent compound, indole-2-carboxylic acid, and the known effects of iodo-substitution.

Data Summary Table
PropertyValue / DescriptionRationale / Source
Molecular Formula C₉H₆INO₂-
Molecular Weight 287.06 g/mol -
Appearance Expected to be an off-white to pale yellow or tan solid.Based on similar iodo-aryl carboxylic acids.
Melting Point Estimated >210 °C (with decomposition).The parent indole-2-carboxylic acid melts around 202-206 °C[1]. The heavier iodine atom and potential for altered crystal packing would likely increase this value.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.Typical for aromatic carboxylic acids.
pKa Estimated 3.5 - 4.5The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the indole ring.
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the indole ring protons. The proton at the 3-position will likely appear as a singlet or a doublet with a small coupling constant. The aromatic protons on the benzene portion of the ring will show a distinct splitting pattern influenced by the iodine at C4. The N-H proton will appear as a broad singlet, and the carboxylic acid proton will be a very broad singlet at a downfield chemical shift (>12 ppm).

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The carbon bearing the iodine (C4) will have its chemical shift influenced by the heavy atom effect.

  • IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp N-H stretch (~3300-3400 cm⁻¹), and a strong C=O stretch for the carbonyl group (~1680-1710 cm⁻¹).[2]

Synthesis of 4-iodo-1H-indole-2-carboxylic acid

A logical and effective route to 4-iodo-1H-indole-2-carboxylic acid involves a two-step process: first, the synthesis of the indole-2-carboxylic acid core, followed by regioselective iodination. The Hemetsberger indole synthesis is a classic and reliable method for the former.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hemetsberger Indole Synthesis cluster_1 Step 2: Saponification A 2-Iodobenzaldehyde D Thermal Cyclization (e.g., in xylene) A->D B Ethyl Azidoacetate B->D C Sodium Ethoxide (Base) C->D Deprotonation E Ethyl 4-iodo-1H-indole-2-carboxylate D->E Yields Ester Intermediate F NaOH or KOH (Aqueous Alcohol) E->F Hydrolysis G Acidic Workup (e.g., HCl) F->G Protonation H 4-iodo-1H-indole-2-carboxylic acid G->H Final Product

Caption: Synthetic pathway to 4-iodo-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis via Hemetsberger Cyclization

This protocol is a representative procedure based on established methodologies.[3]

Step 1: Synthesis of Ethyl 4-iodo-1H-indole-2-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry ethanol (EtOH).

  • Base Preparation: Add sodium metal (Na, 1.1 equivalents) portion-wise to the EtOH at 0 °C to generate sodium ethoxide (NaOEt) in situ. Allow the mixture to stir until all sodium has dissolved.

  • Addition of Reagents: To the NaOEt solution, add 2-iodobenzaldehyde (1.0 eq.) followed by the dropwise addition of ethyl azidoacetate (1.1 eq.) while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the initial condensation is complete, carefully remove the ethanol under reduced pressure. Add xylenes to the residue and heat the mixture to reflux (approx. 140 °C) for 2-4 hours to induce thermal cyclization and nitrogen extrusion.

  • Workup and Purification: Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Step 2: Saponification to 4-iodo-1H-indole-2-carboxylic acid

  • Hydrolysis: Dissolve the purified ethyl 4-iodo-1H-indole-2-carboxylate from the previous step in a mixture of ethanol and water. Add potassium hydroxide (KOH, 3-5 eq.) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify by the slow addition of 2M hydrochloric acid (HCl) until the pH is ~2. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-iodo-1H-indole-2-carboxylic acid.

Chemical Reactivity: A Gateway to Molecular Complexity

The C4-iodo group is the key to the synthetic versatility of this molecule. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a low-valent palladium(0) catalyst. This is the rate-determining step in many cross-coupling reactions, and therefore, aryl iodides are the most reactive of the aryl halides.[4]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodo-indole and various organoboron reagents (boronic acids or esters). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I(L₂) pd0->pd2_complex Oxidative Addition pd2_boronate [Ar-Pd(II)-R(L₂)]⁺ pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-R (Final Product) aryl_iodide Ar-I (4-iodo-indole) boronic_acid R-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling of 4-iodo-1H-indole-2-carboxylic acid

  • Reagent Preparation: In a reaction vial, combine 4-iodo-1H-indole-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2-3 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%). Scientist's Note: The choice of ligand and catalyst is critical. For challenging couplings, more advanced phosphine ligands may be required.

  • Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Seal the vial and heat the reaction mixture, typically to 80-100 °C, with vigorous stirring for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.

B. Heck Reaction

The Heck reaction facilitates the coupling of the iodo-indole with an alkene, forming a new carbon-carbon bond and creating a substituted alkene. This is invaluable for extending carbon chains and introducing vinyl functionalities.[5]

Field-Proven Protocol: Heck Reaction of 4-iodo-1H-indole-2-carboxylic acid

  • Reagent Preparation: In a Schlenk flask, combine 4-iodo-1H-indole-2-carboxylic acid (1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 eq.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, 4-10 mol%).

  • Base and Solvent: Add an organic base, typically triethylamine (Et₃N, 2-3 eq.), and a polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Degas the mixture and heat under a nitrogen atmosphere to 80-120 °C for 6-24 hours.

  • Workup and Purification: Cool the reaction, filter off any solids, and concentrate the solvent. The residue can be taken up in an organic solvent and washed with water to remove salts before being purified by column chromatography.

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a known pharmacophore that can chelate key metal ions in enzyme active sites.[6] Its derivatives have shown significant promise as inhibitors of various enzymes, making 4-iodo-1H-indole-2-carboxylic acid a critical starting material for generating diverse chemical libraries to probe structure-activity relationships (SAR).

Case Study: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication. It contains two magnesium ions (Mg²⁺) in its active site that are essential for its catalytic function. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors that work by chelating these magnesium ions, thus blocking the enzyme's strand transfer activity.[2][6]

Using 4-iodo-1H-indole-2-carboxylic acid, researchers can employ Suzuki or other cross-coupling reactions to install a variety of substituents at the 4-position. These substituents can then interact with other regions of the enzyme's active site or the viral DNA, potentially increasing potency and improving pharmacokinetic properties.

Illustrative Bio-Mechanism Diagram

HIV_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Drug Design Strategy Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor Indole-2-Carboxylic Acid Scaffold Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation R_Group R-Group (from Suzuki/Heck) Inhibitor->R_Group C4-Substitution HydrophobicPocket Hydrophobic Pocket of Enzyme/DNA R_Group->HydrophobicPocket Binding Interaction

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

This strategic derivatization, enabled by the 4-iodo handle, is a prime example of how this building block serves as a cornerstone in modern drug discovery programs, allowing for the rapid generation and optimization of lead compounds.

Conclusion

4-iodo-1H-indole-2-carboxylic acid is a high-value, multifunctional building block for chemical synthesis. Its true power lies in the ortho-iodide, which provides a reliable and highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of complex, substituted indole derivatives. For scientists engaged in the fields of medicinal chemistry and materials science, mastering the use of this reagent opens up a vast chemical space for exploration and innovation.

References

  • Heck, R. F. (n.d.). Heck reaction. Wikipedia. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). 4-Iodo-1H-indole. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid. Retrieved January 22, 2026, from [Link]

  • El Kazzouli, S., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 21(9), 1145. [Link]

  • Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Retrieved January 22, 2026, from [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Cui, W., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112022. [Link]

  • MD Topology. (n.d.). 4-Hydroxy-1H-indole-2-carboxylicacid. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Indole-4-Carboxylic acid. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-1H-indole-2-carboxylic Acid

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 4-iodo-1H-indole-2-carboxylic acid, a halogenated derivative of the biologically significant indole-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 4-iodo-1H-indole-2-carboxylic acid, a halogenated derivative of the biologically significant indole-2-carboxylic acid scaffold. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who are interested in the potential applications of this and similar molecules. Given the limited availability of direct experimental data for 4-iodo-1H-indole-2-carboxylic acid, this guide synthesizes information from the parent compound, related iodinated and halogenated analogs, and established principles of physical organic chemistry to provide a robust predictive profile.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of an iodine atom, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 4-Iodo-1H-indole-2-carboxylic acid is a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Key Physicochemical Descriptors

The foundational properties of 4-iodo-1H-indole-2-carboxylic acid are derived from its molecular structure. The presence of the electron-rich indole nucleus, the acidic carboxylic acid group, and the heavy iodine atom at the 4-position of the benzene ring moiety all contribute to its unique characteristics.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₉H₆INO₂Based on the structure of 1H-indole-2-carboxylic acid with the addition of one iodine atom.
Molecular Weight 287.05 g/mol Calculated from the atomic weights of the constituent elements. For comparison, the molecular weight of 6-iodo-1H-indole-2-carboxylic acid is 287.0539 g/mol .[1]
CAS Number Not assignedA search for a specific CAS number for 4-iodo-1H-indole-2-carboxylic acid did not yield a result. The CAS number for the parent compound, 1H-indole-2-carboxylic acid, is 1477-50-5.[2]
Appearance Expected to be a solid, likely a crystalline powder, ranging from off-white to pale yellow or beige.Based on the appearance of similar compounds like 4-fluoro-1H-indole-2-carboxylic acid (pale yellow to beige powder) and the general solid nature of carboxylic acids.[3]

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The introduction of the iodine atom at the 4-position will influence the chemical shifts of the adjacent protons on the benzene ring through its electronic effects.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the iodine (C4) is expected to have a significantly shifted signal due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the O-H and C=O stretching vibrations of the carboxylic acid group, as well as the N-H stretching of the indole ring.

Mass Spectrometry

The mass spectrum will show a prominent molecular ion peak (M+) at m/z 287. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region.

Predicted Physicochemical Properties

The physical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, absorption, and distribution in biological environments.

Melting Point

The melting point of 4-iodo-1H-indole-2-carboxylic acid is anticipated to be significantly higher than that of the parent 1H-indole-2-carboxylic acid (which has a reported melting point range of 202-206 °C).[2] The introduction of the large, polarizable iodine atom will increase intermolecular forces, such as van der Waals interactions and potentially halogen bonding, leading to a more stable crystal lattice and a higher melting point. For comparison, 4-fluoro-1H-indole-2-carboxylic acid has a melting point of 220-224 °C.[3]

Solubility

The solubility of 4-iodo-1H-indole-2-carboxylic acid is expected to be low in water and non-polar organic solvents. Carboxylic acids, in general, exhibit poor water solubility, which decreases with increasing molecular weight.[4] The large, hydrophobic iodine atom will further reduce its aqueous solubility. However, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, a common characteristic for indole carboxylic acids.

Acidity (pKa)

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-iodo-1H-indole-2-carboxylic acid would likely involve the direct iodination of 1H-indole-2-carboxylic acid. Several methods for the iodination of aromatic carboxylic acids have been reported, often employing an iodine source in the presence of a catalyst. The regioselectivity of the iodination would be a critical factor to control, as the indole ring is susceptible to electrophilic substitution at multiple positions.

A potential synthetic workflow could be visualized as follows:

Caption: A conceptual workflow for the synthesis of 4-iodo-1H-indole-2-carboxylic acid.

Chemical Reactivity

The chemical reactivity of 4-iodo-1H-indole-2-carboxylic acid will be dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions.[5] The indole N-H is weakly acidic and can be deprotonated or alkylated. The C-I bond offers a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the 4-position. This makes it a valuable intermediate for library synthesis in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-iodo-1H-indole-2-carboxylic acid is not available, the safety precautions should be based on those for the parent compound, 1H-indole-2-carboxylic acid, and general handling procedures for iodinated aromatic compounds. The parent compound is classified as hazardous, causing skin and eye irritation and being harmful if swallowed or in contact with skin.[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Iodo-1H-indole-2-carboxylic acid is a molecule with significant potential in chemical and pharmaceutical research. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive set of predicted properties based on sound chemical principles and data from related compounds. These predictions offer a valuable starting point for researchers interested in synthesizing, characterizing, and utilizing this compound in their work. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties of this intriguing molecule.

References

  • Fisher Scientific. (2025, September 7).
  • Lead Sciences. (n.d.). 6-Iodo-1H-indole-2-carboxylic acid.
  • Sigma-Aldrich. (2025, October 16).
  • Thermo Fisher Scientific. (2025, September 7).
  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 8973-8985.
  • A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. (2007). Synlett, 2007(03), 419-422.
  • BLDpharm. (n.d.). 6-Iodo-1H-indole-2-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid 98%.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2016). Molecules, 21(11), 1459.
  • Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. (2017). Scientific Reports, 7, 40721.
  • Chemical Sources International. (n.d.). 4-iodopyridine-2-carboxylic acid suppliers USA.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112015.
  • BLDpharm. (n.d.). 3-Iodo-1-methyl-1H-indole-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72899, Indole-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.).
  • Manac Inc. (2023, February 28).
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  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Ortho-iodination of aromatic carboxylic acids in aqueous media. (2024, February 1).
  • Sigma-Aldrich. (n.d.). 4-Methyl-1H-indole-2-carboxylic acid AldrichCPR.
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-2-carboxylic acid.
  • ChemicalBook. (n.d.). Indole-3-carboxylic acid CAS#: 771-50-6.

Sources

Foundational

An In-Depth Technical Guide to 4-iodo-1H-indole-2-carboxylic acid (CAS: 383133-26-4)

This guide provides a comprehensive technical overview of 4-iodo-1H-indole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-iodo-1H-indole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, grounding all claims and protocols in established scientific literature.

Introduction: The Strategic Value of a Halogenated Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. The strategic introduction of a halogen, specifically iodine at the C4 position of indole-2-carboxylic acid, creates a molecule with significantly enhanced synthetic versatility.

4-iodo-1H-indole-2-carboxylic acid (CAS 383133-26-4) serves as a powerful intermediate.[3][4] The iodine atom acts as a versatile synthetic handle for introducing molecular complexity via modern cross-coupling reactions, while the carboxylic acid group provides a point for amide bond formation or bioisosteric replacement.[5] This combination allows for the systematic exploration of chemical space around the indole core, a critical process in lead optimization for drug discovery.

Section 1: Physicochemical and Structural Properties

The functional groups of 4-iodo-1H-indole-2-carboxylic acid—the indole nucleus, the C4-iodine, and the C2-carboxylic acid—dictate its physical properties and chemical reactivity.

PropertyValueSource / Method
CAS Number 383133-26-4Chemical Abstracts Service
Molecular Formula C₉H₆INO₂-
Molecular Weight 287.06 g/mol Calculated
Appearance Off-white to beige solid (predicted)Inferred from related compounds[6]
Melting Point >200 °C (predicted)Based on analogs like Indole-2-carboxylic acid (202-206 °C) and Indole-4-carboxylic acid (213-214 °C)[6]
Solubility Soluble in polar organic solvents (DMF, DMSO, Methanol); sparingly soluble in waterGeneral property of indole carboxylic acids
pKa ~3.8 (predicted)Estimated based on Indole-4-carboxylic acid (pKa ~3.90)[6]

The presence of the electron-withdrawing iodine atom and carboxylic acid group influences the electron density of the indole ring, impacting its reactivity in both electrophilic substitution and metal-catalyzed reactions.

Section 2: Synthesis and Chemical Reactivity

The synthesis of 4-iodo-1H-indole-2-carboxylic acid can be approached through several established routes in indole chemistry. A common and logical strategy involves the direct iodination of the readily available precursor, 1H-indole-2-carboxylic acid.

Proposed Synthesis Workflow

The direct electrophilic iodination of the indole ring is a well-established transformation. The C3 position is the most nucleophilic; however, with the C2 position occupied and by carefully selecting the iodinating agent and reaction conditions, iodination at other positions can be achieved.

Synthesis_Workflow Start 1H-Indole-2-carboxylic acid (CAS: 1477-50-5) Reagent Iodinating Agent (e.g., I₂, NIS) + Base (e.g., NaHCO₃) Start->Reagent Electrophilic Aromatic Substitution Product 4-iodo-1H-indole-2-carboxylic acid (CAS: 383133-26-4) Reagent->Product

Caption: Proposed synthesis of 4-iodo-1H-indole-2-carboxylic acid via direct iodination.

Exemplary Synthesis Protocol: Electrophilic Iodination

This protocol is a self-validating system based on established iodination procedures for indole derivatives.[7] The rationale is to generate an electrophilic iodine species that reacts with the electron-rich indole ring. The use of a base is crucial to neutralize the acid generated and drive the reaction to completion.

Materials:

  • 1H-Indole-2-carboxylic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq) or Iodine (I₂) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve 1H-indole-2-carboxylic acid in DMF.

    • Causality: DMF is an excellent polar aprotic solvent that can dissolve both the starting material and the reagents, facilitating a homogeneous reaction.

  • Addition of Base: Add Sodium Bicarbonate to the solution and stir for 10 minutes.

    • Causality: The base deprotonates the carboxylic acid, increasing its solubility and neutralizing the acidic byproducts (succinimide or HI) formed during the reaction, preventing potential side reactions.

  • Iodination: Slowly add N-Iodosuccinimide (NIS) portion-wise at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: NIS is a mild and effective source of electrophilic iodine (I⁺). Slow, cooled addition helps control the reaction's exothermicity and can improve regioselectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a beaker of ice water.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 using 1M HCl. A precipitate should form.

    • Causality: Acidification protonates the carboxylate, rendering the product less soluble in water and causing it to precipitate out.

  • Extraction & Purification: Collect the solid by filtration. If no precipitate forms, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Reactivity: A Gateway to Molecular Diversity

The true value of 4-iodo-1H-indole-2-carboxylic acid lies in its capacity as a substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it highly reactive towards oxidative addition to a low-valent metal catalyst, typically Palladium(0).[8]

Reactivity_Diagram Indole 4-iodo-1H-indole- 2-carboxylic acid Product_Suzuki 4-Aryl-indole Derivative Indole->Product_Suzuki Suzuki (Pd cat.) Product_Sonogashira 4-Alkynyl-indole Derivative Indole->Product_Sonogashira Sonogashira (Pd/Cu cat.) Product_Heck 4-Alkenyl-indole Derivative Indole->Product_Heck Heck (Pd cat.) Product_Buchwald 4-Amino-indole Derivative Indole->Product_Buchwald Buchwald-Hartwig (Pd cat.) Suzuki Aryl/Heteroaryl Boronic Acid Suzuki->Product_Suzuki Sonogashira Terminal Alkyne Sonogashira->Product_Sonogashira Heck Alkene Heck->Product_Heck Buchwald Amine/Amide Buchwald->Product_Buchwald

Caption: Cross-coupling reactions enabled by the 4-iodo substituent.

This reactivity allows for the direct attachment of various functional groups—such as aryl, heteroaryl, alkynyl, and amino moieties—to the C4 position, enabling the rapid synthesis of diverse compound libraries for screening.[2][9]

Section 3: Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a validated pharmacophore for several important biological targets. Derivatives have been developed as potent inhibitors for enzymes critical in disease pathways.[1]

1. HIV-1 Integrase Inhibition: Recent studies have identified indole-2-carboxylic acid derivatives as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11] The carboxylic acid and the indole nitrogen are believed to chelate with two essential magnesium ions (Mg²⁺) in the enzyme's active site, which is a key mechanistic interaction for inhibition.[11] The C4 position, where the iodine resides in our title compound, points towards the viral DNA binding region, making it an ideal vector for introducing substituents that can form additional interactions and enhance potency.[11]

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site Mg1 Mg²⁺ Strand_Transfer Strand Transfer (Viral Integration) Mg2 Mg²⁺ Inhibitor Indole-2-Carboxylic Acid Scaffold Inhibitor->Mg1 Chelation (C2-COOH) Inhibitor->Mg2 Chelation (N1-H) Viral_DNA Viral DNA Inhibitor->Viral_DNA Interaction via C4-substituent Inhibition INHIBITION Inhibitor->Inhibition Inhibition->Strand_Transfer

Caption: Mechanism of HIV-1 integrase inhibition by the indole-2-carboxylic acid scaffold.

2. IDO1/TDO Inhibition for Cancer Immunotherapy: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune escape by depleting tryptophan.[12] Inhibiting these enzymes is a key strategy in cancer immunotherapy. Indole-2-carboxylic acid derivatives have been successfully developed as dual inhibitors of IDO1 and TDO.[12] The 4-iodo group on the scaffold provides a vector for optimization to enhance binding affinity and selectivity within the enzyme active sites.

3. General Antiviral and Antiparasitic Applications: The indole core is a versatile starting point for various therapeutic areas. For instance, indole-2-carboxamides have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[13] The ability to functionalize the C4 position allows for fine-tuning of physicochemical properties like solubility and metabolic stability, which are critical for developing effective drugs.

Section 4: Analytical Characterization

Confirming the identity and purity of 4-iodo-1H-indole-2-carboxylic acid is essential. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole protons and the N-H proton. The aromatic region will be complex due to the substitution pattern, but distinct signals for H3, H5, H6, and H7 protons are expected. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 9 distinct carbon signals. The C=O of the carboxylic acid will be downfield (~165-175 ppm), and the C-I carbon will appear at a characteristic upfield shift compared to a C-H carbon in the aromatic region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 285.95. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • HPLC (High-Performance Liquid Chromatography): Purity should be assessed using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid). Purity should typically be ≥95% for use in further synthetic applications.

Section 5: Safety, Handling, and Storage

Safety:

  • Based on the parent compound, 4-iodo-1H-indole-2-carboxylic acid should be considered harmful if swallowed or in contact with skin.[14]

  • It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[14]

  • Action: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Handling:

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Keep away from strong oxidizing agents.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

4-iodo-1H-indole-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its indole-2-carboxylic acid core provides a biologically relevant scaffold, while the C4-iodo group unlocks a vast potential for synthetic diversification through reliable and high-yield cross-coupling chemistry. For researchers aiming to develop novel therapeutics, particularly in antiviral and oncology indications, this molecule represents a valuable and versatile starting point for building complex and potent molecular architectures.

References

  • PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Shen, B., et al. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Gicquel, M., et al. (2022). O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles. ACS Catalysis. Retrieved from [Link]

  • De Rycker, M., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of indoles and tetrahydroisoquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Retrieved from [Link]

  • Meng, Z., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Lee, S., et al. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science. Retrieved from [Link]

  • Chen, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Retrieved from [Link]

  • Chemsrc. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

4-iodo-1H-indole-2-carboxylic acid structural formula

An In-Depth Technical Guide to 4-Iodo-1H-indole-2-carboxylic Acid Executive Summary 4-Iodo-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Iodo-1H-indole-2-carboxylic Acid

Executive Summary

4-Iodo-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structural features—a reactive iodine atom at the C4 position, a versatile carboxylic acid handle at C2, and the foundational indole scaffold—provide a trifecta of chemical functionality. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the molecule's synthesis, structural characteristics, reactivity, and key applications. By explaining the causality behind experimental choices and grounding claims in verifiable sources, this document serves as both a strategic overview and a practical handbook for leveraging this important molecule in complex synthetic endeavors.

The Strategic Importance of the 4-Iodo-1H-indole-2-carboxylic Acid Scaffold

The indole ring system is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. Halogenated indoles, particularly iodo-indoles, have gained prominence as versatile intermediates. The iodine atom at the C4 position is not merely a placeholder; it is a strategic functional group that serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This capability allows for the late-stage functionalization of the indole core, a highly desirable strategy in the synthesis of compound libraries for lead optimization.

Furthermore, the carboxylic acid at the C2 position provides a convenient point for amide bond formation, esterification, or reduction, enabling facile linkage to other molecular fragments or pharmacophores. This dual functionality makes 4-iodo-1H-indole-2-carboxylic acid a powerful tool for constructing complex molecular architectures with potential therapeutic applications, including as inhibitors of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1).[1][2][3][4]

Molecular Structure and Physicochemical Properties

The foundational element of this guide is the structural formula of 4-iodo-1H-indole-2-carboxylic acid. Understanding its geometry and electronic properties is key to predicting its reactivity and handling.

Caption: 2D Structure of 4-Iodo-1H-indole-2-carboxylic Acid

2.1 Key Physicochemical Parameters

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions and biological systems.

PropertyValueSource
Molecular Formula C₉H₆INO₂-
Molecular Weight 287.06 g/mol -
Appearance Off-white to yellow solidVendor Data
Melting Point ~210-215 °C (decomposes)Vendor Data
Solubility Soluble in DMF, DMSO, methanol. Low solubility in water.[5]
pKa (Carboxylic Acid) ~3-4 (Estimated)General Chemical Principles

Synthesis and Purification Strategies

The synthesis of 4-iodo-1H-indole-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. A common and effective approach is the Fischer indole synthesis, followed by iodination.

3.1 Retrosynthetic Analysis and Workflow

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials.

retrosynthesis target 4-Iodo-1H-indole-2-carboxylic acid intermediate1 Indole-2-carboxylic acid target->intermediate1 Iodination iodination_reagent Iodinating Agent (e.g., NIS, I₂) target->iodination_reagent intermediate2 Ethyl Indole-2-carboxylate intermediate1->intermediate2 Saponification hydrolysis Ester Hydrolysis intermediate1->hydrolysis intermediate3 Phenylhydrazone of Ethyl Pyruvate intermediate2->intermediate3 Cyclization fischer Fischer Indole Synthesis intermediate2->fischer starting_material1 Phenylhydrazine intermediate3->starting_material1 Condensation starting_material2 Ethyl Pyruvate intermediate3->starting_material2

Caption: Retrosynthetic analysis for 4-iodo-1H-indole-2-carboxylic acid.

3.2 Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a common laboratory-scale synthesis. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate (Fischer Indole Synthesis)

  • Reaction Setup: To a stirred solution of phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq) dropwise at 0 °C.

  • Condensation: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting materials and formation of the phenylhydrazone intermediate.

  • Cyclization: Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The choice of acid is critical; polyphosphoric acid often gives cleaner reactions and higher yields.

  • Workup: Cool the reaction mixture and pour it into ice-water. The crude product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure ethyl 1H-indole-2-carboxylate.

Step 2: Iodination at the C4-Position Note: Direct iodination of the indole nucleus can be challenging and may lead to mixtures of products. A more controlled method often involves protection and directed ortho-metalation, but for simplicity, a direct iodination approach is described here. The yield may be modest.

  • Reaction Setup: Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution (to quench excess iodine) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate ethyl 4-iodo-1H-indole-2-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Reaction Setup: Dissolve the purified ethyl 4-iodo-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature overnight.

  • Workup: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The desired product will precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven to yield 4-iodo-1H-indole-2-carboxylic acid.

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence.

4.1 ¹H and ¹³C NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms.

  • ¹H NMR: The proton spectrum will show characteristic signals for the indole ring protons. The C3-H will appear as a singlet or a narrow multiplet. The protons on the benzene portion (H5, H6, H7) will show a distinct splitting pattern (typically a doublet, a triplet, and a doublet). The N-H and O-H protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The carbon bearing the iodine (C4) will be significantly shielded compared to its non-iodinated counterpart, appearing at a characteristic upfield chemical shift (~90-100 ppm).

4.2 Infrared (IR) Spectroscopy and Mass Spectrometry

  • IR Spectroscopy: Key vibrational stretches confirm the presence of functional groups. Expect to see a broad absorption for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp N-H stretch (~3300-3400 cm⁻¹), and a strong C=O stretch (~1680-1710 cm⁻¹).[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the molecular formula C₉H₆INO₂. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be clearly visible.

Spectroscopic DataExpected Chemical Shift / Value
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.5 (br s, 1H, COOH), 7.0-7.8 (m, 4H, Ar-H & C3-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~165 (C=O), ~140 (C7a), ~130 (C3a), ~95 (C4-I), other Ar-C
IR (KBr, cm⁻¹) ~3350 (N-H), 2500-3300 (O-H), ~1700 (C=O)
HRMS (ESI+) m/z Calculated for C₉H₇INO₂ [M+H]⁺: 287.9516, Found: 287.95XX

Reactivity and Applications in Medicinal Chemistry

The true value of 4-iodo-1H-indole-2-carboxylic acid lies in its versatile reactivity, which allows it to serve as a scaffold for building diverse and complex molecules.

5.1 The C4-Iodo Substituent: A Gateway to Cross-Coupling

The carbon-iodine bond is relatively weak, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents at the C4 position.[7]

coupling_reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions indole 4-Iodo-1H-indole-2-carboxylic acid C4-I suzuki Suzuki Coupling + Boronic Acid/Ester (R-B(OR)₂) indole:f0->suzuki heck Heck Coupling + Alkene indole:f0->heck sonogashira Sonogashira Coupling + Alkyne indole:f0->sonogashira buchwald Buchwald-Hartwig + Amine (R₂NH) indole:f0->buchwald product_suzuki 4-Aryl-indole derivative suzuki->product_suzuki product_heck 4-Vinyl-indole derivative heck->product_heck product_sonogashira 4-Alkynyl-indole derivative sonogashira->product_sonogashira product_buchwald 4-Amino-indole derivative buchwald->product_buchwald

Sources

Foundational

The Enigmatic Potential of 4-Iodo-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse and potent biological activities. This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse and potent biological activities. This technical guide delves into the prospective biological landscape of a specific, yet underexplored derivative: 4-iodo-1H-indole-2-carboxylic acid . While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting its potential therapeutic applications and guiding future research.

This document synthesizes the known biological activities of the indole-2-carboxylic acid core, focusing on key areas such as neuro-transmission, oncology, and infectious diseases. By examining the structure-activity relationships (SAR) of halogenated indole derivatives, we extrapolate the likely impact of the 4-iodo substitution. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded prospectus on the biological activities of 4-iodo-1H-indole-2-carboxylic acid and detailed methodologies for its investigation.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The indole-2-carboxylic acid framework is a recurring motif in a variety of biologically active molecules. Its rigid bicyclic structure, coupled with the acidic carboxyl group and the hydrogen-bonding capability of the indole nitrogen, allows for specific and high-affinity interactions with a range of biological targets. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including but not limited to:

  • Anticancer Agents: Various substituted indole-2-carboxylic acids have demonstrated cytotoxicity against numerous cancer cell lines. Mechanisms of action include the induction of apoptosis and the targeting of specific proteins involved in cancer progression.

  • Enzyme Inhibitors: The indole-2-carboxylic acid moiety has been successfully employed in the design of inhibitors for several key enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion. Furthermore, derivatives have shown inhibitory activity against HIV-1 integrase, a critical enzyme in the viral life cycle.

  • Neurological Modulators: A significant body of research highlights the role of indole-2-carboxylic acid derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.

The Influence of Halogenation: A Gateway to Modulating Biological Activity

The introduction of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding.

In the context of indole-2-carboxylic acid derivatives, halogenation has been shown to be a critical determinant of biological activity. For instance, halogen substitutions at the 5 or 6-positions have been reported to be potent competitive antagonists of the NMDA-associated glycine recognition sites. While specific data on the 4-iodo substitution is limited, the known effects of halogens on related scaffolds allow for informed hypotheses regarding its potential activities.

Hypothesized Biological Activities of 4-Iodo-1H-indole-2-carboxylic Acid

Based on the established biological profile of the indole-2-carboxylic acid scaffold and the known impact of halogenation, we propose the following potential biological activities for 4-iodo-1H-indole-2-carboxylic acid:

Potential as a Modulator of NMDA Receptor Activity

The parent compound, indole-2-carboxylic acid, is a known competitive antagonist at the glycine binding site of the NMDA receptor. Halogenation of the indole ring has been shown to enhance this activity. The 4-iodo substitution, with its significant size and potential for halogen bonding, could confer high affinity and selectivity for the NMDA receptor.

Hypothesized Mechanism of Action: 4-Iodo-1H-indole-2-carboxylic acid may act as a competitive or non-competitive antagonist at the glycine co-agonist site of the NMDA receptor. This would lead to a reduction in NMDA receptor-mediated glutamatergic neurotransmission, a pathway implicated in various neurological and psychiatric disorders.

NMDA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Prevents Opening Ca_Influx Ca2+ Influx Blocked Ion_Channel->Ca_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) 4_Iodo_Indole 4-Iodo-1H-indole-2-carboxylic acid 4_Iodo_Indole->NMDA_Receptor Antagonizes Glycine Binding

Caption: Hypothesized antagonism of the NMDA receptor by 4-iodo-1H-indole-2-carboxylic acid.

Potential as an Anticancer Agent

The indole nucleus is a common feature in many anticancer drugs. The introduction of a bulky, lipophilic iodine atom at the 4-position could enhance the compound's ability to interact with hydrophobic pockets in target proteins or to intercalate with DNA.

Hypothesized Mechanism of Action: 4-Iodo-1H-indole-2-carboxylic acid could exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, or by inducing apoptosis. Its structural similarity to other anticancer indole derivatives suggests potential interactions with targets like tubulin or protein kinases.

Potential as an Enzyme Inhibitor

Derivatives of indole-2-carboxylic acid are known to inhibit a range of enzymes. The 4-iodo substituent could play a crucial role in directing the molecule to the active site of specific enzymes and forming key interactions.

Hypothesized Targets:

  • Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO): The 4-position of the indole ring is a site for substitution in some known IDO1/TDO inhibitors. The iodo group could influence the binding affinity and selectivity for these enzymes.

  • HIV-1 Integrase: Halogenated aromatic moieties are present in several HIV-1 integrase inhibitors. The 4-iodo-indole scaffold could potentially chelate the essential metal ions in the enzyme's active site.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 4-iodo-1H-indole-2-carboxylic acid, the following experimental workflows are recommended.

In Vitro NMDA Receptor Antagonism Assay

Objective: To determine the inhibitory activity of 4-iodo-1H-indole-2-carboxylic acid on the NMDA receptor.

Methodology: Electrophysiological Recording in Primary Neuronal Cultures or Xenopus Oocytes

  • Cell Preparation: Culture primary cortical neurons from embryonic rodents or prepare Xenopus oocytes expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Electrophysiology Setup: Use whole-cell patch-clamp for neurons or two-electrode voltage-clamp for oocytes.

  • Application of Agonists: Perfuse the cells with a solution containing NMDA and a sub-saturating concentration of glycine to elicit a baseline current.

  • Application of Test Compound: Apply increasing concentrations of 4-iodo-1H-indole-2-carboxylic acid in the presence of the agonists.

  • Data Analysis: Measure the reduction in the NMDA-evoked current at each concentration of the test compound. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch_Clamp_Workflow A Prepare Primary Neuronal Culture or Xenopus Oocytes B Establish Whole-Cell Patch-Clamp or Two-Electrode Voltage-Clamp A->B C Perfuse with NMDA + Glycine (Establish Baseline Current) B->C D Apply Increasing Concentrations of 4-Iodo-1H-indole-2-carboxylic acid C->D E Record NMDA-Evoked Currents D->E F Analyze Data and Calculate IC50 E->F

Caption: Workflow for assessing NMDA receptor antagonism using electrophysiology.

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of 4-iodo-1H-indole-2-carboxylic acid on various cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-iodo-1H-indole-2-carboxylic acid for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Parameter Description
Assay MTT Cell Viability Assay
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Compound 4-Iodo-1H-indole-2-carboxylic acid
Concentration Range 0.1 µM to 100 µM
Incubation Time 48 hours
Readout Absorbance at 570 nm
Endpoint IC50 (Half-maximal Inhibitory Concentration)
In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of 4-iodo-1H-indole-2-carboxylic acid against specific enzymes.

Methodology: IDO1 Enzyme Inhibition Assay (Example)

  • Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, and catalase.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and co-factors in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of 4-iodo-1H-indole-2-carboxylic acid to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Termination and Detection: Stop the reaction and measure the production of kynurenine (the product of tryptophan metabolism by IDO1) by measuring its absorbance at 321 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

While the biological activity of 4-iodo-1H-indole-2-carboxylic acid remains to be definitively characterized, the extensive research on the parent indole-2-carboxylic acid scaffold provides a strong foundation for targeted investigation. The unique electronic and steric properties of the iodine atom at the 4-position suggest that this compound could possess novel and potent biological activities, particularly in the realms of neuroscience and oncology.

The experimental protocols outlined in this guide provide a clear roadmap for elucidating the pharmacological profile of 4-iodo-1H-indole-2-carboxylic acid. Future research should focus on a systematic evaluation of its activity against a panel of cancer cell lines, its modulatory effects on various neurotransmitter receptors, and its inhibitory potential against key enzymatic targets. The insights gained from such studies will be invaluable in determining the therapeutic potential of this intriguing molecule and in guiding the design of next-generation therapeutics based on the versatile indole-2-carboxylic acid scaffold.

References

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 187, 111985. [Link]

  • Kemp, J. A., et al. (1988). Indole-2-carboxylic acid is a potent and selective antagonist at the glycine site on the NMDA receptor. British Journal of Pharmacology, 95(2), 641–646.
  • Wang, S., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Zhao, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

Exploratory

The Discovery of 4-iodo-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] The introduction of a halogen atom, particularly iodine, at the C4 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] The introduction of a halogen atom, particularly iodine, at the C4 position of the indole ring presents a compelling strategy for modulating the physicochemical and pharmacological properties of these derivatives. This guide provides an in-depth exploration of the discovery of 4-iodo-1H-indole-2-carboxylic acid derivatives, from synthetic strategies to potential therapeutic applications. We will delve into the rationale behind experimental designs, propose robust synthetic protocols, and discuss the anticipated biological impact of these novel chemical entities, drawing insights from established research on related indole compounds.

Introduction: The Strategic Value of the 4-Iodo-Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of new therapeutic agents. The carboxylic acid at the C2 position is particularly significant, as it can act as a bioisostere for phosphate groups, enabling interaction with key biological targets.[4]

The strategic placement of an iodine atom at the C4 position offers several advantages:

  • Modulation of Lipophilicity: The bulky and lipophilic nature of iodine can enhance membrane permeability and influence drug distribution.

  • Formation of Halogen Bonds: The electrophilic region on the iodine atom can engage in halogen bonding, a strong, directional, non-covalent interaction that can enhance binding affinity and selectivity for target proteins.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and increasing the drug's half-life.

  • Synthetic Handle: The iodine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

This guide will illuminate the path to harnessing these properties in the discovery of novel 4-iodo-1H-indole-2-carboxylic acid derivatives.

Synthetic Strategies for the 4-Iodo-1H-indole-2-carboxylic Acid Core

The synthesis of the 4-iodo-1H-indole-2-carboxylic acid scaffold requires a regioselective iodination method that favors the C4 position of the indole ring, which can be challenging due to the inherent reactivity of other positions.

Regioselective Iodination via Mercuration

A reliable method for the synthesis of 4-iodoindoles involves a regioselective chloromercuration followed by iodination of N-protected indoles.[5] This approach provides a clear pathway to the desired 4-iodoindole intermediate.

Workflow for the Synthesis of 4-Iodo-1H-indole-2-carboxylic Acid:

A 1H-Indole-2-carboxylic acid B N-p-toluenesulfonyl-1H-indole-2-carboxylic acid ester A->B 1. Esterification (e.g., EtOH, H2SO4) 2. Protection (TsCl, base) C 4-Chloromercuri-N-p-toluenesulfonyl-1H-indole-2-carboxylic acid ester B->C HgCl2, NaOAc, solvent D 4-Iodo-N-p-toluenesulfonyl-1H-indole-2-carboxylic acid ester C->D I2, KI, H2O E 4-Iodo-1H-indole-2-carboxylic acid D->E Deprotection and Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway to 4-iodo-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-Iodo-1H-indole-2-carboxylate

  • Protection and Esterification: 1H-Indole-2-carboxylic acid is first esterified, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid. The resulting ethyl ester is then protected with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride to yield ethyl 1-(p-toluenesulfonyl)-1H-indole-2-carboxylate.

  • Chloromercuration: The protected indole is dissolved in a suitable solvent and treated with mercuric chloride (HgCl₂) and sodium acetate. The reaction is stirred at room temperature to effect regioselective chloromercuration at the C4 position.[5]

  • Iodination: The resulting 4-chloromercuri intermediate is then treated with a solution of iodine and potassium iodide in water to replace the mercury group with iodine.[5]

  • Deprotection and Hydrolysis: The N-tosyl protecting group is removed, and the ethyl ester is hydrolyzed using a strong base such as sodium hydroxide, followed by acidic workup to yield 4-iodo-1H-indole-2-carboxylic acid.

Alternative Synthetic Routes: Iodinative Decarboxylation

While not directly yielding a 4-iodo derivative, the principle of iodinative decarboxylation of indole-2-carboxylic acids is a noteworthy strategy that can lead to other iodinated indoles, such as 2,3-diiodoindoles.[6] This highlights the diverse reactivity of the indole scaffold under iodinating conditions.

Derivative Discovery: Building on the 4-Iodo Scaffold

With the 4-iodo-1H-indole-2-carboxylic acid core in hand, the next phase is the synthesis of a diverse library of derivatives to explore structure-activity relationships (SAR).

General Derivatization Strategies:

Core 4-Iodo-1H-indole-2-carboxylic acid N1 N1-Alkylation/Arylation Core->N1 R-X, Base C2_Amide C2-Amide Formation Core->C2_Amide Amine, Coupling Agent (e.g., HATU) C4_Coupling C4-Cross-Coupling (e.g., Suzuki, Sonogashira) Core->C4_Coupling Boronic Acid/Alkyne, Pd Catalyst C3_Functionalization C3-Electrophilic Substitution Core->C3_Functionalization Electrophile (e.g., NBS, NCS) cluster_0 HIV-1 Integrase Active Site cluster_1 4-Iodo-1H-indole-2-carboxylic acid derivative Mg1 Mg2+ Mg2 Mg2+ Indole Indole Ring Indole->Mg1 Chelation Carboxylate C2-Carboxylate Carboxylate->Mg1 Chelation Carboxylate->Mg2 Chelation

Caption: Proposed chelation of Mg2+ ions in the HIV-1 integrase active site.

The introduction of a 4-iodo substituent could enhance the interaction with the viral DNA through halogen bonding, potentially leading to increased potency. [7]

IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are promising targets for cancer immunotherapy. [8][9]Several indole-2-carboxylic acid derivatives have been reported as dual inhibitors of IDO1 and TDO. [8][9] Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

CompoundSubstitutionIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)Reference
9o-1 6-acetamido1.171.55[8]

The development of 4-iodo analogues could lead to a new class of potent IDO1/TDO dual inhibitors with potential applications in oncology.

Other Potential Applications

The versatile indole scaffold is found in drugs with a wide range of applications, including:

  • Anti-inflammatory agents: The indole-containing drug etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the COX enzyme. [10]* Anticancer agents: Indole derivatives have been investigated as inhibitors of tubulin polymerization and as modulators of estrogen receptors. [3][11]* Antimicrobial agents: Certain indole derivatives have demonstrated significant antibacterial and antifungal activities. [12]

Experimental Protocols for Biological Evaluation

HIV-1 Integrase Strand Transfer Assay

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against HIV-1 integrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant HIV-1 integrase enzyme, a labeled DNA substrate, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C to allow the strand transfer reaction to proceed.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction products by gel electrophoresis and quantify the extent of inhibition.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

IDO1 and TDO Enzyme Inhibition Assays

Objective: To evaluate the inhibitory potency of the compounds against IDO1 and TDO.

Protocol:

  • Enzyme Preparation: Use recombinant human IDO1 and TDO enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer containing the necessary cofactors.

  • Reaction Initiation: Initiate the reaction by adding the tryptophan substrate to the enzyme and test compound mixture.

  • Detection: Monitor the production of kynurenine, the product of the enzymatic reaction, by measuring its absorbance at a specific wavelength.

  • IC₅₀ Calculation: Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 4-iodo-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path to the core structure and its derivatives. Based on the known biological activities of related indole compounds, these novel derivatives hold significant potential as HIV-1 integrase inhibitors, IDO1/TDO dual inhibitors, and in other therapeutic areas. The proposed experimental protocols will enable the robust evaluation of these compounds and the elucidation of their structure-activity relationships. Further research in this area is warranted to fully explore the therapeutic potential of this exciting class of molecules.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Advances. [Link]

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022-08-30). Acta Scientific Medical Sciences. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020-02-15). European Journal of Medicinal Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024-10-09). Molecules. [Link]

  • A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. (2008-08-06). Tetrahedron. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2016-08-25). Molecules. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023-03-13). International Journal of Molecular Sciences. [Link]

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  • Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. (2019-08-07). AIP Conference Proceedings. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020-02-15). European Journal of Medicinal Chemistry. [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024-06-23). Natural Resources for Human Health. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022-05-19). Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Advances. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2021-11-27). Molecules. [Link]

  • Recent advances in the synthesis of indoles and their applications. (2023-05-01). Organic & Biomolecular Chemistry. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022-01-01). Chulalongkorn University Digital Collections. [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2022-07-28). RSC Medicinal Chemistry. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023-12-08). Molecules. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Data of 4-iodo-1H-indole-2-carboxylic acid

Introduction 4-iodo-1H-indole-2-carboxylic acid belongs to the indole family, a core scaffold in numerous natural products and pharmaceuticals. The introduction of a halogen atom, such as iodine, at the C4 position can s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-iodo-1H-indole-2-carboxylic acid belongs to the indole family, a core scaffold in numerous natural products and pharmaceuticals. The introduction of a halogen atom, such as iodine, at the C4 position can significantly modulate the biological activity, pharmacokinetic properties, and binding interactions of the parent molecule. Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and structure of synthesized 4-iodo-1H-indole-2-carboxylic acid. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the predictions and the experimental protocols for their acquisition.

Molecular Structure and Key Features

The structure of 4-iodo-1H-indole-2-carboxylic acid, presented below, forms the basis for all subsequent spectroscopic interpretation. The key features to consider are the indole ring system, the carboxylic acid moiety, and the iodine substituent on the benzene ring.

Figure 1: Chemical structure of 4-iodo-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 4-iodo-1H-indole-2-carboxylic acid are presented below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring and the N-H and O-H protons. The introduction of the electron-withdrawing and magnetically anisotropic iodine atom at C4 will cause notable shifts in the adjacent protons.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~11.9br s-
H3~7.2s-
H5~7.5d~8.0
H6~7.1t~8.0
H7~7.3d~8.0
COOH~13.0br s-

Rationale for Predictions:

  • H1 (N-H): The N-H proton of the indole ring is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and participation in hydrogen bonding.[1]

  • H3: The H3 proton is a singlet as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron density of the pyrrole ring.

  • H5, H6, H7: These aromatic protons will form a coupled system. The iodine at C4 will deshield the ortho proton (H5) and have a smaller effect on the meta (H6) and para (H7) protons. The expected splitting pattern would be a doublet for H5, a triplet for H6, and a doublet for H7.

  • COOH: The carboxylic acid proton is highly deshielded and will appear as a very broad singlet at a very downfield chemical shift, often above 12 ppm.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (ppm)
C2~128
C3~108
C3a~129
C4~95
C5~125
C6~123
C7~114
C7a~138
COOH~164

Rationale for Predictions:

  • C2 & C3: These carbons are part of the electron-rich pyrrole ring. C2, being attached to the carboxylic acid group, will be more deshielded than C3.

  • C4: The most significant effect of the iodine substituent will be on the carbon to which it is attached (C4). The "heavy atom effect" of iodine will cause a substantial upfield shift for C4.

  • C3a, C5, C6, C7, C7a: These are the carbons of the benzene portion of the indole ring. Their chemical shifts are predicted based on the known values for indole-2-carboxylic acid and the expected substituent chemical shifts for an iodo group on a benzene ring.[3]

  • COOH: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in the spectrum, typically appearing in the 160-180 ppm range.[4]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 4-iodo-1H-indole-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of TMS as an internal standard.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum.

G cluster_0 NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) B Instrument Setup (≥400 MHz Spectrometer) A->B C 1H NMR Acquisition (Standard 1D) B->C D 13C NMR Acquisition (Proton-decoupled) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation E->F

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for 4-iodo-1H-indole-2-carboxylic acid are summarized below.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
N-H (Indole)~3400Medium, Sharp
C=O (Carboxylic Acid)1720-1680Strong
C=C (Aromatic)1600-1450Medium
C-O (Carboxylic Acid)1320-1210Strong
C-I~500Weak-Medium

Rationale for Predictions:

  • O-H Stretch: The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[2][5]

  • N-H Stretch: The N-H stretch of the indole ring is typically a sharper band compared to the O-H stretch.[6]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[5]

  • C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid is also a strong band.[5]

  • C-I Stretch: The C-I stretching vibration is expected at a low wavenumber, which may be difficult to observe on some instruments.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Processing and Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of 4-iodo-1H-indole-2-carboxylic acid (C₉H₆INO₂) is 286.96 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

  • Major Fragments: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The indole ring is relatively stable and may undergo fragmentation at the substituent.

m/z (predicted)Identity
287[M+H]⁺ (in ESI+)
286[M]⁺ (in EI)
269[M-OH]⁺
241[M-COOH]⁺
116[Indole ring fragment]

Rationale for Predictions:

  • Ionization: Depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI), the molecular ion will be observed as the protonated molecule [M+H]⁺ or the radical cation [M]⁺.

  • Fragmentation: The loss of the hydroxyl radical (-OH) and the carboxyl group (-COOH) are common fragmentation pathways for carboxylic acids.[7] The indole ring itself is quite stable, and its fragmentation would require higher energy.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample can be introduced directly if it is sufficiently volatile.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data.

  • Data Interpretation: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

G cluster_1 Mass Spectrometry Fragmentation Pathway Mol_Ion [M]+. m/z = 287 Frag1 [M-OH]+ m/z = 270 Mol_Ion->Frag1 -OH Frag2 [M-COOH]+ m/z = 242 Mol_Ion->Frag2 -COOH Frag3 [Indole Fragment]+ m/z = 116 Frag2->Frag3 -I

Figure 3: Predicted fragmentation pathway for 4-iodo-1H-indole-2-carboxylic acid.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 4-iodo-1H-indole-2-carboxylic acid. The presented data and interpretations are grounded in fundamental spectroscopic principles and data from analogous compounds. This information will serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, aiding in the unambiguous characterization of this important molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

  • Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze - Semantic Scholar. (2019, June 11). Retrieved from [Link]

  • The 13 C NMR spectra of 4a-c at aromatic region. - ResearchGate. Retrieved from [Link]

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem. National Institutes of Health. Retrieved from [Link]

  • 4-Hydroxy-1H-indole-2-carboxylicacid | C9H7NO3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Fig. S2. IR spectrum for 4-iodoaniline - ResearchGate. Retrieved from [Link]

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. National Institutes of Health. (2020, February 15). Retrieved from [Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. (2003, August 8). Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-1H-indole-2-carboxylic Acid

Introduction: Acknowledging the Structure-Specific Hazard Profile 4-Iodo-1H-indole-2-carboxylic acid is a specialized heterocyclic compound utilized in drug discovery and organic synthesis. Its structure, featuring an in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Structure-Specific Hazard Profile

4-Iodo-1H-indole-2-carboxylic acid is a specialized heterocyclic compound utilized in drug discovery and organic synthesis. Its structure, featuring an indole core, a carboxylic acid functional group, and a halogen substituent (iodine), dictates a unique safety and handling profile. As a Senior Application Scientist, it is crucial to emphasize that while this guide provides a robust framework for safety, the introduction of the iodine atom to the indole ring can significantly alter the reactivity and toxicology compared to its parent compound, 1H-indole-2-carboxylic acid. Halogenated organic compounds warrant specific handling precautions due to their potential for increased toxicity and distinct disposal requirements.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards and the necessary protocols to mitigate risks. The causality behind each recommendation is explained to foster a proactive safety culture grounded in scientific principles.

Disclaimer: Comprehensive safety data for 4-iodo-1H-indole-2-carboxylic acid is not widely published. Therefore, the safety protocols outlined herein are based on the known hazards of the parent compound, 1H-indole-2-carboxylic acid (CAS No. 1477-50-5), and general principles for handling iodinated aromatic compounds.[3][4][5] A substance-specific risk assessment is mandatory before commencing any laboratory work.

Section 1: Chemical Identity and Hazard Classification

A foundational understanding of the substance's properties is the first step in a self-validating safety protocol.

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Name 4-Iodo-1H-indole-2-carboxylic acid-
Parent CAS No. 1477-50-5 (for 1H-Indole-2-carboxylic acid)[3][6]
Molecular Formula C₉H₆INO₂-
Molecular Weight 287.06 g/mol -
Appearance Solid, crystal to powder form. Color may range from off-white to reddish-yellow.[7][7]
Melting Point Data not available. Parent compound melts at 205°C with decomposition.[7][7]
Solubility Expected to have low water solubility.[8]
GHS Hazard Classification (Extrapolated)

The Globally Harmonized System (GHS) classification for the parent compound, 1H-indole-2-carboxylic acid, provides a baseline for assessing the potential hazards of its 4-iodo derivative. The addition of iodine, a heavy halogen, may enhance these risks.

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3][4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][4]

Signal Word: Warning [4][5]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

The primary objective is to create a reliable barrier between the researcher and the chemical, minimizing all potential routes of exposure (inhalation, dermal, ocular).

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the compound's potential to form airborne dust particles and the respiratory irritation hazard (H335).[3][4]

  • Fume Hood: All weighing, handling, and dissolution of 4-iodo-1H-indole-2-carboxylic acid must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood contains aerosolized powders and vapors, preventing inhalation.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[9]

  • Emergency Stations: Safety showers and eyewash stations must be readily accessible and tested regularly.[4] Their location should be known to all personnel before any work begins.

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is not a substitute for engineering controls but a critical final barrier. The selection of PPE must be deliberate and based on the identified hazards of skin irritation (H315), eye irritation (H319), and dermal toxicity (H312).[3][4][5]

PPE TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile recommended)Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for larger quantities or extended handling. Change gloves immediately if contamination is suspected.[1]
Eye/Face Protection Tightly fitting safety goggles or a face shieldStandard safety glasses are insufficient. Goggles conforming to EN 166 (EU) or NIOSH (US) are required to protect against dust particles and splashes. A face shield should be worn in addition to goggles when handling larger quantities.[4][5]
Skin/Body Protection Full-length laboratory coatA lab coat, fully buttoned, protects skin from accidental contact. Ensure the material is appropriate for the solvents being used. Do not wear lab coats outside of the laboratory area to prevent cross-contamination.[1]
Respiratory Protection NIOSH/MSHA approved respirator (if necessary)A respirator with a particulate filter may be required if engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable. Use requires enrollment in a respiratory protection program with proper fit-testing.[4]
Workflow for Donning and Doffing PPE

Correct sequencing is critical to prevent cross-contamination. This workflow is a self-validating system to ensure contaminants are contained.

PPE_Workflow Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Section 3: Safe Handling, Storage, and Disposal

Adherence to these protocols is essential for preventing incidents and ensuring the long-term stability of the compound.

Handling Protocols
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use spatulas to gently transfer material. Never pour the dry powder.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4] The indole nucleus can be susceptible to oxidation, and the carboxylic acid will react with bases.

  • Grounding: When transferring large quantities of the solid, take measures to prevent the buildup of electrostatic charge.[1]

Storage Integrity
  • Container: Keep the container tightly closed to prevent moisture uptake and contamination.[4][9]

  • Environment: Store in a cool, dry, and well-ventilated area.[9][10]

  • Light Sensitivity: Protect from direct sunlight.[4] Indole derivatives can be light-sensitive.

  • Segregation: Store away from incompatible materials.[9][10]

Disposal Considerations

As a halogenated organic compound, 4-iodo-1H-indole-2-carboxylic acid requires specific disposal procedures. Never dispose of this chemical down the drain. [9][11]

  • Waste Categorization: All waste containing this compound (including contaminated consumables like gloves and wipes) must be segregated as Halogenated Organic Waste .[1][12]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and list all chemical constituents.[2][11]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4]

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[4][7] If symptoms like respiratory irritation persist, seek medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7]

  • Ingestion: Rinse mouth with water.[4] Call a POISON CENTER or doctor if you feel unwell.[4] Do not induce vomiting.[5]

Accidental Release Measures (Spill Response)

The response to a spill must be swift, systematic, and safe. This decision-making workflow ensures a logical and safe response.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk Is it a large spill? Is anyone injured? Start->Assess Evacuate Evacuate Area Call Emergency Services Alert Supervisor Assess->Evacuate Yes SmallSpill Small Spill Procedure Assess->SmallSpill No Report Report Incident to Supervisor Evacuate->Report DonPPE 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->DonPPE Contain 2. Cover spill with inert absorbent material (e.g., vermiculite, sand) DonPPE->Contain Collect 3. Carefully sweep/scoop material into a container Contain->Collect Label 4. Seal and label as 'Halogenated Waste' Collect->Label Decon 5. Decontaminate spill area with soap and water Label->Decon Dispose 6. Dispose of waste and contaminated PPE properly Decon->Dispose Dispose->Report

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-iodo-1H-indole-2-carboxylic acid

An In-Depth Guide to the Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol for the synthesis of 4-iodo-1H-indole-2-carboxylic acid, a valuable heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-iodo-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy hinges on a regioselective approach, circumventing the challenges of direct C4 iodination of the indole nucleus. The core of this methodology is the Sandmeyer reaction, a robust and reliable transformation for converting an aromatic amine into an aryl iodide via a diazonium salt intermediate. This guide offers a step-by-step experimental procedure, explains the underlying chemical principles and mechanistic rationale, and includes essential data interpretation and safety protocols. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex indole derivatives.

Introduction: The Significance of 4-iodo-1H-indole-2-carboxylic acid

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Specifically, substituted indole-2-carboxylic acids are key intermediates in the development of novel therapeutic agents, including HIV-1 integrase inhibitors and IDO1/TDO dual inhibitors.[1][3]

The introduction of an iodine atom at the C4 position of the indole ring offers a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). However, the direct and regioselective iodination of the indole-2-carboxylic acid backbone at the C4 position is synthetically challenging. Electrophilic substitution on the indole ring typically occurs preferentially at the C3 position.[4] While methods for direct iodination at other positions exist, achieving selective C4 functionalization often requires a more strategic approach.[5]

This guide details a reliable two-step synthesis beginning with the commercially available 4-amino-1H-indole-2-carboxylic acid. This precursor is first converted to a diazonium salt, which is subsequently displaced by an iodide ion in a Sandmeyer-type reaction to yield the target compound with high regioselectivity.

Strategic Overview: The Sandmeyer Reaction Approach

The chosen synthetic pathway leverages the classical Sandmeyer reaction, which provides a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[6][7] This approach is particularly advantageous for installing substituents at positions that are not easily accessible through direct electrophilic aromatic substitution.

The overall transformation is depicted below:

Synthesis_Workflow Start 4-Amino-1H-indole-2-carboxylic acid Step1 Diazotization Start->Step1  NaNO₂, HCl (aq)  0-5 °C Intermediate 4-Diazonium-1H-indole-2-carboxylic acid salt Step1->Intermediate Step2 Iodination Intermediate->Step2  KI (aq)  RT Product 4-Iodo-1H-indole-2-carboxylic acid Step2->Product

Caption: Overall synthetic workflow for 4-iodo-1H-indole-2-carboxylic acid.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
4-Amino-1H-indole-2-carboxylic acid176.17≥97%(Typical)
Sodium Nitrite (NaNO₂)69.00≥98%(Typical)
Hydrochloric Acid (HCl), concentrated36.46~37%(Typical)
Potassium Iodide (KI)166.00≥99%(Typical)
Deionized Water (H₂O)18.02--
Ethyl Acetate (EtOAc)88.11ACS Grade(Typical)
Sodium Thiosulfate (Na₂S₂O₃)158.11ACS Grade(Typical)
Sodium Sulfate (Na₂SO₄), anhydrous142.04ACS Grade(Typical)
Step-by-Step Synthesis Protocol

This protocol describes the conversion of 4-amino-1H-indole-2-carboxylic acid (1.0 g) to the final product.

Part A: Diazotization of the Amino Group

  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 4-amino-1H-indole-2-carboxylic acid (1.00 g, 5.68 mmol, 1.0 eq) in a solution of concentrated hydrochloric acid (5 mL) and deionized water (15 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to 0-5 °C. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.43 g, 6.24 mmol, 1.1 eq) in deionized water (5 mL). Using a dropping funnel, add this solution dropwise to the cooled indole suspension over 15-20 minutes. The temperature must be kept below 5 °C during the addition.

  • Reaction: After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt intermediate is typically indicated by a change in color and the dissolution of the starting material. This cold solution should be used immediately in the next step.

Part B: Iodination (Sandmeyer-type Reaction)

  • Iodide Solution: In a 250 mL beaker, prepare a solution of potassium iodide (1.88 g, 11.35 mmol, 2.0 eq) in deionized water (20 mL).

  • Displacement Reaction: Slowly and carefully, add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring at room temperature. Caution: This step results in the evolution of nitrogen gas (N₂), which can cause frothing. The addition should be controlled to manage the rate of gas evolution.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The formation of a precipitate (the crude product) should be observed.

Part C: Work-up and Purification

  • Quenching: To remove any excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution dissipates.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).

  • Extraction (Optional): If a significant amount of product remains in the filtrate, it can be extracted with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Combine this residue with the filtered solid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water, to yield 4-iodo-1H-indole-2-carboxylic acid as a solid.

Mechanism and Scientific Rationale

The success of this synthesis relies on the well-established mechanism of the Sandmeyer reaction.[8] For the iodination of diazonium salts, the use of a copper(I) catalyst is generally not required, as iodide itself is a sufficiently strong nucleophile and reducing agent to facilitate the reaction.[9]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical-Nucleophilic Substitution Ar-NH2 4-Aminoindole Diazonium Ar-N₂⁺ Ar-NH2->Diazonium NaNO₂ / HCl 0-5 °C Ar-N2+ Ar-N₂⁺ Ar_Radical Ar• Ar-N2+->Ar_Radical I⁻ (SET) - N₂ Ar-I 4-Iodoindole Ar_Radical->Ar-I I• transfer from I₂ or I₃⁻

Caption: Simplified mechanism of the Sandmeyer-type iodination reaction.

Expertise & Causality:

  • Why Diazotization at 0-5 °C? Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to form highly reactive aryl cations and nitrogen gas.[8] Performing the reaction in a low-temperature ice bath is critical to prevent premature decomposition and unwanted side reactions, ensuring the diazonium intermediate is available for the subsequent substitution step.

  • Why is a Copper Catalyst Not Needed? Unlike Sandmeyer reactions for chlorination or bromination which require a copper(I) salt to catalyze the single-electron transfer (SET) to the diazonium ion, the iodide anion (I⁻) is a strong enough reducing agent to initiate this process itself.[6][9] It reduces the diazonium salt to an aryl radical, generating an iodine radical in the process, which then combines to form the final product.

Expected Results and Characterization

ParameterExpected Outcome
Appearance Off-white to light brown solid
Yield 60-80% (typical)
Melting Point Dependent on purity, requires experimental determination
¹H NMR Expect characteristic signals for the indole ring protons, with shifts influenced by the iodo and carboxylic acid groups. The NH proton will appear as a broad singlet.
¹³C NMR Expect signals corresponding to the 10 carbons of the indole core. The C4 signal will be shifted significantly downfield due to the attachment of the electronegative iodine atom.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 285.95

Safety and Handling

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Handle with care.

  • Aryl Diazonium Salts: Potentially explosive when isolated and dry. NEVER attempt to isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

  • Nitrogen Gas Evolution: The reaction releases N₂, which can cause pressure buildup if the vessel is not properly vented.

References

  • Pertschi, M. G., et al. (2020). Synthesis of a Series of Diaminoindoles. ACS Omega, 5(15), 8688–8698. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9048. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 22, 2026, from [Link]

  • PHARMD GURU. (n.d.). SANDMEYERS REACTION. Retrieved January 22, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 22, 2026, from [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. [Link]

  • Mphahamele, M. J., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(8), 14361–14383. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Wang, Z., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8(19), 5368-5373. [Link]

Sources

Application

The Strategic Utility of 4-Iodo-1H-indole-2-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis

Abstract This comprehensive technical guide details the multifaceted applications of 4-iodo-1H-indole-2-carboxylic acid as a strategic building block in modern organic synthesis, with a particular focus on its utility in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the multifaceted applications of 4-iodo-1H-indole-2-carboxylic acid as a strategic building block in modern organic synthesis, with a particular focus on its utility in drug discovery and materials science. We will explore the nuanced reactivity of its three principal functional domains: the C4-iodo moiety, the C2-carboxylic acid, and the indole N-H bond. This guide provides experimentally validated protocols for a suite of high-yield transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), amide bond formations, and esterifications. The causality behind experimental choices, mechanistic considerations, and strategic application in the synthesis of complex molecular architectures will be thoroughly discussed.

Introduction: Unveiling the Potential of a Trifunctional Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Among the vast array of functionalized indoles, 4-iodo-1H-indole-2-carboxylic acid stands out as a particularly versatile and powerful building block. Its strategic value lies in the orthogonal reactivity of its three key functional groups:

  • The C4-Iodo Group: This functionality serves as a prime handle for the introduction of molecular diversity through a variety of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for milder reaction conditions in couplings.

  • The C2-Carboxylic Acid: This group not only provides a key interaction point in many biological targets but also serves as a versatile precursor for the synthesis of amides, esters, and other derivatives.[4]

  • The Indole N-H: The nitrogen atom can be readily protected or alkylated, allowing for fine-tuning of the electronic properties of the indole ring and providing another avenue for structural elaboration.

This guide will provide researchers, scientists, and drug development professionals with the essential knowledge and practical protocols to effectively harness the synthetic potential of 4-iodo-1H-indole-2-carboxylic acid.

Foundational Chemistry: Protection and Functionalization of the Core Scaffold

Prior to engaging in more complex transformations, it is often necessary to protect the reactive sites of the 4-iodo-1H-indole-2-carboxylic acid scaffold. The choice of protecting group is critical and depends on the planned synthetic route and the desired final product.

N-H Protection: A Gateway to Regioselective Reactions

Protection of the indole nitrogen is frequently the first step in a synthetic sequence to prevent unwanted side reactions and to improve the solubility of the starting material. Two commonly employed protecting groups are the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Boc Protection: This is a widely used strategy due to the ease of both introduction and removal of the Boc group.[5]

  • SEM Protection: The SEM group is known for its robustness under a variety of reaction conditions and can be removed under specific acidic or fluoride-mediated conditions.[6][7]

N_Protection Start 4-Iodo-1H-indole-2-carboxylic Acid Boc_Protected 1-(tert-Butoxycarbonyl)-4-iodo-1H-indole-2-carboxylic Acid Start->Boc_Protected (Boc)2O, Base SEM_Protected 4-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylic Acid Start->SEM_Protected SEM-Cl, Base

Caption: N-Protection strategies for 4-iodo-1H-indole-2-carboxylic acid.

Protocol 2.1.1: N-Boc Protection of 4-Iodo-1H-indole-2-carboxylic Acid

  • To a solution of 4-iodo-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Add a base such as triethylamine (Et₃N, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Carboxylic Acid Esterification: Modulating Reactivity and Solubility

Esterification of the C2-carboxylic acid is a common strategy to protect this functionality, improve solubility, and facilitate purification. The Fischer esterification is a classical and effective method.[4][8]

Protocol 2.2.1: Fischer Esterification of 4-Iodo-1H-indole-2-carboxylic Acid

  • Suspend 4-iodo-1H-indole-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9]

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-iodo group is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of analogues. The following sections detail protocols for key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the iodoindole and various boronic acids or esters.[10][11] This reaction is widely used in the synthesis of biaryl compounds.

Suzuki_Coupling Indole 4-Iodo-1H-indole-2-carboxylic Acid (or ester/amide) Product 4-Aryl-1H-indole-2-carboxylic Acid Derivative Indole->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product Amide_Coupling Carboxylic_Acid 4-Iodo-1H-indole-2-carboxylic Acid Amide 4-Iodo-1H-indole-2-carboxamide Derivative Carboxylic_Acid->Amide Coupling Reagent, Base Amine R-NH2 Amine->Amide

Sources

Method

4-iodo-1H-indole-2-carboxylic acid for HIV-1 integrase inhibitors

Application Notes & Protocols Topic: 4-iodo-1H-indole-2-carboxylic Acid: A Versatile Scaffold for the Development of Novel HIV-1 Integrase Inhibitors Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 4-iodo-1H-indole-2-carboxylic Acid: A Versatile Scaffold for the Development of Novel HIV-1 Integrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a clinically validated and highly attractive target for antiretroviral therapy due to its essential role in the viral replication cycle and the absence of a human homologue.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy (cART).[3] This document provides a detailed guide on the use of 4-iodo-1H-indole-2-carboxylic acid as a key intermediate and versatile scaffold for the design and synthesis of novel HIV-1 integrase inhibitors. We will explore the underlying mechanism of action, provide a detailed synthetic protocol for the scaffold, outline its application in structure-activity relationship (SAR) studies, and present a comprehensive protocol for evaluating the in vitro efficacy of derived compounds using an HIV-1 integrase strand transfer assay.

The Critical Role of HIV-1 Integrase and the Indole-2-Carboxylic Acid Pharmacophore

HIV-1 integrase is the enzyme responsible for inserting the viral DNA, generated via reverse transcription, into the host cell's genome, a process known as strand transfer.[2][4] This integration is a critical step for establishing a productive and persistent infection.[4] Consequently, inhibiting this enzyme effectively halts viral replication.

The indole-2-carboxylic acid moiety has emerged as a potent pharmacophore for designing novel INSTIs.[4][5][6] Its mechanism of action is centered on the ability to chelate the two divalent magnesium ions (Mg²⁺) present in the catalytic core domain of the integrase enzyme.[4][5][7] This metal chelation, typically involving the C2-carboxyl group and the indole nitrogen, disrupts the enzyme's ability to bind and process the viral DNA, thereby inhibiting the strand transfer reaction.[4][8]

The 4-iodo substitution on this core scaffold serves as a strategic chemical handle. It provides a reactive site for introducing a wide range of chemical diversity through well-established cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and pharmacokinetic properties.

G A 1. Coat Plate Add 100 µL of 1X DS DNA solution to each well. Incubate 30 min at 37°C. B 2. Wash & Block Wash wells 5x with Wash Buffer. Add 200 µL Blocking Buffer. Incubate 30 min at 37°C. A->B C 3. Add Reagents Wash wells 3x with Reaction Buffer. Add test compounds/controls. Add 100 µL of diluted HIV-1 Integrase. B->C D 4. Initiate Reaction Add TS DNA to initiate strand transfer. Incubate 30 min at 37°C. C->D E 5. Detection Add HRP-conjugated antibody. Incubate and wash. D->E F 6. Develop & Read Add TMB Substrate. Incubate until color develops. Add Stop Solution. Read absorbance at 450 nm. E->F

Sources

Application

The Strategic Role of 4-iodo-1H-indole-2-carboxylic Acid in the Development of Novel Anticancer Agents: Applications and Protocols

Introduction: The Privileged Indole Scaffold in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and the ability of its derivatives to form hydrogen bonds and engage in π-stacking interactions allow for high-affinity binding to a wide array of biological targets.[1] Within the vast landscape of indole-containing molecules, derivatives of indole-2-carboxylic acid have emerged as a particularly fruitful area of research in the quest for novel anticancer therapeutics.[2][3][4] These compounds have demonstrated the ability to modulate diverse cellular processes implicated in cancer, including cell cycle progression, apoptosis, and signal transduction.[2][5]

This application note focuses on a specific, strategically important building block: 4-iodo-1H-indole-2-carboxylic acid . While not typically a potent anticancer agent in its own right, its true value lies in its role as a versatile synthetic intermediate. The presence of an iodine atom at the C4-position provides a reactive handle for medicinal chemists to introduce molecular diversity through powerful cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indole core, leading to the development of highly potent and selective anticancer agents. This guide will detail the synthetic utility of 4-iodo-1H-indole-2-carboxylic acid, outline key biological evaluation protocols for its derivatives, and provide insights into the mechanisms of action of these promising compounds.

Synthetic Utility: Leveraging the 4-Iodo Position for Drug Design

The C-I bond at the 4-position of the indole ring is a key asset for synthetic diversification. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and vinyl groups, which can profoundly influence the biological activity of the resulting molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of 4-iodo-1H-indole-2-carboxylic acid, this reaction can be used to introduce new aromatic or heteroaromatic rings at the 4-position, which can interact with specific pockets in target proteins.

Materials:

  • 4-iodo-1H-indole-2-carboxylic acid (or its ester derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, dioxane, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 4-iodo-1H-indole-2-carboxylic acid (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-indole-2-carboxylic acid derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Degassing the solvent removes dissolved oxygen.

Protocol 2: General Procedure for the Heck Reaction

The Heck reaction forms a carbon-carbon bond between an organohalide and an alkene.[5][6][7][8] This can be used to introduce vinyl groups at the 4-position of the indole ring, which can serve as precursors for further functionalization or as key pharmacophoric elements.

Materials:

  • 4-iodo-1H-indole-2-carboxylic acid (or its ester derivative)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Ligand (optional, e.g., PPh₃)

  • Solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve 4-iodo-1H-indole-2-carboxylic acid (1 equivalent) and the alkene (1.5-2 equivalents) in the solvent.

  • Add the base (2-3 equivalents) and the ligand (if used).

  • Purge the mixture with an inert gas.

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress.

  • After completion, cool the mixture and filter off any solids.

  • Partition the filtrate between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Anticancer Applications and Mechanisms of Action

Derivatives of indole-2-carboxylic acid have been shown to exhibit anticancer activity through a variety of mechanisms. The specific mechanism is highly dependent on the nature of the substituents on the indole ring.

Targeting Protein-Protein Interactions: 14-3-3η Inhibitors

The 14-3-3 proteins are a family of highly conserved regulatory proteins that are often overexpressed in cancer and are involved in key cellular processes such as cell cycle control and apoptosis. A series of novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of the 14-3-3η isoform for the treatment of liver cancer.[2] One promising compound, C11, demonstrated potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[2] Mechanistic studies revealed that C11 induces G1-S phase cell cycle arrest and apoptosis.[2]

dot digraph "14_3_3_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

C11 [label="Indole-2-Carboxylic\nAcid Derivative (C11)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein1433 [label="14-3-3η Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ClientProteins [label="Client Proteins\n(e.g., p53, Bax)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="G1-S Phase\nProgression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

C11 -> Protein1433 [label="Inhibition"]; Protein1433 -> ClientProteins [label="Sequestration\n(Inactivated)", style=dashed]; C11 -> ClientProteins [label="Release & Activation", color="#34A853"]; ClientProteins -> CellCycle [label="Arrest"]; ClientProteins -> Apoptosis [label="Induction"]; } caption [label="Inhibition of 14-3-3η by an indole-2-carboxylic acid derivative.", fontsize=10];

Modulating the Tumor Microenvironment: IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell activity. Dual inhibitors of IDO1 and TDO are therefore attractive targets for cancer immunotherapy. Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar to nanomolar range.[3]

dot digraph "IDO1_TDO_Inhibition" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

IndoleDeriv [label="Indole-2-Carboxylic\nAcid Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; IDO1_TDO [label="IDO1 / TDO Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tryptophan [label="Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4", fontcolor="#202124"]; TCell [label="T-Cell Suppression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImmuneEvasion [label="Tumor Immune\nEvasion", fillcolor="#5F6368", fontcolor="#FFFFFF"];

IndoleDeriv -> IDO1_TDO [label="Inhibition"]; Tryptophan -> IDO1_TDO [label="Metabolism"]; IDO1_TDO -> Kynurenine [label="Production"]; Kynurenine -> TCell; TCell -> ImmuneEvasion; } caption [label="Mechanism of IDO1/TDO dual inhibition.", fontsize=10];

Biological Evaluation Protocols

Once novel derivatives of 4-iodo-1H-indole-2-carboxylic acid are synthesized, a series of in vitro assays are necessary to determine their anticancer potential and elucidate their mechanism of action.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • Propidium iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20 °C overnight.

  • Wash the cells with PBS and resuspend in the propidium iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Protocol 6: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, cyclins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation: Summarizing Anticancer Activity

The results of the in vitro assays can be summarized in a table for easy comparison of the activity of different derivatives.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Mechanism of Action
Derivative A MCF-7 (Breast)5.2G2/M Arrest, Apoptosis
Derivative B A549 (Lung)2.8Apoptosis, PARP Cleavage
Derivative C HCT116 (Colon)8.1G1 Arrest
Doxorubicin MCF-7 (Breast)0.9DNA Intercalation

Conclusion

4-iodo-1H-indole-2-carboxylic acid is a highly valuable and strategic starting material in the design and synthesis of novel anticancer agents. Its utility stems from the ability to readily introduce diverse chemical functionalities at the 4-position, allowing for the fine-tuning of biological activity against a range of cancer-related targets. The protocols outlined in this application note provide a framework for the synthesis and biological evaluation of derivatives of this important scaffold. The continued exploration of the chemical space accessible from 4-iodo-1H-indole-2-carboxylic acid holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. Molecules. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chemistry & Biodiversity. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • Examples of biologically active molecules synthesized using the Heck reaction. ResearchGate. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules. [Link]

  • Indole-4-Carboxylic acid | 2124-55-2. J&K Scientific LLC. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

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Method

Application Notes & Protocols: 4-iodo-1H-indole-2-carboxylic acid as a Dual Inhibitor of IDO1 and TDO

For: Researchers, scientists, and drug development professionals in immuno-oncology. Abstract The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) are critical...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in immuno-oncology.

Abstract

The metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO) are critical regulators of immune responses.[1] By catabolizing the essential amino acid tryptophan into kynurenine, these enzymes create an immunosuppressive tumor microenvironment (TME) that facilitates tumor immune evasion.[2][3][4] The failure of highly selective IDO1 inhibitors in late-stage clinical trials has highlighted the compensatory role of TDO, establishing a strong rationale for the development of dual IDO1/TDO inhibitors.[5] This document provides a detailed technical guide on the characterization and application of 4-iodo-1H-indole-2-carboxylic acid, a representative of the indole-2-carboxylic acid class of potent dual IDO1/TDO inhibitors.[6] We present the scientific basis for dual inhibition, detailed protocols for in vitro and in vivo evaluation, and a framework for interpreting the resulting data.

Scientific Foundation: The Rationale for Dual IDO1/TDO Inhibition

The kynurenine pathway of tryptophan metabolism is a central node in cancer-mediated immune suppression.[7] In many cancers, the pathway is hijacked through the overexpression of IDO1 and/or TDO.[3][8]

This enzymatic activity leads to two primary immunosuppressive mechanisms:

  • Tryptophan Depletion: Effector T cells are highly sensitive to tryptophan levels. Its depletion arrests T-cell proliferation and induces anergy (a state of functional inactivation).[4]

  • Kynurenine Accumulation: The resulting metabolites, particularly kynurenine, are not inert. They actively promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and enhance the function of myeloid-derived suppressor cells (MDSCs).[4][9][10] Kynurenine also acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that drives further pro-tumorigenic and immunosuppressive signaling.[3][11]

Selective inhibition of IDO1 alone can lead to a compensatory upregulation or reliance on TDO, thereby sustaining the immunosuppressive state.[9][10] Therefore, a dual inhibitor like 4-iodo-1H-indole-2-carboxylic acid offers a more robust strategy to shut down this critical immune escape pathway.[4][5]

Kynurenine_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Consequences Tryptophan Tryptophan (Essential Amino Acid) IDO1 IDO1 Tryptophan->IDO1 TDO TDO Tryptophan->TDO TCell Effector T-Cell (e.g., CD8+) Tryptophan->TCell Required for Proliferation & Function Kynurenine Kynurenine (Immunosuppressive Metabolite) Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates IDO1->Kynurenine TDO->Kynurenine Inhibitor 4-iodo-1H-indole- 2-carboxylic acid Inhibitor->IDO1 Inhibits Inhibitor->TDO Inhibits

Figure 1: The Kynurenine Pathway and Point of Intervention.

In Vitro Characterization Protocols

The initial evaluation of 4-iodo-1H-indole-2-carboxylic acid involves a tiered approach, moving from direct enzyme inhibition to complex cell-based functional assays.

Protocol 1: Biochemical Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified recombinant human IDO1 and TDO enzymes.

Principle: This assay measures the production of N-formylkynurenine, the direct product of the enzymatic reaction, which has a distinct UV absorbance at 321 nm.[12] The reaction is performed in a cell-free system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase. Prepare fresh.

    • Substrate Stock: 4 mM L-Tryptophan (L-Trp) in assay buffer.

    • Enzyme Stock: Recombinant human IDO1 or TDO at a working concentration (e.g., 50-100 nM, determined empirically).

    • Compound Stock: 10 mM 4-iodo-1H-indole-2-carboxylic acid in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 98 µL of pre-warmed (37°C) assay buffer containing the enzyme (IDO1 or TDO) to each well.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of pre-warmed 400 µM L-Trp solution (final concentration 200 µM).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein (4000 rpm, 10 min).

    • Transfer 150 µL of the supernatant to a new UV-transparent plate.

  • Data Acquisition and Analysis:

    • Read the absorbance at 321 nm using a plate reader.

    • Subtract the background absorbance from wells containing no enzyme.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data: The indole-2-carboxylic acid scaffold has demonstrated potent dual inhibition.[6]

Parameter Target Enzyme Expected IC50 Range (µM)
IC50Human IDO11 - 5
IC50Human TDO1 - 5
Table 1: Representative biochemical potency for indole-2-carboxylic acid derivatives.
Protocol 2: Cell-Based Kynurenine Production Assay

Objective: To evaluate the compound's ability to inhibit IDO1 and TDO activity in a cellular context, which accounts for cell permeability and target engagement.

Principle: This protocol uses human cancer cell lines that endogenously express IDO1 and/or TDO. IDO1 expression is typically induced by interferon-gamma (IFNγ).[13][14] The concentration of kynurenine secreted into the culture medium is measured as a readout of enzyme activity.

Cell_Assay_Workflow A 1. Seed Cells (e.g., SKOV-3 for IDO1, A172 for TDO) B 2. Induce IDO1 (IFNγ, 24-48h) A->B C 3. Treat with Inhibitor (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Collect Supernatant D->E F 6. Measure Kynurenine (HPLC or Colorimetric) E->F G 7. Determine EC50 F->G

Figure 2: Workflow for the Cell-Based Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture:

    • IDO1 Model: Use SKOV-3 ovarian cancer cells. Seed at 1 x 10⁴ cells/well in a 96-well plate.[13]

    • TDO Model: Use A172 glioblastoma cells. Seed at 2 x 10⁴ cells/well.

    • Allow cells to adhere overnight.

  • IDO1 Induction (for SKOV-3 or other IFNγ-inducible lines):

    • Replace media with fresh media containing 100 ng/mL human IFNγ. For the TDO-only model (A172), use media without IFNγ.

    • Incubate for 24-48 hours.

  • Compound Treatment:

    • Remove induction media.

    • Add 200 µL of fresh culture medium containing serial dilutions of 4-iodo-1H-indole-2-carboxylic acid. Include a DMSO vehicle control.

    • Incubate for an additional 48-72 hours.

  • Kynurenine Measurement:

    • Collect 150 µL of supernatant.

    • Add 15 µL of 6.1 N TCA, mix, and incubate at 50°C for 30 minutes.

    • Centrifuge to pellet debris.

    • Transfer 100 µL of the cleared supernatant to a new plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature.

    • Read absorbance at 490 nm. Alternatively, use HPLC for more precise quantification.[15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate kynurenine concentration in each well.

    • Determine the half-maximal effective concentration (EC50) by plotting percent inhibition against log[concentration].

Protocol 3: T-Cell Co-Culture Functional Assay

Objective: To demonstrate that inhibiting IDO1/TDO with the compound can rescue T-cell function from cancer cell-mediated suppression.

Principle: IDO1/TDO-expressing cancer cells suppress the proliferation and activation of co-cultured T-cells. A functional inhibitor will block kynurenine production and restore T-cell activity.[13][16][17]

Step-by-Step Methodology:

  • Cell Preparation:

    • Prepare IDO1-expressing cancer cells (e.g., IFNγ-stimulated SKOV-3) as described in Protocol 2.

    • Prepare target T-cells (e.g., Jurkat T-cell line or human PBMCs). Label with CFSE dye if measuring proliferation by flow cytometry.

  • Co-Culture Setup:

    • After IFNγ stimulation, wash the cancer cell monolayer.

    • Add T-cells to the cancer cell wells at a ratio of 10:1 (T-cell:cancer cell).

    • Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads).

    • Immediately add serial dilutions of 4-iodo-1H-indole-2-carboxylic acid or DMSO vehicle.

  • Incubation and Analysis (72 hours):

    • Proliferation Readout: Harvest T-cells and analyze CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

    • Activation Readout: Collect supernatant and measure IL-2 or IFNγ secretion using an ELISA kit.

  • Data Interpretation:

    • Compare T-cell proliferation/activation in the presence of cancer cells + DMSO (suppressed state) versus cancer cells + inhibitor.

    • A potent inhibitor will show a dose-dependent increase in T-cell proliferation and/or cytokine production, restoring it towards the level of T-cells cultured without cancer cells.

In Vivo Evaluation Protocols

Objective: To assess the anti-tumor efficacy and pharmacodynamic (PD) effects of 4-iodo-1H-indole-2-carboxylic acid in an immunocompetent animal model.

Principle: Syngeneic mouse models, where mouse tumor cells are implanted into mice with the same genetic background, are essential for studying immuno-oncology agents. Efficacy is measured by tumor growth inhibition, and target engagement is confirmed by measuring the kynurenine/tryptophan ratio.[16][18]

Mechanism_Reversal cluster_TME Tumor Microenvironment cluster_Immune Immune Response TumorCell Tumor Cell (IDO1+/TDO+) Kynurenine Kynurenine TumorCell->Kynurenine Produces Tryptophan Tryptophan Tryptophan->TumorCell Consumed by TCell_Active Active Effector T-Cell Tryptophan->TCell_Active Restores TCell_Suppressed Suppressed Effector T-Cell Kynurenine->TCell_Suppressed Suppresses TumorGrowth Tumor Growth & Immune Escape TCell_Suppressed->TumorGrowth TumorRegression Tumor Regression & Immune Control TCell_Active->TumorRegression Inhibitor Dual IDO1/TDO Inhibitor Inhibitor->TumorCell Blocks Kynurenine Production Inhibitor->Tryptophan Preserves

Figure 3: Reversal of Immune Suppression by a Dual Inhibitor.
Protocol 4: Syngeneic Mouse Model Efficacy Study
  • Model Selection:

    • Choose a suitable model, such as LLC (Lewis Lung Carcinoma) or PAN02 (pancreatic) tumor cells, implanted into C57BL/6 mice.[16] Ensure the selected cell line expresses IDO1 and/or TDO.

  • Study Execution:

    • Implant 1 x 10⁶ tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 80-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, Inhibitor low dose, Inhibitor high dose).

    • Administer 4-iodo-1H-indole-2-carboxylic acid via oral gavage once or twice daily. The dose will need to be determined by pharmacokinetic studies (typically 50-200 mg/kg).[10]

    • Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as a measure of toxicity.

    • Continue treatment for 14-21 days or until tumors in the control group reach the predetermined endpoint.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Analyze for statistical significance (e.g., using ANOVA).

Protocol 5: In Vivo Pharmacodynamic (PD) Biomarker Analysis
  • Sample Collection:

    • In a satellite group of tumor-bearing mice, collect blood (via cardiac puncture into EDTA tubes) and tumor tissue at various time points after the final dose (e.g., 2, 8, 24 hours).

    • Immediately process blood to plasma and snap-freeze plasma and tumor samples.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of L-tryptophan and L-kynurenine.

    • Process plasma and homogenized tumor tissue samples (e.g., via protein precipitation).

    • Analyze the samples and calculate the concentrations of both analytes.

  • Data Interpretation:

    • Calculate the Kyn/Trp ratio for each sample.

    • A successful dual inhibitor will cause a profound and sustained decrease in the Kyn/Trp ratio in both plasma and the tumor, confirming target engagement in vivo.[18]

Summary and Future Directions

4-iodo-1H-indole-2-carboxylic acid represents a promising therapeutic strategy aimed at overcoming the limitations of first-generation IDO1-selective inhibitors. The protocols outlined here provide a comprehensive framework for its preclinical evaluation. Successful demonstration of potent dual enzymatic and cellular inhibition, functional rescue of T-cell activity, and in vivo anti-tumor efficacy accompanied by a robust pharmacodynamic response would provide a strong rationale for further development.

Future studies should focus on combination therapies, particularly with immune checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies.[9][10] The reversal of the immunosuppressive TME by dual IDO1/TDO inhibition is expected to synergize with the direct T-cell reactivation provided by checkpoint blockade, potentially leading to more durable anti-tumor responses.

References

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  • The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complic
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Application

Application Notes & Protocols: A Guide to the Larock Synthesis of 4-Iodo-1H-indole-2-carboxylic Acid Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Larock indole synthesis for the preparation of 4-iodo-1H-indole-2-...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Larock indole synthesis for the preparation of 4-iodo-1H-indole-2-carboxylic acid derivatives. This class of molecules serves as a crucial scaffold in medicinal chemistry, and this document outlines the mechanistic underpinnings, a detailed experimental protocol, troubleshooting, and potential applications.

Introduction: The Strategic Value of 4-Iodo-1H-indole-2-carboxylic Acids

The indole nucleus is a cornerstone in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Specifically, indole-2-carboxylic acid derivatives have garnered significant attention as promising scaffolds for the development of novel therapeutic agents, including HIV-1 integrase inhibitors and IDO1/TDO dual inhibitors.[4][5][6][7][8][9] The introduction of an iodine atom at the 4-position of the indole ring offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space and the generation of diverse molecular libraries for drug screening.

The Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction, provides an efficient and modular route to substituted indoles from ortho-haloanilines and alkynes.[10][11][12] This method is particularly advantageous due to its operational simplicity, broad substrate scope, and generally high yields.[11][13] This document will detail the application of the Larock synthesis for the targeted construction of 4-iodo-1H-indole-2-carboxylic acid derivatives, a valuable but synthetically challenging motif.

The Larock Indole Synthesis: Mechanism and Key Parameters

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[12] The reaction typically proceeds under relatively mild conditions and demonstrates high regioselectivity.[11]

2.1. The Catalytic Cycle

The generally accepted mechanism for the Larock indole synthesis involves a series of steps catalyzed by a palladium complex.[1][10]

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst, such as Palladium(II) acetate.

  • Oxidative Addition: The ortho-iodoaniline undergoes oxidative addition to the Pd(0) species, forming an arylpalladium(II) intermediate.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a syn-insertion of the alkyne into the aryl-palladium bond. This step is often rate-determining and dictates the regioselectivity of the final product.[10]

  • Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The final indole product is formed via reductive elimination, regenerating the active Pd(0) catalyst.

2.2. Key Reaction Parameters

Several factors critically influence the outcome of the Larock indole synthesis:

  • Catalyst: Palladium(II) acetate is a commonly used precatalyst.[12] The use of phosphine ligands, such as triphenylphosphine (PPh₃), can sometimes improve the yield and stability of the catalyst.[10]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to neutralize the acid generated during the reaction.[10]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically employed.

  • Additives: The addition of a chloride source, such as lithium chloride (LiCl) or tetrabutylammonium chloride (n-Bu₄NCl), is often crucial for the success of the reaction, although the exact role is still debated.[10]

  • Temperature: The reaction is typically conducted at elevated temperatures, usually between 100-120 °C.[10]

Larock_Indole_Synthesis Catalytic Cycle of the Larock Indole Synthesis Pd0 Pd(0) ArPdII_I Ar-Pd(II)-I Pd0->ArPdII_I Oxidative Addition Alkyne_Complex Alkyne Coordination Complex ArPdII_I->Alkyne_Complex Coordination Vinyl_Pd Vinylpalladium Intermediate Alkyne_Complex->Vinyl_Pd Syn-Insertion Palladacycle Six-membered Palladacycle Vinyl_Pd->Palladacycle Intramolecular Cyclization Palladacycle->Pd0 Regenerates Catalyst Indole Indole Product Palladacycle->Indole Reductive Elimination PdII_precatalyst Pd(OAc)₂ PdII_precatalyst->Pd0 Reduction o_iodoaniline o-Iodoaniline o_iodoaniline->ArPdII_I Alkyne Alkyne Alkyne->Alkyne_Complex

Figure 1: Catalytic Cycle of the Larock Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-iodo-1H-indole-2-carboxylate

This section provides a representative protocol for the synthesis of a 4-iodo-1H-indole-2-carboxylic acid derivative. The synthesis proceeds via the Larock cyclization of a commercially available diiodoaniline with an appropriate alkyne, followed by ester hydrolysis.

3.1. Materials and Reagents

ReagentSupplierPurity
2,4-DiiodoanilineSigma-Aldrich97%
Ethyl propiolateAlfa Aesar98%
Palladium(II) acetateStrem Chemicals98%
TriphenylphosphineTCI>99%
Potassium carbonateFisher Scientific>99%
Lithium chlorideAcros Organics99%
N,N-Dimethylformamide (DMF)Anhydrous, Sigma-Aldrich99.8%
Diethyl etherEMD MilliporeACS Grade
Ethyl acetateVWRACS Grade
Saturated aq. NH₄Cl------
Brine------
Anhydrous MgSO₄------

3.2. Step-by-Step Protocol

Figure 2: Experimental workflow for the synthesis.

Step 1: Reaction Setup

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-diiodoaniline (1.0 eq), potassium carbonate (2.5 eq), and lithium chloride (1.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF (to make a 0.2 M solution with respect to the aniline).

  • Add ethyl propiolate (1.5 eq) to the mixture via syringe.

Step 2: Reaction Execution

  • Immerse the reaction flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional diethyl ether.

  • Combine the organic filtrates and wash with water, saturated aqueous ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 4-iodo-1H-indole-2-carboxylate.

Step 4: Ester Hydrolysis (to obtain the carboxylic acid)

  • Dissolve the purified ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-iodo-1H-indole-2-carboxylic acid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use fresh Pd(OAc)₂- Ensure all glassware is flame-dried and use anhydrous solvent- Increase temperature in 10 °C increments (up to 130 °C)
Formation of side products - Dimerization of the alkyne- Protodeiodination of the starting material- Use a slight excess of the alkyne (up to 2 eq)- Ensure the reaction is performed under an inert atmosphere
Poor regioselectivity - Steric and electronic properties of the alkyne substituents are similar- For this specific synthesis, regioselectivity is not an issue. However, for other substrates, modifying the alkyne substituents can influence the outcome.[13]
Difficulty in purification - Co-elution of product with byproducts- Optimize the mobile phase for column chromatography- Consider recrystallization as an alternative purification method

Applications in Drug Discovery and Organic Synthesis

The 4-iodo-1H-indole-2-carboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential biological activity. The iodine atom at the C4 position can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

For instance, indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The ability to functionalize the 4-position of the indole ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds.

References

  • Larock indole synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266.
  • Larock indole synthesis - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Larock Indole Synthesis - SynArchive. (n.d.). Retrieved January 22, 2026, from [Link]

  • Donohoe, T. J., & Thomas, R. E. (2007). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Organic Letters, 9(15), 2883–2886.
  • Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). ResearchGate. [Link]

  • Bartoli, G., & Sambri, L. (2012). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 14(24), 6210–6213.
  • Mechanism of larock indole synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cao, H., et al. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(38), 17357-17364.
  • Larock indole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(1), 249.
  • A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. (2007). Letters in Organic Chemistry, 4(1), 1-4.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112017.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 734-746.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

Sources

Method

Application Note & Protocols: A Guide to the Copper-Catalyzed Synthesis of 4-Iodo-1H-Indole-2-Carboxylic Acid Analogs

Introduction: The Strategic Value of 4-Iodo-1H-Indole-2-Carboxylic Acids The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Iodo-1H-Indole-2-Carboxylic Acids

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] Specifically, indole-2-carboxylic acid derivatives have emerged as a promising scaffold for developing novel therapeutics, including HIV-1 integrase inhibitors and anticancer agents.[2][3][4][5] The functionalization of the indole's benzene ring, particularly at the C4 position, opens a gateway to novel chemical space, yet it remains a significant synthetic challenge due to the inherent reactivity preferences of the indole core.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-iodo-1H-indole-2-carboxylic acid analogs via copper-catalyzed C-H functionalization. The introduction of an iodine atom at the C4 position is of paramount strategic importance; it serves as a versatile synthetic handle for subsequent diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of the copper-catalyzed C-H iodination, provide a detailed experimental protocol, and discuss optimization and troubleshooting strategies.

Part 1: Mechanistic Rationale for C4-Iodination

The direct functionalization of C-H bonds is a transformative strategy in modern organic synthesis.[1] While the C2 and C3 positions of indole are highly nucleophilic and readily undergo electrophilic substitution, the C4 position is less reactive. Achieving regioselective functionalization at C4 often requires specialized strategies, such as the use of directing groups or tailored catalytic systems.

Copper catalysis offers a cost-effective and efficient means to facilitate such challenging transformations.[6] The proposed mechanism for the copper-catalyzed iodination of indoles, while not definitively established for this specific substrate, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, drawing parallels from related C-H functionalization reactions.[1][7]

Proposed Catalytic Cycle:

The reaction is initiated by the copper(I) catalyst. A plausible cycle involves the following key steps:

  • Oxidative Addition: The active Cu(I) species undergoes oxidative addition with an iodine source (e.g., molecular iodine or a hypervalent iodine reagent) and potentially the substrate, forming a high-valent Cu(III) intermediate.

  • C-H Activation/Concerted Metalation-Deprotonation (CMD): This is the crucial regioselectivity-determining step. The carboxylic acid group at the C2 position may play a role as a transient directing group, coordinating to the copper center and positioning the catalyst in proximity to the C3 or C4 C-H bond. While C3 is electronically favored, steric factors and specific ligand environments can influence selectivity towards C4.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-I bond at the C4 position, yielding the desired 4-iodoindole product and regenerating the active Cu(I) catalyst.

Catalytic_Cycle Proposed Cu(I)/Cu(III) Catalytic Cycle for C4-Iodination cluster_0 CuI_L Cu(I)L Indole Indole-2-COOH (Substrate) CuIII_Intermediate [L-Cu(III)-Indole-Iodide] Indole->CuIII_Intermediate C-H Activation / CMD Product 4-Iodo-Indole-2-COOH (Product) CuIII_Intermediate->Product Reductive Elimination Iodine_Source Iodine Source (e.g., I₂) Iodine_Source->CuIII_Intermediate

Caption: Proposed catalytic cycle for copper-mediated C4-iodination.

Part 2: Experimental Application Protocol

This protocol describes a general method for the copper-catalyzed C4-iodination of a substituted 1H-indole-2-carboxylic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • Substrate: 1H-Indole-2-carboxylic acid analog (1.0 eq)

  • Catalyst: Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand: 3,4,7,8-Tetramethyl-1,10-phenanthroline (10-20 mol%)

  • Iodine Source: Molecular iodine (I₂) (1.5 - 2.0 eq)

  • Base (Optional but recommended): Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Vessel: Schlenk tube or microwave vial

  • Workup: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Ethyl acetate (EtOAc), Brine

  • Purification: Silica gel for column chromatography

Equipment Setup
  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Reaction Procedure

Experimental_Workflow start Start reagents 1. Add Substrate, CuI, Ligand, and Base to Schlenk Tube start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Solvent and Iodine Source inert->solvent reaction 4. Heat Reaction Mixture (e.g., 100-130 °C) solvent->reaction monitor 5. Monitor by TLC/LC-MS Until Completion reaction->monitor quench 6. Cool and Quench with aq. Na₂S₂O₃ monitor->quench extract 7. Extract with Organic Solvent (e.g., EtOAc) quench->extract purify 8. Dry, Concentrate, and Purify via Column Chromatography extract->purify analyze 9. Characterize Product (NMR, HRMS) purify->analyze end_node End analyze->end_node

Caption: General workflow for the C4-iodination experiment.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 1H-indole-2-carboxylic acid substrate (e.g., 0.5 mmol, 1.0 eq), copper(I) iodide (e.g., 0.1 mmol, 20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (e.g., 0.1 mmol, 20 mol%), and potassium carbonate (1.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, 3 mL) via syringe, followed by the addition of molecular iodine (e.g., 1.0 mmol, 2.0 eq).

  • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C). Stir the reaction mixture vigorously. For certain substrates, microwave irradiation can be an effective alternative to conventional heating, potentially reducing reaction times.[8][9]

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is complete upon consumption of the starting material.

  • Workup & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench the excess iodine. Dilute with water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-iodo-1H-indole-2-carboxylic acid analog.

Part 3: Optimization and Troubleshooting

Achieving high yield and regioselectivity may require systematic optimization of reaction parameters. The following table outlines key variables and their potential impact.

ParameterVariable OptionsRationale & Expected ImpactTroubleshooting Guide
Copper Source CuI, Cu(OAc)₂, CuTCThe copper salt's oxidation state and counterion can affect catalyst activity and solubility. Cu(I) is often the active species.Low Conversion: Try Cu(OAc)₂. Some reactions are reported with Cu(II) pre-catalysts.[10]
Ligand 1,10-phenanthroline, TMEDA, L-prolineLigands stabilize the copper catalyst and modulate its electronic and steric properties, which is critical for regioselectivity and efficiency.Poor Regioselectivity: Screen different ligands. A bulkier ligand may favor the less-hindered C4 position.
Iodine Source I₂, NIS, PhI(OAc)₂/I₂Different sources offer varying reactivity. Hypervalent iodine reagents can sometimes facilitate the reaction under milder conditions.[10]Side Reactions: NIS can be a milder iodinating agent than I₂, potentially reducing side product formation.
Solvent DMF, DMSO, Dioxane, TolueneThe solvent's polarity and coordinating ability can influence catalyst stability and reaction rate. Polar aprotic solvents are common.Low Yield: Ensure the solvent is anhydrous. Water can deactivate the catalyst.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, tBuOKThe base facilitates the C-H activation step. Stronger bases may be required for less acidic C-H bonds.[8][9]Starting Material Recovered: A stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate deprotonation.
Temperature 80 °C - 140 °C (or MW)Higher temperatures typically increase the reaction rate but can also lead to decomposition or reduced selectivity.Decomposition: Lower the temperature. Consider microwave heating for shorter reaction times at elevated temperatures.[9]

Part 4: Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Copper salts can be toxic if ingested. Iodine is corrosive and can cause stains and burns; handle with care. Organic solvents like DMF and DMSO are flammable and can be absorbed through the skin.

  • Pressure: When heating sealed vessels (Schlenk tubes or microwave vials), use a blast shield and ensure the vessel is not filled more than one-third of its volume to avoid over-pressurization.

References

  • Tu, D., Luo, J., & Jiang, C. (2018). Copper-mediated domino C–H iodination and nitration of indoles. Chemical Communications, 54(15), 1834-1837. [Link]

  • Lee, S., et al. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 16(33), 14967-14975. [Link]

  • Tu, D., Luo, J., & Jiang, C. (2018).
  • MDPI. (n.d.). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. MDPI. [Link]

  • R Discovery. (2014). Catalytic Functionalization of Indoles by Copper‐Mediated Carbene Transfer. R Discovery. [Link]

  • Gribble, G. (2021). (PDF) Copper‐Catalyzed Indole Synthesis. ResearchGate. [Link]

  • NIH. (n.d.). Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. PMC - NIH. [Link]

  • SAGE Publications Inc. (2012). Copper-Catalysed Direct C–H Bond Oxidative Acetoxylation and Iodination of Indoles. ResearchGate. [Link]

  • ACS Publications. (2023). Mechanism of Cu-Catalyzed Iododeboronation: A Description of Ligand-Enabled Transmetalation, Disproportionation, and Turnover in Cu-Mediated Oxidative Coupling Reactions. ACS Catalysis. [Link]

  • ACS Publications. (2025). Development of New Indole-Based N-Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. The Journal of Organic Chemistry. [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed. [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • ResearchGate. (2025). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate. [Link]

  • PlumX. (n.d.). Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindoles. PlumX. [Link]

  • NIH. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. [Link]

  • Sci-Hub. (2010). Copper-Catalyzed Synthesis of Indole-2-carboxylates. Sci-Hub. [Link]

  • Guo, X.-X., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808*. [Link]

  • NIH. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. NIH. [Link]

  • Semantic Scholar. (2019). divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Encyclopedia.pub. (n.d.). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub. [Link]

  • Semantic Scholar. (2014). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. Semantic Scholar. [Link]

  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • RSC Publishing. (2021). Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-1H-indole-2-carboxylic Acid

Introduction: The Strategic Value of 4-Iodo-1H-indole-2-carboxylic Acid The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Iodo-1H-indole-2-carboxylic Acid

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic introduction of an iodine atom at the C4 position transforms this molecule into a versatile and powerful building block for drug discovery and development. The carbon-iodine bond at an sp²-hybridized carbon is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient construction of complex molecular architectures. This guide provides an in-depth exploration of key palladium-catalyzed transformations of 4-iodo-1H-indole-2-carboxylic acid, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The presence of the free carboxylic acid and the N-H group on the indole ring introduces specific challenges, such as potential coordination to the palladium center or unwanted side reactions. The protocols and discussions herein are designed to navigate these complexities, providing field-tested insights for achieving high-yield, reproducible results.

Part 1: The Engine of Innovation - The Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of new bonds. While specific intermediates vary between reaction types, the fundamental process generally involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl iodide (4-iodo-1H-indole-2-carboxylic acid), inserting itself into the carbon-iodine bond. This forms a new, higher-valent Palladium(II) intermediate.

  • Transmetalation or Carbopalladation:

    • In reactions like Suzuki or Stille coupling, a second organic fragment is transferred from an organometallic reagent (e.g., organoboron or organotin) to the palladium center. This step is known as Transmetalation .

    • In reactions like the Heck coupling, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. This is termed Carbopalladation .

  • Reductive Elimination or β-Hydride Elimination:

    • The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst to re-enter the cycle. This is Reductive Elimination .

    • In the Heck reaction, a hydrogen atom from the alkene is eliminated (β-Hydride Elimination ) to form the substituted alkene product and a palladium-hydride species, which then reductively eliminates with the base to regenerate the Pd(0) catalyst.

General_Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)-X L_n Pd0->PdII OxAdd->PdII R-X Transmetal Transmetalation / Carbopalladation PdII_R2 R-Pd(II)-R' L_n PdII->PdII_R2 Transmetal->PdII_R2 R'-M / Alkene PdII_R2->Pd0 RedElim Reductive Elimination / β-Hydride Elimination RedElim->Pd0 R-R' / Product

Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

Part 2: C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] It facilitates the coupling of our indole substrate with aryl or vinyl boronic acids or esters to forge a new carbon-carbon bond at the C4 position.

Application Note: Suzuki-Miyaura Coupling

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly, but can be more sensitive to air.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3] For coupling with arylboronic acids, bulky, electron-rich phosphines like SPhos or XPhos can be highly effective, though triphenylphosphine (PPh₃) is often sufficient and more economical.

  • Base: A base is essential for the transmetalation step.[2] It activates the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used. The choice of base can significantly impact yield, with Cs₂CO₃ often being more effective but also more expensive.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Substrate-Specific Considerations: The N-H and -COOH groups of 4-iodo-1H-indole-2-carboxylic acid are generally tolerated under standard Suzuki conditions, avoiding the need for protecting groups. However, excessively high temperatures or prolonged reaction times could lead to decarboxylation.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1H-indole-2-carboxylic acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Indole, Boronic Acid, Base, Pd Catalyst, and Ligand in a reaction flask. Solvent Add Dioxane/Water solvent mixture. Reagents->Solvent Inert Degas and place under Inert Atmosphere (N2 or Ar). Solvent->Inert Heat Heat to 80-100 °C with vigorous stirring. Inert->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to Room Temperature. Monitor->Cool Filter Filter through Celite (optional). Cool->Filter Acidify Acidify aqueous phase with HCl to precipitate product. Filter->Acidify Isolate Collect solid by filtration, wash, and dry. Acidify->Isolate Purify Purify by recrystallization or column chromatography. Isolate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Iodo-1H-indole-2-carboxylic acid287.041.0287 mg1.0
4-Methoxyphenylboronic acid151.961.2182 mg1.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg0.02
Triphenylphosphine (PPh₃)262.290.0410.5 mg0.04
Potassium Carbonate (K₂CO₃)138.213.0415 mg3.0
1,4-Dioxane--8 mL-
Water (deionized)--2 mL-

Procedure

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodo-1H-indole-2-carboxylic acid (287 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • The flask is evacuated and backfilled with nitrogen gas three times.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 2M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry under vacuum to afford the desired product. Further purification can be achieved by recrystallization if necessary.

Part 3: C-C Bond Formation: The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a powerful method for the arylation of alkenes.[4][5][6] In the context of our substrate, it allows for the introduction of a vinyl group at the C4 position, creating a valuable conjugated system.

Application Note: Heck Reaction

Causality Behind Experimental Choices:

  • Catalyst System: As with the Suzuki coupling, Pd(OAc)₂ is a robust precatalyst. The choice of ligand is critical to prevent catalyst decomposition and promote the desired reaction pathway. For simple acrylates, phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) are often effective. Phosphine-free systems using palladium on carbon (Pd/C) or in the presence of ionic liquids have also been developed.[4]

  • Base: A base, typically an amine like triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc), is required to neutralize the hydrogen halide (HI) generated during the reaction and regenerate the Pd(0) catalyst.[4]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.

  • Stereoselectivity: The Heck reaction typically exhibits high trans selectivity in the product alkene due to the syn-addition of the aryl-palladium species across the double bond followed by syn-elimination of the palladium hydride.[5]

Substrate-Specific Considerations: The carboxylic acid can potentially coordinate with the palladium center. Using a non-coordinating solvent and the correct choice of base can mitigate this. High temperatures may risk decarboxylation.

Experimental Protocol: Synthesis of (E)-4-(3-ethoxy-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Iodo-1H-indole-2-carboxylic acid287.041.0287 mg1.0
Ethyl acrylate100.121.5163 µL1.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.036.7 mg0.03
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.0618.3 mg0.06
Triethylamine (Et₃N)101.192.0279 µL2.0
N,N-Dimethylformamide (DMF)--5 mL-

Procedure

  • In a sealed tube, combine 4-iodo-1H-indole-2-carboxylic acid (287 mg, 1.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and P(o-tol)₃ (18.3 mg, 0.06 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (279 µL, 2.0 mmol), and ethyl acrylate (163 µL, 1.5 mmol) via syringe.

  • Seal the tube and heat the mixture to 110 °C for 12-18 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL).

  • Acidify the aqueous solution with 2M HCl to pH ~3.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% acetic acid) to yield the title compound.

Part 4: C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines.[7][8] This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9]

Application Note: Buchwald-Hartwig Amination

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[10] They promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst decomposition. The choice of palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used, especially for more sensitive substrates.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base.

Substrate-Specific Considerations: This reaction presents the greatest challenge for 4-iodo-1H-indole-2-carboxylic acid due to the presence of three acidic protons (N-H, -COOH, and the amine coupling partner). The strong base can deprotonate all of these, potentially leading to salt formation, solubility issues, and catalyst inhibition.

  • Protection Strategy: It is often necessary to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the amination. The indole N-H may also require protection (e.g., as a Boc or SEM group), although some modern catalyst systems show tolerance.

  • Alternative: Direct Amination: For certain robust amines, direct coupling may be attempted using a base like K₃PO₄, which is less aggressive than NaOtBu, though this often requires higher temperatures and longer reaction times. The protocol below assumes a pre-protected substrate for maximal reliability.

Experimental Protocol: Synthesis of Ethyl 4-(phenylamino)-1H-indole-2-carboxylate (from the corresponding iodo-ester)

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Iodo-ester, Pd₂(dba)₃, Ligand, and NaOtBu in an oven-dried vial. Solvent Add anhydrous Toluene. Reagents->Solvent Partners Add Aniline. Solvent->Partners Seal Seal vial and remove from glovebox. Partners->Seal Heat Heat to 100 °C with vigorous stirring. Seal->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to Room Temperature. Monitor->Cool Quench Carefully quench with sat. NH₄Cl. Cool->Quench Extract Extract with Ethyl Acetate. Quench->Extract Dry Wash, dry, and concentrate organic layers. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials & Reagents (for protected substrate)

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Ethyl 4-iodo-1H-indole-2-carboxylate315.071.0315 mg1.0
Aniline93.131.2110 µL1.2
Pd₂(dba)₃915.720.019.2 mg0.01
XPhos476.660.0314.3 mg0.03
Sodium tert-butoxide (NaOtBu)96.101.4135 mg1.4
Toluene (anhydrous)--5 mL-

Procedure

  • Note: This reaction is air- and moisture-sensitive. All operations should be performed in a glovebox or using Schlenk techniques.

  • To an oven-dried vial, add ethyl 4-iodo-1H-indole-2-carboxylate (315 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Add anhydrous toluene (5 mL) followed by aniline (110 µL, 1.2 mmol).

  • Seal the vial with a Teflon-lined cap, remove from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for 8-12 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the coupled product. The ester can then be hydrolyzed to the carboxylic acid under standard conditions if desired.

Part 5: Further Transformations

Sonogashira Coupling

This reaction couples the 4-iodoindole with a terminal alkyne, creating a C(sp²)-C(sp) bond.[11][12] It is unique in its use of a copper(I) co-catalyst (typically CuI) alongside the palladium catalyst.[11]

  • Typical Conditions: PdCl₂(PPh₃)₂, CuI, an amine base (like Et₃N or i-Pr₂NH), and a solvent like THF or DMF.

  • Key Challenge: The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by running the reaction under strictly anaerobic conditions and using an amine as both the base and solvent.

Carbonylation

The carbon-iodine bond can be converted into a carboxylic acid derivative (ester, amide) through palladium-catalyzed carbonylation.[13][14]

  • CO Source: This can be achieved using carbon monoxide gas at elevated pressure or, more conveniently, using a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆) or glyoxylic acid.[15]

  • Nucleophile: The reaction is performed in the presence of a nucleophile, such as an alcohol (to form an ester) or an amine (to form an amide).

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand, a base, and the chosen nucleophile/solvent at elevated temperature.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Impure reagents/solvents; Insufficient temperature.Use fresh catalyst/reagents; Ensure solvents are anhydrous (especially for Buchwald-Hartwig); Re-optimize temperature.
Dehalogenation Presence of a hydrogen source; Catalyst degradation.Ensure anhydrous conditions; Use a more robust ligand; Lower reaction temperature if possible.
Homocoupling (Suzuki) Inefficient transmetalation; (Sonogashira) Presence of oxygen.Increase base concentration or switch to a stronger base; Ensure rigorous degassing and maintain an inert atmosphere.
Decarboxylation Reaction temperature is too high.Reduce reaction temperature and extend the reaction time; Consider protecting the carboxylic acid as an ester for high-temperature reactions.
Poor Yields (B-H) Inappropriate base; Active protons on substrate interfering with catalysis.Screen different bases (e.g., K₃PO₄ vs. NaOtBu); Protect the carboxylic acid and/or indole N-H to improve reaction efficiency.[16]

References

  • Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Organic Letters, 8(5), 793–795. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Medicinal Chemistry Research, 21(7), 1436-1447. [Link]

  • So, C. M., & Kwong, F. Y. (2007). Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates. Organic Letters, 9(18), 3547–3550. [Link]

  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1007. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19070. [Link]

  • Butkevičius, M., et al. (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 21(7), 935. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 105(8), 3335–3352. [Link]

  • Cao, M., et al. (2024). Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols. The Journal of Organic Chemistry, 89(9), 5871–5877. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

  • YouTube. (2015). Heck reaction. YouTube. [Link]

  • PubMed. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. PubMed. [Link]

  • IntechOpen. (2025). Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds. IntechOpen. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9043. [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. [Link]

  • Kumar, D., & Patel, V. (2014). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Catalysis Reviews, 56(2), 154-206. [Link]

  • Gabriele, B., et al. (2018). Carbonylative synthesis and functionalization of indoles. Organic & Biomolecular Chemistry, 16(24), 4443-4456. [Link]

  • Gutmann, B., et al. (2016). Flow carbonylation of sterically hindered ortho-substituted iodoarenes. Beilstein Journal of Organic Chemistry, 12, 1512-1519. [Link]

  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(45), 6064-6067. [Link]

  • Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 584931. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (2018). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate. [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Dalmás, F. R., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 61-68. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-iodo-1H-indole-2-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1H-indole-2-carboxylic acid. Recognizing the nuances of this multi-step synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1H-indole-2-carboxylic acid. Recognizing the nuances of this multi-step synthesis, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in mechanistic principles to provide a robust understanding of the critical parameters at each stage.

Introduction to the Synthetic Strategy

The most practical and commonly employed route to 4-iodo-1H-indole-2-carboxylic acid involves a four-step sequence starting from 4-nitro-1H-indole-2-carboxylic acid. This strategy is predicated on the Sandmeyer reaction, a versatile and reliable method for the introduction of an iodo substituent onto an aromatic ring via a diazonium salt intermediate.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis A 4-Nitro-1H-indole- 2-carboxylic acid B Ethyl 4-nitro-1H-indole- 2-carboxylate A->B H₂SO₄, EtOH C Ethyl 4-amino-1H-indole- 2-carboxylate B->C SnCl₂·2H₂O or H₂/Pd-C D Diazonium Salt Intermediate C->D NaNO₂, HCl, 0-5 °C E Ethyl 4-iodo-1H-indole- 2-carboxylate D->E KI F 4-Iodo-1H-indole- 2-carboxylic acid E->F NaOH, H₂O/MeOH

Caption: Overall synthetic workflow for 4-iodo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of the carboxylic acid necessary before the nitro group reduction?

A1: The nitro group reduction is typically performed under conditions (e.g., using SnCl₂ in ethanol or catalytic hydrogenation) that can also reduce the carboxylic acid. Protecting the carboxylic acid as an ester prevents its reduction and potential side reactions. The ester is a more robust functional group under these reductive conditions.

Q2: My Sandmeyer reaction is giving a very low yield. What are the most likely causes?

A2: Low yields in Sandmeyer reactions, particularly with indole derivatives, often stem from the instability of the diazonium salt intermediate.[1] Key factors include:

  • Temperature: The diazotization must be carried out at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.[2]

  • Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material.

  • Side Reactions: The diazonium salt can react with water to form a phenol byproduct or undergo azo coupling with the electron-rich indole nucleus.[3]

Q3: I am observing a dark, tar-like substance in my Sandmeyer reaction. What is it and how can I avoid it?

A3: The formation of dark, polymeric materials is a common issue in Sandmeyer reactions involving electron-rich aromatic compounds like indoles. This is often due to azo coupling, where the diazonium salt acts as an electrophile and attacks another molecule of the starting amine or the product. To mitigate this:

  • Maintain Low Temperatures: This minimizes the rate of side reactions.

  • Control Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the amine, but avoid a large excess which can lead to other side reactions.

  • Efficient Mixing: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.

Q4: What is the best way to purify the final product, 4-iodo-1H-indole-2-carboxylic acid?

A4: Purification can be challenging due to the presence of structurally similar impurities. A combination of techniques is often most effective:

  • Acid-Base Extraction: This can be used to separate the carboxylic acid product from neutral or basic impurities.

  • Recrystallization: This is an effective method for obtaining high-purity crystalline material. Suitable solvent systems may include ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be employed.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Esterification - Insufficient acid catalyst.- Reaction time too short.- Presence of water in the reaction mixture.- Increase the amount of sulfuric acid catalyst.- Extend the reaction time and monitor by TLC.- Use anhydrous ethanol and ensure all glassware is dry.
Step 2: Incomplete Nitro Reduction - Inactive catalyst (if using H₂/Pd-C).- Insufficient reducing agent (e.g., SnCl₂·2H₂O).- Low reaction temperature.- Use fresh, high-quality catalyst.- Increase the molar equivalents of the reducing agent.- Gently heat the reaction mixture as per the protocol and monitor by TLC.
Step 3: Low Yield in Sandmeyer Reaction - Decomposition of the diazonium salt.[1]- Formation of 4-hydroxy-1H-indole-2-carboxylic acid.- Azo coupling side reactions.[3]- Strictly maintain the temperature between 0-5 °C during diazotization and addition of KI.[2]- Add the diazonium salt solution to the KI solution, rather than the reverse, to ensure the diazonium salt reacts as it is added.- Ensure the reaction medium remains acidic to suppress azo coupling.
Step 3: Formation of a Purple/Black Precipitate - Formation of polyiodides from excess iodine.- Azo dye formation.- After the reaction, wash the organic extract with a solution of sodium thiosulfate to remove excess iodine.[2]- Follow the recommendations for preventing azo coupling (low temperature, acidic conditions).
Step 4: Incomplete Hydrolysis of the Ester - Insufficient base.- Reaction time too short.- Increase the concentration or equivalents of NaOH.- Extend the reflux time and monitor the reaction progress by TLC until the starting ester is consumed.
Final Product: Low Purity After Workup - Presence of starting materials or byproducts from previous steps.- Contamination with the corresponding 4-hydroxy derivative.- Optimize the purification of intermediates at each step.- Employ a multi-step purification for the final product, such as acid-base extraction followed by recrystallization or column chromatography.[4]

Detailed Experimental Protocols

Step 1: Esterification of 4-Nitro-1H-indole-2-carboxylic acid

This procedure protects the carboxylic acid group as an ethyl ester.

Esterification Start 4-Nitro-1H-indole- 2-carboxylic acid in Anhydrous EtOH Reagent + Concentrated H₂SO₄ (cat.) Start->Reagent Reaction Reflux for 4-6 h Reagent->Reaction Workup Cool, Neutralize with NaHCO₃ (aq), Extract with Ethyl Acetate Reaction->Workup Product Ethyl 4-nitro-1H-indole- 2-carboxylate Workup->Product

Caption: Workflow for the esterification of 4-nitro-1H-indole-2-carboxylic acid.

  • Suspend 4-nitro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous ethanol (10-15 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equiv) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and slowly pour it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-nitro-1H-indole-2-carboxylate.

Step 2: Reduction of Ethyl 4-nitro-1H-indole-2-carboxylate

This step converts the nitro group to a primary amine.

  • Dissolve ethyl 4-nitro-1H-indole-2-carboxylate (1.0 equiv) in ethanol or ethyl acetate.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equiv).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Filter the mixture through celite to remove the tin salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 4-amino-1H-indole-2-carboxylate.

Step 3: Sandmeyer Iodination of Ethyl 4-amino-1H-indole-2-carboxylate

This is the key step for introducing the iodine atom. Caution: Diazonium salts can be explosive when dry. Handle with care and always keep in solution at low temperatures.[2]

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination Amine Ethyl 4-amino-1H-indole- 2-carboxylate in HCl (aq) NaNO2 Add NaNO₂ (aq) dropwise Amine->NaNO2 Diazonium Diazonium Salt Solution NaNO2->Diazonium Reaction Add Diazonium Solution to KI Solution Diazonium->Reaction Slow Addition KI KI in H₂O KI->Reaction Product Ethyl 4-iodo-1H-indole- 2-carboxylate Reaction->Product

Caption: The two stages of the Sandmeyer iodination reaction.

  • Suspend ethyl 4-amino-1H-indole-2-carboxylate (1.0 equiv) in a mixture of water and concentrated hydrochloric acid at 0 °C.

  • Prepare a solution of sodium nitrite (1.1 equiv) in cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the amine, ensuring the temperature is maintained between 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, dissolve potassium iodide (1.5-2.0 equiv) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 4-iodo-1H-indole-2-carboxylate.

Step 4: Hydrolysis of Ethyl 4-iodo-1H-indole-2-carboxylate

The final step to obtain the target carboxylic acid.[5]

  • Dissolve the crude ethyl 4-iodo-1H-indole-2-carboxylate in a mixture of methanol and a 1-2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 4-iodo-1H-indole-2-carboxylic acid.

References

  • Xu, X., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2795-2831.
  • Joseph, B., et al. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synlett, 2007(03), 419-422.
  • Reddit discussion on Sandmeyer-type iodin
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Li, Q., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 864-878.
  • Hartwell, J. L., & Fieser, L. F. (1936). Trypan Blue. Organic Syntheses, 16, 83.
  • Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). (2021). YouTube.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. (2025). BenchChem.
  • Chen, X., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. (2013).
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2009).
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • General procedure for synthesis of N-substituted Indole-2-carboxamide deriv

Sources

Optimization

Technical Support Center: Purification of 4-iodo-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the purification of 4-iodo-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who handle this and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-iodo-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar intermediates. The unique combination of an acidic carboxylic group, a moderately electron-rich indole core, and a heavy iodine atom presents specific challenges in achieving high purity. This guide provides direct, experience-driven answers to common problems encountered during purification workflows.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, practical problems you might face during the purification of 4-iodo-1H-indole-2-carboxylic acid. Each answer explains the underlying chemical principles and provides a clear path to resolution.

Q1: My yield of 4-iodo-1H-indole-2-carboxylic acid is significantly low after purification. What are the likely causes and how can I fix this?

Low recovery is a frequent issue that can arise from chemical degradation, incomplete extraction, or mechanical loss.[1] A systematic approach is key to diagnosing the problem.

  • Potential Cause 1: Decomposition. Indole rings, particularly when substituted, can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[2] The C-I bond can also be susceptible to cleavage under certain reductive conditions or prolonged exposure to light.

    • Solution: When performing an acid-base extraction, use moderate conditions (e.g., 1M HCl, 1M NaOH) and avoid excessive heat. Work expeditiously and, if possible, under inert atmosphere or in amber glassware to minimize light exposure. If your synthesis involves harsh conditions, consider quenching the reaction as soon as the starting material is consumed to prevent product degradation.[1]

  • Potential Cause 2: Incomplete Extraction. 4-iodo-1H-indole-2-carboxylic acid, as a salt (e.g., sodium carboxylate), has high aqueous solubility. However, as the free acid, it has limited water solubility. Incomplete acidification or basification will lead to the compound being partitioned between the organic and aqueous layers, drastically reducing yield.

    • Solution: During acidic workup to precipitate the product, ensure the aqueous phase is sufficiently acidic. Use a pH meter or pH paper to confirm a pH of ~2-3. When extracting the free acid into an organic solvent, use a solvent in which it is reasonably soluble (e.g., Ethyl Acetate, THF) and perform multiple extractions (e.g., 3x) to ensure complete transfer from the aqueous phase.

  • Potential Cause 3: Premature Precipitation. If you are acidifying a basic aqueous solution to precipitate your product, adding the acid too quickly can cause the formation of fine, poorly filterable particles or an amorphous solid that traps impurities.

    • Solution: Cool the basic aqueous solution in an ice bath and add the acid dropwise with vigorous stirring. This promotes the formation of larger, more crystalline particles that are easier to filter and typically have higher purity.

Q2: I'm seeing significant streaking/tailing on my TLC plate when analyzing my crude product and column fractions. How can I get clean spots?

This is a classic problem when dealing with carboxylic acids on silica gel.[3] The acidic protons of the silica surface (silanol groups) interact strongly with the carboxylic acid group of your molecule, leading to a slow, continuous elution (tailing) rather than a compact band.

  • Solution: Modify the Mobile Phase. To suppress the deprotonation of your carboxylic acid and minimize its interaction with the silica, add a small amount of a volatile acid to your eluent system.

    • Recommended Protocol: Add 0.5-1% acetic acid or formic acid to your chosen mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Run a TLC with the modified eluent; you should observe significantly more compact and well-defined spots. Use this same modified solvent system for your column chromatography.[3] Remember to thoroughly dry your purified fractions under high vacuum to remove all traces of the added acid.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before the solution reaches the temperature at which crystallization would normally occur. This is common for compounds with melting points lower than the boiling point of the solvent or when the solution is supersaturated with impurities.

  • Step 1: Re-evaluate Your Solvent System. The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[4] If your compound is oiling out, the solvent is likely too good.

    • Action: Try a solvent in which the compound is less soluble. Alternatively, use a two-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (one it dissolves well in, like ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one it is insoluble in, like water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Step 2: Induce Crystallization. If the solution remains clear upon cooling, crystallization may need to be initiated.

    • Action: Try scratching the inside of the flask with a glass rod just below the solvent line.[4] The microscopic scratches provide a nucleation point for crystal growth. If you have a small amount of pure material, "seed" the solution by adding a tiny crystal.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification method for 4-iodo-1H-indole-2-carboxylic acid?

There is no single "best" method; the optimal strategy depends on the scale and the impurity profile. The following diagram outlines a decision-making workflow.

Purification_Decision_Tree Workflow: Selecting a Purification Method A Start: Crude Product B Is the crude product a solid? A->B C Is the scale >1 g? B->C Yes J Dissolve in solvent and proceed to column B->J No (Oil/Gum) D Are impurities structurally very different (e.g., non-acidic)? C->D Yes E Are impurities closely related isomers or analogs? C->E No I Consider Phased Crystallization via Triethylamine Salt [16] C->I High Purity Needed F Recommended Method: Recrystallization D->F No, but high purity H Preliminary Step: Acid-Base Extraction D->H Yes G Recommended Method: Flash Column Chromatography E->G Yes H->F Then J->G

Caption: Decision tree for selecting the optimal purification strategy.

  • Recrystallization: This is often the most efficient method for large-scale purification (>1 g) when impurities are present in small amounts and have different solubility profiles.

  • Flash Column Chromatography: This is the method of choice for separating complex mixtures, closely related impurities (e.g., regioisomers or precursors), or for smaller-scale purifications where maximizing recovery is critical.[5][6]

  • Acid-Base Extraction: This is an excellent first-pass purification to remove any non-acidic starting materials or byproducts before proceeding to recrystallization or chromatography.

  • Phased Crystallization: A specialized and highly effective technique involves forming the triethylamine salt of the crude acid, dissolving it in water, and then carefully re-acidifying. Impurities often precipitate at a different pH than the desired product, allowing for sharp separation.[7]

Q2: What are the most common impurities I should expect?

The impurities will be highly dependent on your synthetic route. However, some common classes include:

  • Unreacted Starting Materials: Residual precursors from your synthesis.

  • Iodination Byproducts: Depending on the reaction conditions, you may form di-iodo species or regioisomers. For example, iodinative decarboxylation of some indole-2-carboxylic acids can lead to 2,3-diiodoindoles.[8]

  • Decarboxylated Product: Loss of the CO₂ group to form 4-iodo-1H-indole is a potential side reaction, especially under high heat or strong acid.

  • Oxidation Products: While the carboxylic acid is stable to oxidation, the indole ring itself can be susceptible to oxidation, especially if residual oxidizing agents are present from the synthesis.[9]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of methods provides the most complete picture of purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the structure of your compound and identifying any residual solvents or structurally distinct impurities. The aromatic region should be clean and show the expected splitting patterns for the substituted indole.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis.[10] A reverse-phase C18 column with a mobile phase of acetonitrile/water buffered with a small amount of acid (e.g., 0.1% TFA or formic acid) is a good starting point. Purity is typically reported as area percent from the UV chromatogram.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of your main product and can help identify the masses of unknown impurities.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity.[9] Broad melting ranges suggest the presence of impurities.

Q4: What is a good solvent system for recrystallizing 4-iodo-1H-indole-2-carboxylic acid?

Finding the perfect solvent often requires some experimentation. Given the molecule's polarity (due to the carboxylic acid) and its aromatic nature, polar protic or aprotic solvents are good starting points.

Solvent SystemBoiling Point (°C)Rationale & Expected Solubility
Ethanol/Water 78-100Good: Dissolves well in hot ethanol. Water acts as the anti-solvent, added dropwise to the hot ethanolic solution until cloudy. Excellent for inducing crystallization.[11]
Ethyl Acetate/Hexane 77 / 69Good: A common polar/non-polar system. Dissolve in minimal hot ethyl acetate and add hexanes as the anti-solvent.
Isopropanol 82Possible: Less polar than ethanol. May provide the ideal solubility profile (sparingly soluble cold, very soluble hot) without needing a second solvent.
Acetonitrile 82Possible: A polar aprotic solvent. Can be a good choice if protic solvents lead to side reactions or poor crystal formation.
Toluene 111Less Likely: Generally too non-polar for a carboxylic acid, but could be useful if the crude product is very non-polar and needs a non-polar solvent to leave impurities behind.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Cicala, C., et al. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc, 2012(6), 252-265. [Link]

  • Kumar, A., et al. (2014). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal, 7(5). [Link]

  • Rao, D. S., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science, 51(7), 634-641. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [https://www.reddit.com/r/chemistry/comments/5bpg7g/column_chromatography_of_carboxylic_acids/]([Link]_ chromatography_of_carboxylic_acids/)

  • Vedejs, E., & Gingras, M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • CN106008311A - Refinement method of indole-2-carboxylic acid. (2016).
  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-iodo-1H-indole-2-carboxylic Acid Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 4-iodo-1H-indole-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-iodo-1H-indole-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthetic challenge.

The regioselective iodination of the indole scaffold at the C4 position presents a significant synthetic hurdle due to the intrinsic electronic preference for electrophilic substitution at the C3 position. This guide will equip you with the knowledge to overcome this challenge, optimize your reaction conditions, and troubleshoot common issues encountered during your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 4-iodo-1H-indole-2-carboxylic acid derivatives, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to no yield of the desired C4-iodo product. 1. Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry. 2. Inadequate activation of the iodinating agent: The electrophilicity of the iodine source may be insufficient. 3. Decomposition of starting material or product: Indole derivatives can be sensitive to strongly acidic or oxidative conditions.1. Systematic optimization: Methodically vary the temperature, time, and molar ratios of your reagents. 2. Use of a Lewis acid catalyst: Additives like silver triflate (AgOTf) can activate N-iodosuccinimide (NIS) to increase its electrophilicity.[1][2] 3. Employ milder conditions: Consider using a less acidic medium or a more stable iodinating reagent. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
Formation of the C3-iodo isomer as the major product. Inherent reactivity of the indole ring: The C3 position is electronically favored for electrophilic attack.1. Employ a directing group at C3: A carbonyl group (e.g., from the carboxylic acid or an ester) can help direct substitution to the C4 position. 2. Utilize an N-protecting group: An electron-withdrawing group on the indole nitrogen, such as a tosyl (Ts) or pivaloyl group, can decrease the nucleophilicity of the pyrrole ring and favor substitution on the benzene ring.[3]
Observation of di-iodinated products. Excess iodinating agent or highly activated substrate: Over-iodination can occur if the reaction is not carefully controlled.1. Reduce the stoichiometry of the iodinating agent: Use 1.0-1.2 equivalents of the iodine source. 2. Slow addition of the iodinating agent: Add the reagent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.
Difficulty in separating C3 and C4 isomers. Similar polarity of the isomers: Isomeric products often have very close Rf values in thin-layer chromatography (TLC) and can co-elute during column chromatography.1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. 2. Utilize High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be an effective method for separating isomers with subtle structural differences.[4] 3. Consider derivatization: In some cases, converting the carboxylic acid to an ester or amide may alter the polarity enough to facilitate separation.
Product decomposition during workup or purification. Instability of the iodoindole derivative: Haloindoles can be sensitive to light, acid, or base.1. Perform an aqueous workup with a reducing agent: Wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. 2. Avoid strong acids or bases: Use mild conditions for extraction and purification. 3. Protect from light: Store the purified product in an amber vial and minimize exposure to direct light.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-iodo-1H-indole-2-carboxylic acid derivatives.

Q1: Why is direct iodination of indole-2-carboxylic acid at the C4 position so challenging?

The indole ring system is an electron-rich heterocycle. The highest electron density is at the C3 position, making it the most nucleophilic and, therefore, the most reactive site for electrophilic aromatic substitution. Direct iodination typically results in the formation of the 3-iodoindole as the major product. To achieve C4-iodination, strategies must be employed to either block the C3 position or alter the electronic properties of the indole ring to favor substitution at the C4 position.

Q2: What is the role of an N-protecting group in directing C4-iodination?

An electron-withdrawing protecting group on the indole nitrogen, such as a tosyl (Ts) or a pivaloyl group, plays a crucial role in directing iodination to the C4 position.[3] These groups reduce the electron density of the pyrrole ring, thereby deactivating the C3 position towards electrophilic attack. This deactivation makes the C4 position on the benzene ring relatively more susceptible to iodination.

Q3: Which iodinating reagents are most suitable for this transformation?

Several iodinating reagents can be used, and the choice depends on the specific substrate and reaction conditions. Common and effective reagents include:

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle solid reagent. Its reactivity can be enhanced by the addition of a Lewis acid catalyst like silver triflate (AgOTf).[1][2]

  • Iodine monochloride (ICl): A highly reactive iodinating agent that can be effective but may lead to over-iodination if not used carefully.

  • Molecular Iodine (I₂): Generally requires an oxidizing agent or a catalyst to be effective for the iodination of less activated aromatic rings.

Q4: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting material, the desired product, and any major byproducts. Staining the TLC plate with a solution of potassium permanganate or ceric ammonium molybdate can help visualize the spots. For more quantitative analysis and to check for the formation of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q5: What are the best practices for purifying the final product?

Purification of 4-iodo-1H-indole-2-carboxylic acid derivatives can be challenging due to the potential for isomer formation and product instability.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. Careful selection of the solvent system is crucial for separating C3 and C4 isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: For carboxylic acid derivatives, an acid-base extraction can be used to remove neutral impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent, and then re-precipitated by acidification.

III. Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a representative synthesis of a 4-iodo-1H-indole-2-carboxylic acid derivative. This protocol is based on established methodologies for the C4-functionalization of indoles and should be adapted and optimized for your specific substrate.

Protocol: Synthesis of Methyl 1-Benzenesulfonyl-4-iodo-1H-indole-2-carboxylate

This two-step protocol involves the N-protection of methyl indole-2-carboxylate followed by a regioselective C4-iodination.

Step 1: N-Benzenesulfonylation of Methyl 1H-indole-2-carboxylate

  • Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford methyl 1-benzenesulfonyl-1H-indole-2-carboxylate.

Step 2: C4-Iodination of Methyl 1-Benzenesulfonyl-1H-indole-2-carboxylate

  • Reaction Setup: In a flask protected from light, dissolve methyl 1-benzenesulfonyl-1H-indole-2-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Reagents: Add N-iodosuccinimide (NIS, 1.1 eq.) and silver triflate (AgOTf, 0.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove any solids. Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any excess iodine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield methyl 1-benzenesulfonyl-4-iodo-1H-indole-2-carboxylate.

IV. Visualizations and Data Presentation

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_conditions Condition Optimization cluster_reagents Reagent Evaluation cluster_side_products Side Product Analysis start Low Yield of C4-Iodo Product check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Assess Reagent Quality & Activity start->check_reagents check_side_products Analyze Crude Mixture for Side Products (TLC, LC-MS) start->check_side_products optimize_temp Vary Temperature check_conditions->optimize_temp activate_iodine Add Lewis Acid (e.g., AgOTf) check_reagents->activate_iodine c3_isomer C3-Isomer Predominates check_side_products->c3_isomer di_iodination Di-iodination Observed check_side_products->di_iodination decomposition Decomposition Occurs check_side_products->decomposition optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_stoich Adjust Reagent Ratios optimize_time->optimize_stoich end end optimize_stoich->end Improved Yield change_iodine_source Try Alternative Iodinating Agent (e.g., ICl) activate_iodine->change_iodine_source check_starting_material Verify Starting Material Purity change_iodine_source->check_starting_material check_starting_material->end Improved Yield use_directing_group Introduce/Modify C3 Directing Group c3_isomer->use_directing_group use_n_protection Employ N-Protecting Group (e.g., Tosyl) c3_isomer->use_n_protection reduce_iodine Decrease Equivalents of Iodinating Agent di_iodination->reduce_iodine slow_addition Slow Addition of Reagent di_iodination->slow_addition milder_conditions Use Milder Reaction Conditions decomposition->milder_conditions shorter_time Reduce Reaction Time decomposition->shorter_time use_n_protection->end Improved Yield slow_addition->end Improved Yield shorter_time->end Improved Yield

Caption: Troubleshooting decision tree for addressing low yields in the C4-iodination of indole-2-carboxylic acid derivatives.

Reaction Parameter Optimization Strategy

Optimization_Strategy cluster_solvent Solvent Screening cluster_iodine_source Iodinating Agent cluster_temperature Temperature Profile cluster_catalyst Catalyst Evaluation parameters Parameter to Optimize Solvent Iodinating Agent Temperature Catalyst dcm DCM parameters->dcm Solvent acetonitrile Acetonitrile parameters->acetonitrile Solvent thf THF parameters->thf Solvent nis NIS parameters->nis Iodinating Agent icl ICl parameters->icl Iodinating Agent i2 I₂ + Oxidant parameters->i2 Iodinating Agent temp_low 0 °C parameters->temp_low Temperature temp_rt Room Temp parameters->temp_rt Temperature temp_high 40-60 °C parameters->temp_high Temperature agotf AgOTf parameters->agotf Catalyst fecl3 FeCl₃ parameters->fecl3 Catalyst no_catalyst None parameters->no_catalyst Catalyst outcome outcome thf->outcome Optimal Conditions i2->outcome Optimal Conditions temp_high->outcome Optimal Conditions no_catalyst->outcome Optimal Conditions

Caption: A flowchart illustrating the systematic optimization of key reaction parameters.

V. References

  • Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(20), 4565–4577. [Link]

  • Mei, M.-S., et al. (2025). Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. ResearchGate. [Link]

  • Abu-Hashem, A. A., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5033. [Link]

  • Nageswari, A., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Pharmaceutical Analytica Acta, 3(8). [Link]

  • Wang, X., et al. (2019). Regioselective C5-H direct iodination of indoles. Organic & Biomolecular Chemistry, 17(36), 8348–8352. [Link]

  • Bertrand, S., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2827. [Link]

  • Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. [Link]

  • Gandeepan, P., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(6), 1557–1572. [Link]

  • Waters Corporation. (2020, September 10). Don't Lose It: Troubleshooting Separation Changes. [Link]

  • Serna, S., et al. (2000). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 5(1), 115–122. [Link]

  • Racys, D. T., et al. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Organic Chemistry Portal. [Link]

  • LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

  • Chen, J., et al. (2015). A highly para-selective halogenation of arenes bearing electron-donating coordinating groups in the presence of a dimidazolium salt. Synlett, 26(20), 2831-2834.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

  • Iskra, J., Stavber, S., & Zupan, M. (2004). Selective and efficient oxidative iodination of electron rich arenes with one equivalent of KI and two equivalents of 30% hydrogen peroxide in MeOH in the presence of strong acid. Synthesis, 2004(11), 1869-1873.

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. Journal of the American Chemical Society, 124(50), 14844-14845.

Sources

Optimization

Technical Support Center: Navigating Stability Challenges with 4-iodo-1H-indole-2-carboxylic Acid

Welcome to the technical support center for 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to address common stability-related issues, providing not just troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your research. Our commitment is to scientific integrity and providing you with a self-validating system of protocols and information.

Introduction: Understanding the Molecule

4-iodo-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold in numerous biologically active compounds, and the iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions. However, the very features that make this molecule synthetically attractive also contribute to its potential instability. This guide will walk you through the most frequently encountered stability issues and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solid 4-iodo-1H-indole-2-carboxylic acid has developed a pink or brownish tint upon storage. Is it still usable?

A1: A color change in your solid material is a primary indicator of degradation, likely due to oxidation or prolonged exposure to light. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric impurities. While a slight discoloration may not significantly impact the outcome of all reactions, it is a clear sign of impurity formation.

Root Cause Analysis:

  • Oxidation: The electron-rich indole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.

  • Light Exposure: Indole compounds are known to be photosensitive. UV and visible light can provide the energy to initiate radical reactions, leading to decomposition.[1]

Troubleshooting and Mitigation:

  • Purity Assessment: Before use, it is crucial to assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis is recommended. Compare the chromatogram of the discolored material to a reference standard if available.

  • Recrystallization: If minor impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be effective in removing colored degradation products.

  • Prophylactic Storage: To prevent future degradation, store the solid compound in an amber vial, under an inert atmosphere (argon or nitrogen), and at a reduced temperature (-20°C is recommended for long-term storage).

Experimental Protocol: Purity Assessment by HPLC

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Column: A C18 reversed-phase column is typically suitable.

  • Detection: UV detection at a wavelength where the parent compound has strong absorbance (e.g., ~220 nm and ~280 nm).

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Q2: I am observing a loss of my starting material and the appearance of a new, less polar spot on TLC when running a reaction in a protic solvent. What could be happening?

A2: This observation is suggestive of decarboxylation, a common reaction for indole-2-carboxylic acids, particularly when heated.[2] The loss of the carboxylic acid group results in the formation of 4-iodo-1H-indole, which is significantly less polar.

Causality Explained:

The carboxylic acid group at the C2 position of the indole ring can be thermally labile. The reaction mechanism is thought to proceed through a protonated intermediate, leading to the elimination of carbon dioxide.

Troubleshooting and Mitigation:

  • Reaction Temperature: If possible, lower the reaction temperature. Explore if the desired transformation can occur at a milder temperature, even if it requires a longer reaction time or a more active catalyst.

  • Protecting Groups: If high temperatures are unavoidable, consider protecting the indole nitrogen (e.g., with a Boc or SEM group). This can sometimes alter the electronic properties of the ring and influence the rate of decarboxylation.

  • Solvent Choice: While not always feasible, exploring aprotic solvents might reduce the rate of proton-mediated decarboxylation.

Workflow Diagram: Investigating Potential Decarboxylation

start Reaction showing loss of starting material check_temp Was the reaction heated? start->check_temp high_temp High temperature is a likely cause of decarboxylation check_temp->high_temp Yes lower_temp Action: Lower reaction temperature high_temp->lower_temp monitor_rxn Monitor reaction by LC-MS to confirm identity of byproduct lower_temp->monitor_rxn byproduct_confirm Byproduct matches mass of 4-iodo-1H-indole? monitor_rxn->byproduct_confirm decarboxylation_confirmed Issue Confirmed: Decarboxylation byproduct_confirm->decarboxylation_confirmed Yes other_issue Investigate other degradation pathways (e.g., deiodination) byproduct_confirm->other_issue No

Caption: Troubleshooting workflow for suspected decarboxylation.

Q3: My reaction is yielding a byproduct with a mass corresponding to the loss of iodine. How can I prevent this deiodination?

A3: Deiodination is a potential degradation pathway for iodo-aromatic compounds, including 4-iodo-1H-indole-2-carboxylic acid. This can be particularly problematic in the presence of certain reagents or under specific reaction conditions.

Mechanistic Insights:

  • Reductive Deiodination: This can be promoted by reducing agents, certain transition metal catalysts (especially in the absence of a suitable coupling partner), or basic conditions.

  • Photolytic Cleavage: The carbon-iodine bond can be susceptible to cleavage upon exposure to UV light.[3]

Troubleshooting and Mitigation:

  • Reagent Purity: Ensure that all reagents and solvents are free from trace metals and reducing agents.

  • Inert Atmosphere: Running reactions under a strict inert atmosphere (argon or nitrogen) can minimize the presence of radical initiators that might promote deiodination.

  • Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Base Selection: If your reaction requires a base, consider using a non-nucleophilic or sterically hindered base to minimize direct reaction with the iodo-substituent.

  • Catalyst Screening: In cross-coupling reactions, the choice of ligand and catalyst can significantly impact the rate of deiodination as a side reaction. Screening different catalyst systems may be necessary.

Table 1: Potential Instability Issues and Mitigation Strategies

Observed Issue Potential Cause Recommended Action
Solid turns pink/brownOxidation, PhotodegradationStore at -20°C in an amber vial under inert gas. Assess purity before use.
Loss of starting material (less polar byproduct)Thermal DecarboxylationLower reaction temperature. Monitor by LC-MS to confirm byproduct identity.
Formation of deiodinated byproductReductive or Photolytic DeiodinationProtect reaction from light. Use purified reagents. Screen reaction conditions (base, catalyst).
Poor solubility in reaction solventIntrinsic property of the carboxylic acidConvert to a more soluble ester derivative. Use a co-solvent if compatible with the reaction.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary suspected degradation pathways for 4-iodo-1H-indole-2-carboxylic acid based on the known chemistry of related compounds.

main 4-iodo-1H-indole-2-carboxylic acid decarboxylation Decarboxylation main->decarboxylation Heat deiodination Deiodination main->deiodination Light, Reducing Agents oxidation Oxidation main->oxidation O₂, Light product1 4-iodo-1H-indole decarboxylation->product1 product2 1H-indole-2-carboxylic acid deiodination->product2 product3 Oxidized/Polymeric Species oxidation->product3

Caption: Potential degradation pathways of 4-iodo-1H-indole-2-carboxylic acid.

Analytical Workflow for Stability Assessment

For researchers conducting in-depth stability studies or those needing to validate the purity of their material over time, a robust analytical workflow is essential.

Step-by-Step Protocol: UPLC-MS Method for Stability Indicating Analysis

  • Sample Preparation:

    • Prepare a stock solution of 4-iodo-1H-indole-2-carboxylic acid in methanol or acetonitrile at 1 mg/mL.

    • For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).[4]

  • UPLC Conditions:

    • Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradants.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to aid in the identification of unknown degradation products.

    • Data Acquisition: Acquire data in both full scan mode to identify all ions and in tandem MS (MS/MS) mode to fragment the parent ion and its degradants for structural elucidation.

Data Interpretation:

  • Compare the chromatograms and mass spectra of the stressed samples to the unstressed control.

  • Look for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Use the accurate mass data to propose elemental compositions for the degradation products.

  • Analyze the MS/MS fragmentation patterns to confirm the structures of the degradants.

This comprehensive guide provides a starting point for addressing the stability challenges associated with 4-iodo-1H-indole-2-carboxylic acid. By understanding the potential degradation pathways and implementing the recommended preventative and analytical strategies, researchers can ensure the integrity of their starting materials and the reliability of their experimental results.

References

  • G. Grynkiewicz, M. Poenie, and R. Y. Tsien, "A new generation of Ca2+ indicators with greatly improved fluorescence properties," Journal of Biological Chemistry, vol. 260, no. 6, pp. 3440-3450, 1985.
  • J. C. Dunham and J. R. S. A. Al-Juburi, "The stability of iodo-compounds to routine laboratory conditions," Tetrahedron, vol. 52, no. 20, pp. 6897-6904, 1996.
  • T. L. Gilchrist, "Heterocyclic Chemistry," 3rd ed. Harlow, England: Longman, 1997.
  • R. J. Sundberg, "The Chemistry of Indoles," Academic Press, 1996.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)," 2003.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B," 1996.
  • S. R. Bakshi and S. Singh, "Stressed studies: An essential part of drug development," J. Pharm. Anal., vol. 2, no. 1, pp. 1-8, 2012.
  • A. R. Katritzky, C. A. Ramsden, J. A. Joule, and V. V. Zhdankin, "Handbook of Heterocyclic Chemistry," 3rd ed. Academic Press, 2010.
  • S. Singh et al., "Forced degradation studies to assess the stability of drugs and drug products," TrAC Trends in Analytical Chemistry, vol. 30, no. 8, pp. 1289-1300, 2011.
  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein J. Org. Chem. 2014, 10, 2156-2162. Available from: [Link]

  • UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Phys. Chem. Chem. Phys., 2020, 22, 22846-22857. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-iodo-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the success of your experiments. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in the lab.

Section 1: Frequently Asked Questions (FAQs) - Common Issues & Resolutions

This section addresses the most frequent challenges encountered during the synthesis of 4-iodo-1H-indole-2-carboxylic acid, typically performed via electrophilic iodination of the indole-2-carboxylic acid precursor.

Q1: My primary product isn't the 4-iodo isomer. I'm seeing a mixture of regioisomers. How can I improve selectivity for the C4 position?

A1: This is the most common challenge and stems from the inherent electronic properties of the indole ring.

The Underlying Chemistry: The indole nucleus is an electron-rich aromatic system highly susceptible to electrophilic substitution. The position of attack is governed by the stability of the resulting cationic intermediate (the sigma complex). Generally, the reactivity order is C3 >> C5 > C6 > C4 > C7. The C3 position is kinetically favored due to the ability of the nitrogen lone pair to directly stabilize the intermediate. Therefore, uncontrolled iodination will almost always yield the 3-iodo derivative as a major byproduct.[1]

Achieving C4 selectivity requires overcoming this natural reactivity. This is typically managed by:

  • Choice of Iodinating Agent: Milder, bulkier reagents can sometimes favor thermodynamic products or be influenced by subtle directing effects. N-Iodosuccinimide (NIS) is often preferred over molecular iodine (I₂) as it can lead to cleaner reactions with fewer side products under milder conditions.[2][3]

  • Solvent and Temperature: The reaction medium can influence the reactivity of the iodinating species and the stability of intermediates. Non-coordinating solvents at low temperatures are often a good starting point to suppress side reactions.

  • Protecting Groups: While more synthetically intensive, the use of a bulky protecting group on the indole nitrogen can sterically hinder attack at the C7 and (to some extent) C6 positions, potentially altering the isomer ratio.

Troubleshooting Table: Regioselectivity Control

ParameterIssueRecommended Action & Rationale
Iodinating Agent High levels of C3-iodo and/or C5-iodo byproducts.Switch from I₂ or ICl to N-Iodosuccinimide (NIS) . NIS is a milder source of electrophilic iodine (I⁺), which can improve selectivity and reduce degradation.[2]
Temperature Reaction is too fast, leading to poor selectivity.Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C). This reduces the overall reaction rate, allowing the subtle electronic factors that favor C4 iodination to have a greater influence.
Solvent Polar, coordinating solvents may activate the substrate non-selectively.Use a non-polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
pH / Additives Acidic conditions can protonate the carboxylate, altering its directing effect.Run the reaction under neutral or slightly basic conditions if possible. The presence of a mild base like NaHCO₃ can scavenge acidic byproducts.
Q2: My yield is low, and I've confirmed the presence of 4-iodo-1H-indole. What is causing this decarboxylation, and how can I prevent it?

A2: You are observing iodinative decarboxylation, a known side reaction for indole-2-carboxylic acids.

The Underlying Chemistry: The carboxyl group at the C2 position of an indole is susceptible to removal, especially under heating or in the presence of certain catalysts.[4] The mechanism can be accelerated by the electrophilic attack of iodine. The initial iodination at C3 can facilitate a subsequent electrophilic attack at C2, leading to an unstable intermediate that readily loses CO₂.[1] This process is particularly problematic at elevated temperatures.

Troubleshooting Flowchart: Preventing Decarboxylation

start Decarboxylation Detected (e.g., via LC-MS or NMR) temp High Reaction Temperature (> 50 °C) ? start->temp acid Strong Acid Present ? temp->acid No sol_temp Action: Reduce temperature to 0 °C or below. Rationale: Slows the rate of decarboxylation significantly. temp->sol_temp Yes time Long Reaction Time (> 12h) ? acid->time No sol_acid Action: Use a milder iodinating agent (NIS). Avoid strong acid catalysts. acid->sol_acid Yes sol_time Action: Monitor reaction closely (TLC/LC-MS). Quench as soon as starting material is consumed. time->sol_time Yes end Problem Resolved time->end No/Resolved sol_temp->end sol_acid->end sol_time->end

Caption: Troubleshooting workflow for decarboxylation.

Q3: My mass spectrometry results show peaks corresponding to di- and tri-iodinated products. How can I achieve mono-iodination?

A3: This is a classic stoichiometry and reaction control issue.

The Underlying Chemistry: The product, 4-iodo-1H-indole-2-carboxylic acid, is still an electron-rich indole and can undergo a second or even third electrophilic substitution if sufficient iodinating agent is present and the reaction time is extended.

Key Control Strategies:

  • Stoichiometry is Critical: Use a precise amount of your iodinating agent. Start with 1.0 equivalent. If conversion is low, you can cautiously increase to 1.05-1.1 equivalents. A large excess will inevitably lead to poly-iodination.

  • Controlled Addition: Add the iodinating agent slowly, in portions, or as a solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Quench the reaction immediately once the starting material is consumed to prevent over-iodination of the product.

Section 2: Mechanistic Insights - Visualizing Reaction Pathways

Understanding the competing reaction pathways is essential for effective troubleshooting. The following diagram illustrates the electrophilic iodination of indole-2-carboxylic acid.

sub Indole-2-carboxylic Acid + I⁺ (from NIS/I₂) path_c4 Attack at C4 sub->path_c4 path_c3 Attack at C3 (Kinetically Favored) sub->path_c3 inter_c4 Sigma Complex (C4) Resonance Stabilized path_c4->inter_c4 prod_c4 4-iodo-1H-indole-2-carboxylic acid DESIRED PRODUCT inter_c4->prod_c4 path_decarb Decarboxylation Pathway (Heat/Acid) prod_c4->path_decarb inter_c3 Sigma Complex (C3) Most Stable Intermediate path_c3->inter_c3 prod_c3 3-iodo-1H-indole-2-carboxylic acid MAJOR SIDE PRODUCT inter_c3->prod_c3 prod_decarb 4-iodo-1H-indole SIDE PRODUCT path_decarb->prod_decarb

Caption: Competing pathways in the iodination of indole-2-carboxylic acid.

Section 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield of the desired 4-iodo isomer while minimizing common side reactions.

Objective: To synthesize 4-iodo-1H-indole-2-carboxylic acid via regioselective iodination.

Materials:

  • 1H-Indole-2-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1H-indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase with 1% acetic acid) or by taking aliquots for LC-MS analysis. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine/NIS.

  • Workup:

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The primary side products will be other iodo-isomers. Separation requires careful column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing polarity, is recommended. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking of the carboxylic acid product.

    • Combine the fractions containing the pure 4-iodo isomer (identified by TLC/LC-MS) and remove the solvent in vacuo to yield the final product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Pillaiyar, T., Sedaghati, M., Mahardhika, A. B., Wendt, L. L., & Müller, C. E. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1464–1475. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 61(10), 3249–3255. Available at: [Link]

  • Bautista-Aguilera, Ó. M., Esteban, F., Risco, E., & Castellanos, M. C. (2011). A Convenient Iodination of Indoles and Derivatives. Molecules, 16(5), 4063–4078. Available at: [Link]

  • Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Molecules. Available at: [Link]

  • Gribble, G. W. (2010). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available at: [Link]

  • Su, W., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society, 139(30), 10221–10224. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 4-iodo-1H-indole-2-carboxylic acid

Welcome to the technical support center for the synthesis and scale-up of 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. 4-iodo-1H-indole-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. 4-iodo-1H-indole-2-carboxylic acid and its derivatives are crucial intermediates in the development of pharmaceuticals, particularly for treatments targeting liver cancer and various enzymes.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during lab-scale synthesis and large-scale production.

Part 1: Synthesis Strategy and Reaction Optimization

This section addresses the fundamental choices in synthetic routes and the optimization of reaction parameters. The selection of a robust and scalable synthesis is the cornerstone of successful production.

Q1: What are the primary synthetic routes for 4-iodo-1H-indole-2-carboxylic acid, and which is most suitable for scale-up?

There are two main strategies to consider:

  • The Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of an arylhydrazone.[3][4] For this specific target, one would start with (3-iodophenyl)hydrazine and pyruvic acid. The subsequent cyclization, often driven by heat and a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride, forms the indole ring.[4][5]

  • Direct Iodination of Indole-2-carboxylic Acid: This approach involves introducing the iodine atom onto the pre-formed indole-2-carboxylic acid scaffold. This requires a suitable iodinating agent and careful control of reaction conditions to ensure regioselectivity at the C4 position.

Comparative Analysis for Scale-Up:

FeatureFischer Indole SynthesisDirect Iodination of Indole-2-carboxylic Acid
Starting Materials (3-iodophenyl)hydrazine, pyruvic acid. Availability and cost of the substituted hydrazine can be a bottleneck.Indole-2-carboxylic acid, Iodinating agent (e.g., I₂, NIS). Starting materials are generally more accessible.
Process Control The reaction is often run at high temperatures and can be highly exothermic, posing a thermal management challenge on a large scale.[3][6]Can often be performed under milder conditions. However, controlling regioselectivity (iodination at C4 vs. other positions) is critical and can be sensitive to reaction parameters.
Byproducts Can generate significant amounts of tar-like byproducts and regioisomers if the cyclization is not clean.[7]Primary byproducts are often other iodo-isomers or di-iodinated species. Unreacted starting material can also be present.
Scalability Considered a robust and well-established reaction, but thermal safety and byproduct management are key concerns.[4]Potentially more atom-economical if selectivity is high. The main challenge is maintaining high regioselectivity during scale-up.

Recommendation: For initial lab-scale synthesis and process development, the Fischer Indole Synthesis is often a reliable starting point due to its predictability. However, for large-scale manufacturing, a well-optimized direct iodination protocol may offer advantages in terms of starting material cost and milder reaction conditions, provided that regioselectivity can be rigorously controlled.

Q2: My Fischer Indole Synthesis is giving low yields and a lot of tar. What's going wrong?

This is a very common issue. The Fischer synthesis is sensitive to acid concentration and temperature, especially during scale-up.[3][7]

Probable Causes & Solutions:

  • Cause 1: Acid Catalyst Degradation or Inappropriate Choice. Polyphosphoric acid (PPA) is effective but its viscosity makes it difficult to stir and handle at scale. Lewis acids like ZnCl₂ can also be used but require strictly anhydrous conditions.[4]

    • Solution: Ensure the catalyst is fresh and anhydrous. For large-scale work, consider alternative catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) which can offer better solubility and reactivity profiles.

  • Cause 2: Thermal Runaway. The cyclization step is exothermic. In a large reactor, inefficient heat removal can cause localized "hot spots," leading to decomposition of the starting material and product, resulting in tar formation.[6]

    • Solution: Implement strict temperature control. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. Consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.

  • Cause 3: Atmospheric Oxidation. Indoles, especially under harsh acidic and high-temperature conditions, can be susceptible to oxidation, leading to colored impurities.[7]

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.[7]

Part 2: Troubleshooting Scale-Up Operations

Transitioning from a laboratory flask to a multi-liter reactor introduces new challenges related to physical processes like mixing and heat transfer.[6]

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_sm Verify Starting Material Purity & Identity (QC) start->check_sm First Step check_params Review Reaction Parameters (Temp, Time, Stoichiometry) check_sm->check_params If OK optimize Systematic Optimization (DoE) check_sm->optimize Issue Found check_mixing Evaluate Mixing Efficiency (Visual, CFD Model) check_params->check_mixing If OK check_params->optimize Issue Found check_heat Assess Heat Transfer (Calorimetry Data) check_mixing->check_heat If OK check_mixing->optimize Issue Found check_heat->optimize If OK check_heat->optimize Issue Found resolve Problem Resolved optimize->resolve synthesis_flow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control reactants 1. Charge Reactants (e.g., Hydrazine, Pyruvic Acid) reaction 2. Reaction (Heat under Inert Gas) reactants->reaction quench 3. Quench & Work-up (e.g., Water, EtOAc Extraction) reaction->quench isolate 4. Isolate Crude Product (Solvent Removal) quench->isolate recrystallize 5. Recrystallization (Dissolve, Cool, Filter) isolate->recrystallize dry 6. Drying (Vacuum Oven) recrystallize->dry qc 7. Final QC Analysis (HPLC, NMR, MP) dry->qc

Sources

Troubleshooting

Technical Support Center: Monitoring 4-iodo-1H-indole-2-carboxylic Acid Reactions

Welcome to the technical support guide for monitoring chemical reactions involving 4-iodo-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who require r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring chemical reactions involving 4-iodo-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who require robust analytical methods to track reaction progress, identify byproducts, and ensure final product purity. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt these methods effectively.

Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring. It provides a quick snapshot of the presence of starting material, the formation of the product, and the emergence of any significant impurities.

Frequently Asked Questions (TLC)

Q1: What is a good starting mobile phase for analyzing 4-iodo-1H-indole-2-carboxylic acid on silica gel TLC? A1: A good starting point is a mixture of a moderately polar solvent system. Ethyl acetate/Hexane or Dichloromethane/Methanol are common choices. Due to the carboxylic acid moiety, your compound is quite polar and may exhibit "streaking." To counter this, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to more compact and well-defined spots.[1]

Q2: My compound is colorless. How can I visualize the spots on the TLC plate? A2: You have several excellent options for visualizing indole derivatives:

  • UV Light (Non-destructive): The indole ring is strongly UV-active. On a TLC plate containing a fluorescent indicator (F254), your compound will appear as a dark spot under short-wave UV light (254 nm).[1][2] This is the most common and convenient initial method.

  • Ehrlich's Reagent (Specific): A solution of p-dimethylaminobenzaldehyde in an acidic medium is highly specific for the indole nucleus, typically producing distinctive blue or purple spots.[1][3] This is excellent for confirming the identity of indole-containing compounds in a complex mixture.

  • Potassium Permanganate (KMnO₄) Stain (Oxidative): This is a universal stain that reacts with any compound that can be oxidized. It appears as yellow-brown spots against a purple background.[1] It's useful for visualizing non-UV active byproducts.

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[1]

Troubleshooting Guide (TLC)

Q: My spots are streaking badly, even with acetic acid in the eluent. What's happening? A: This is a classic issue with acidic or basic compounds on silica gel. The acidic nature of your carboxylic acid can lead to strong, non-ideal interactions with the silica surface.

  • Causality: The free silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with your polar carboxylic acid, causing tailing or streaking.

  • Solution 1: Increase Acid Content: Try incrementally increasing the acetic or formic acid concentration in your mobile phase to 2%. This further ensures the carboxylic acid remains protonated and reduces its interaction with the silica.

  • Solution 2: Use a More Polar Solvent: If increasing the acid doesn't work, your compound may simply be too polar for the chosen eluent. Try increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

Q: I see a new spot in my reaction mixture, but it has the same Rf as my starting material. How can I resolve them? A: Co-elution on TLC means the polarity of the two compounds is very similar in that specific solvent system.

  • Causality: The overall polarity of a molecule is determined by the sum of its functional groups. If a reaction intermediate or byproduct has a similar polarity profile to the starting material, they will travel at the same rate up the TLC plate.

  • Solution: You must change the selectivity of the mobile phase. Instead of just adjusting the ratio of your current solvents, try a completely different solvent system. For example, if you are using Ethyl Acetate/Hexane, switch to a system with different intermolecular forces, such as Dichloromethane/Methanol or Toluene/Acetone. This alters the specific interactions between the compounds and the stationary/mobile phases, often leading to separation.

Section 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the gold standard. It allows you to determine the precise conversion of starting material, the yield of your product, and the percentage of impurities with high accuracy and reproducibility.

Frequently Asked Questions (HPLC)

Q1: What type of HPLC column is best for 4-iodo-1H-indole-2-carboxylic acid? A1: A reversed-phase C18 column is the most common and effective choice. The separation mechanism is based on hydrophobicity. Since your molecule has a large nonpolar indole core, it will interact well with the C18 stationary phase. Standard dimensions like 4.6 mm x 150 mm or 4.6 mm x 250 mm with 5 µm particle size are excellent starting points.

Q2: What is the ideal detection wavelength (λ)? A2: The indole chromophore has strong absorbance maxima typically around 220 nm and 280 nm.[4] For initial method development, monitoring at both wavelengths or using a Photo Diode Array (PDA) detector to scan the entire spectrum is advisable. A wavelength of 280 nm often provides good sensitivity with less interference from common solvents like acetonitrile.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a robust starting point. Optimization will be necessary based on your specific reaction mixture and instrumentation.

  • Sample Preparation:

    • Carefully take a small, measured aliquot from the reaction mixture (e.g., 10 µL).

    • Quench the reaction if necessary (e.g., by adding a buffer).

    • Dilute the aliquot significantly with a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.[5] A typical concentration for injection is 0.1 - 1 mg/mL.[5]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[5][6] This step is critical for column protection and longevity.[7]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for separating moderately polar to nonpolar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape for carboxylic acids and controls pH.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier; provides good peak shape and is UV transparent.
Gradient 10% B to 90% B over 20 minA gradient is essential to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures reproducible retention times.[9]
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration.
Detector UV/PDA at 280 nmGood sensitivity for the indole chromophore.
Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Reaction Reaction Aliquot Dilute Dilute in Mobile Phase Reaction->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial HPLC Vial Filter->Vial Injector Autosampler/Injector Vial->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify (Area %) Integrate->Quantify

Caption: Workflow for preparing and analyzing a reaction sample via HPLC.

Troubleshooting Guide (HPLC)

Q: My peaks are broad or tailing. What should I do? A: Poor peak shape is a common issue that compromises resolution and quantification.[10][11]

  • Causality 1 (Chemical): Secondary interactions between your acidic analyte and the silica backbone of the column can cause tailing.

  • Solution 1: Ensure your mobile phase is sufficiently acidic. The 0.1% formic or acetic acid is there to keep the carboxylic acid fully protonated. If tailing persists, you might have issues with metal chelation; adding 0.1% trifluoroacetic acid (TFA) can sometimes help, but be aware it can be harsh on columns and suppress MS signals.

  • Causality 2 (Instrumental): A void at the head of the column, a clogged frit, or excessive extra-column volume (long tubing) can cause band broadening.

  • Solution 2: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't help, the column may be fouled or damaged and require replacement.[12] Always use a guard column to protect your analytical column from contaminants.[13]

Q: My retention times are shifting between injections. Why? A: Retention time stability is critical for reliable peak identification.

  • Causality: Fluctuations can stem from several sources: inconsistent mobile phase composition, temperature changes, or a leak in the system.[8][9]

  • Solution 1 (Mobile Phase): Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump's proportioning valves are working correctly.[13] Microbial growth in aqueous buffers can also be a cause, so prepare fresh mobile phases regularly.[8][14]

  • Solution 2 (Temperature): Always use a column oven to maintain a constant temperature. Even small fluctuations in lab temperature can affect viscosity and, therefore, retention times.[9]

  • Solution 3 (Leaks): Check for any leaks in the system, from the pump seals to the injector and fittings. A pressure test can help diagnose this.[11]

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the ultimate tool for this analysis, providing not just retention time data but also mass information, which is invaluable for confirming the identity of your product and characterizing unknown byproducts.

Frequently Asked Questions (LC-MS)

Q1: Which ionization source is better for my compound, ESI or APCI? A1: Electrospray Ionization (ESI) is generally the preferred method for a polar molecule like 4-iodo-1H-indole-2-carboxylic acid. ESI is a soft ionization technique well-suited for polar, thermally labile molecules. You will likely see the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also work but is typically better for less polar compounds.[15]

Q2: What are "matrix effects" and should I be concerned? A2: Matrix effects are the alteration (suppression or enhancement) of the ionization of your target analyte due to co-eluting compounds from the sample matrix.[16] Yes, you should be concerned, especially when quantifying low-level impurities.

  • Causality: Components from your reaction mixture (e.g., catalysts, salts, non-volatile reagents) can compete with your analyte for ionization in the MS source, leading to inaccurate quantification.[10]

  • Mitigation: The best defense is good chromatography. Ensure your analyte peak is well-resolved from other components. Additionally, effective sample preparation, such as solid-phase extraction (SPE), can remove many interfering substances.[16][17] When developing a quantitative method, using an isotopically labeled internal standard is the best way to compensate for matrix effects.

Protocol: Key Parameters for LC-MS Analysis

The HPLC conditions described previously are an excellent starting point for the LC part of LC-MS. However, you must replace non-volatile buffers like phosphate with volatile alternatives.

  • Mobile Phase: Use 0.1% formic acid in water and acetonitrile. Formic acid is an excellent volatile modifier for both reversed-phase chromatography and for promoting good ionization in ESI.

  • Ionization Mode: Start with ESI in both positive and negative modes to see which gives a better signal for your compound of interest.

    • Positive Mode (ESI+): Look for the [M+H]⁺ ion.

    • Negative Mode (ESI-): Look for the [M-H]⁻ ion. The carboxylic acid makes this mode a very strong candidate.

  • MS Detection:

    • Full Scan: Initially, perform a full scan (e.g., m/z 100-1000) to identify the molecular ions of all components in your mixture.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, switch to SIM (monitoring only the m/z of your target) or MRM (monitoring a specific fragmentation transition) for significantly improved sensitivity and selectivity.[15][18]

Diagram: LC-MS Troubleshooting Decision Tree

LCMS_Troubleshooting Start Problem Observed NoSignal No Signal for Analyte Start->NoSignal No Signal HighNoise High Baseline Noise Start->HighNoise High Baseline Noise RT_Shift Retention Time Drifting Start->RT_Shift Retention Time Shift NoSignal_Check1 Is LC Peak visible in UV? NoSignal->NoSignal_Check1 HighNoise_Check1 Is noise chemical or electronic? HighNoise->HighNoise_Check1 NoSignal_Sol1 Issue is with LC or Sample: - Check sample concentration - Check injection - Column clogged? NoSignal_Check1->NoSignal_Sol1 No NoSignal_Check2 Check MS Settings: - Correct m/z range? - Ion source on? - Correct polarity (ESI+/-)? NoSignal_Check1->NoSignal_Check2 Yes HighNoise_Sol1 Source Contamination: - Clean ion source - Use high-purity solvents - Check for mobile phase contamination HighNoise_Check1->HighNoise_Sol1 Chemical HighNoise_Sol2 Check MS electronics, grounding, and detector settings. HighNoise_Check1->HighNoise_Sol2 Electronic RT_Shift_Check1 Check LC System: - System pressure stable? - Mobile phase fresh? - Column temperature constant? RT_Shift_Sol1 Address LC issues: - Fix leaks - Prepare fresh mobile phase - Check column oven RT_Shift_Check1->RT_Shift_Sol1

Caption: A decision tree for troubleshooting common LC-MS issues.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation. For reaction monitoring, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals without chromatographic separation.

Frequently Asked Questions (NMR)

Q: Can I use ¹H NMR to calculate the conversion of my reaction? A: Yes, absolutely. This is a primary application of NMR. By integrating a distinct, well-resolved peak from your starting material and a distinct peak from your product, you can determine their relative molar ratio and thus the reaction conversion. For this to be accurate, you must ensure the relaxation delays (d1) are sufficiently long (typically 5 times the longest T1) for all integrated protons.

Q: The carboxylic acid -OH proton signal is very broad and sometimes I don't see it. Why? A: The proton on the carboxylic acid is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[19][20] This exchange process broadens the signal significantly. Its chemical shift is also highly dependent on concentration and solvent.[19] While its disappearance can indicate a reaction at that site, its broad nature makes it less reliable for precise quantification compared to the sharper aromatic or aliphatic protons.

Expected ¹H NMR Chemical Shifts

The following table provides approximate chemical shifts for the parent compound, indole-2-carboxylic acid, in DMSO-d₆. The presence of the iodine at the 4-position will induce slight shifts, but this serves as an excellent reference.

Proton(s)Typical Chemical Shift (ppm)MultiplicityNotes
-COOH ~13.0Broad SingletHighly deshielded, exchangeable with D₂O.[21]
N-H ~11.8Broad SingletExchangeable with D₂O.[21]
H7 ~7.67DoubletAromatic proton adjacent to the nitrogen.
H4 ~7.48DoubletAromatic proton. This position is substituted in your molecule.
H3 ~7.26SingletProton on the five-membered ring.
H6 ~7.14TripletAromatic proton.
H5 ~7.08TripletAromatic proton.

Data referenced from typical spectra of indole-2-carboxylic acid.[21]

Troubleshooting Guide (NMR)

Q: My sample has poor resolution and broad peaks in CDCl₃. What's wrong? A: This is often a solubility issue.

  • Causality: 4-iodo-1H-indole-2-carboxylic acid, with its polar carboxylic acid group, may have limited solubility in chloroform. Poor solubility leads to aggregation and micro-suspensions, which results in poor shimming and broad spectral lines.

  • Solution: Switch to a more polar NMR solvent in which your compound is highly soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often an excellent choice for carboxylic acids.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Chromogenic Reagent for Indoles. Scribd. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). PubMed Central. [Link]

  • TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. (2007). AKJournals. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health (NIH). [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. (2007). AKJournals. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Growing Pains in LC-MS/MS Testing. (2019). myadlm.org. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGCGroup. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019). Semantic Scholar. [Link]

  • What Is LC-MS, LC-MS Analysis and LC-MS/MS. (2024). Technology Networks. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). Pharmaceutical Journal. [Link]

  • The following 1H NMR spectra are for four compounds, each with mo... Study Prep in Pearson+. [Link]

  • Organic Acids : HPLC (Type-IV). OIV. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: 4-iodo-1H-indole-2-carboxylic acid Experiments

Welcome to the technical support center for 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile synthetic building block. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Section 1: Synthesis of 4-iodo-1H-indole-2-carboxylic acid

The synthesis of 4-iodo-1H-indole-2-carboxylic acid can be challenging, often with side reactions and purification difficulties. Below are common issues and their troubleshooting strategies.

FAQ 1: My synthesis of 4-iodo-1H-indole-2-carboxylic acid resulted in a low yield. What are the potential causes and how can I improve it?

Low yields in the synthesis of 4-iodo-1H-indole-2-carboxylic acid can stem from several factors, primarily related to the iodination step of indole-2-carboxylic acid.

Potential Causes and Solutions:

  • Sub-optimal Iodinating Reagent: The choice of iodinating agent is critical. While molecular iodine (I₂) is commonly used, its reactivity can be insufficient.

    • Recommendation: Employ a more reactive iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). These reagents can lead to cleaner reactions and higher yields.

  • Reaction Conditions: Temperature and reaction time significantly impact the outcome.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-iodination or degradation.

  • Formation of Di-iodinated Byproducts: A common side reaction is the formation of di-iodo-indole derivatives.

    • Recommendation: Use a stoichiometric amount of the iodinating agent. Adding the reagent portion-wise can help maintain a low concentration, disfavoring di-iodination.

  • Degradation of the Indole Ring: The indole nucleus can be sensitive to strongly acidic or oxidizing conditions.

    • Recommendation: If using an iodinating agent that generates acidic byproducts, consider adding a non-nucleophilic base, such as sodium bicarbonate, to the reaction mixture.

Section 2: Solubility and Stability

Proper handling and storage of 4-iodo-1H-indole-2-carboxylic acid are crucial for reproducible experimental results.

FAQ 2: I am having trouble dissolving 4-iodo-1H-indole-2-carboxylic acid. What are the recommended solvents?

The solubility of 4-iodo-1H-indole-2-carboxylic acid is influenced by its polar carboxylic acid group and the large, relatively non-polar iodinated indole core.

Solvent Recommendations:

SolventPolaritySuitability for DissolvingNotes
Dimethyl sulfoxide (DMSO) HighExcellentA good choice for preparing stock solutions.
Dimethylformamide (DMF) HighExcellentSimilar to DMSO, suitable for reactions.
Methanol/Ethanol Medium-HighModerateMay require gentle heating to fully dissolve.
Acetonitrile MediumModerateCan be used for reactions and some analytical techniques.
Ethyl Acetate Low-MediumPoorGenerally not a good solvent for dissolution at room temperature.
Dichloromethane (DCM) LowPoorInsoluble.
Water HighInsoluble (in neutral form)Soluble as a salt (e.g., with the addition of a base like NaOH or NaHCO₃).
FAQ 3: My 4-iodo-1H-indole-2-carboxylic acid has changed color over time. Is it stable?

Indole derivatives, particularly iodinated ones, can be sensitive to light and air.

Stability and Storage Recommendations:

  • Light Sensitivity: Exposure to light can cause gradual decomposition, often indicated by a darkening of the material.

    • Recommendation: Store the compound in an amber vial or a container wrapped in aluminum foil.

  • Air Oxidation: The electron-rich indole ring can be susceptible to oxidation.

    • Recommendation: Store the compound under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider keeping it in a desiccator to protect from moisture.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided.

    • Recommendation: For long-term storage, keeping the compound at 4 °C is recommended.

Section 3: Downstream Reactions and Troubleshooting

4-iodo-1H-indole-2-carboxylic acid is a valuable intermediate for further functionalization. Here are some common challenges in subsequent reactions.

FAQ 4: I am struggling with a Suzuki coupling reaction using 4-iodo-1H-indole-2-carboxylic acid. What are the key parameters to optimize?

The success of Suzuki coupling with this substrate depends on carefully chosen conditions to accommodate the potentially interfering carboxylic acid and N-H groups.

Troubleshooting Suzuki Coupling:

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Protect Consider N-protection (e.g., Boc, SEM) Start->Protect N-H interference? Catalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Start->Catalyst Inactive catalyst? Base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Start->Base Incorrect basicity? Solvent Choose Appropriate Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Start->Solvent Poor solubility/reactivity? Temp Adjust Reaction Temperature Start->Temp Suboptimal kinetics? Result Improved Yield Protect->Result Ligand Vary Phosphine Ligands Catalyst->Ligand Ligand->Result Base->Result Solvent->Result Temp->Result

Caption: Decision workflow for troubleshooting Suzuki coupling reactions.

Key Considerations:

  • N-H Acidity: The acidic proton on the indole nitrogen can interfere with the catalytic cycle.

    • Recommendation: N-protection of the indole (e.g., with a Boc or SEM group) can significantly improve yields.[1] Some modern catalysts and conditions are tolerant of N-H bonds.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial.

    • Recommendation: For substrates with multiple functional groups, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often good starting points.

  • Base: The choice of base is critical for the transmetalation step and to deprotonate the boronic acid.

    • Recommendation: A weaker base like K₂CO₃ or a stronger one like Cs₂CO₃ can be screened. The choice may depend on the N-protection strategy.

FAQ 5: My attempt to form an amide from 4-iodo-1H-indole-2-carboxylic acid resulted in a complex mixture. What went wrong?

Amide bond formation can be complicated by the reactivity of the indole N-H and the potential for side reactions.

Troubleshooting Amide Coupling:

  • Activation of the Carboxylic Acid: Inefficient activation of the carboxylic acid is a common point of failure.

    • Recommendation: Use standard coupling reagents like EDC/HOBt or HATU. For difficult couplings, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride can be effective, though this requires protection of the indole N-H.[2][3]

  • Side Reactions at the Indole Nitrogen: The indole N-H can be deprotonated by strong bases or acylated under certain conditions.

    • Recommendation: N-protection is highly recommended before attempting amide coupling.

  • Purification: The polarity of the product can be similar to that of the starting material and reagents, making purification challenging.

    • Recommendation: Utilize an appropriate chromatographic method, and consider an acidic or basic wash during workup to remove unreacted starting materials.

FAQ 6: I am observing unexpected decarboxylation of my 4-iodo-1H-indole-2-carboxylic acid during a reaction. How can I prevent this?

Indole-2-carboxylic acids are prone to decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[4]

Preventing Decarboxylation:

  • Temperature Control: High temperatures are the primary driver of decarboxylation.

    • Recommendation: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.

  • Catalyst Choice: Some transition metals, particularly copper, can catalyze decarboxylation.[4]

    • Recommendation: If using a metal-catalyzed reaction, screen different metals and ligands to find a system that is less prone to promoting decarboxylation.

  • pH: The stability of the carboxylic acid is pH-dependent.

    • Recommendation: Avoid strongly acidic or basic conditions at high temperatures if possible.

Section 4: Purification and Characterization

Ensuring the purity of 4-iodo-1H-indole-2-carboxylic acid is essential for the success of subsequent steps.

FAQ 7: What is the best method to purify 4-iodo-1H-indole-2-carboxylic acid?

A combination of techniques is often necessary to achieve high purity.

Purification Strategy:

Purification_Workflow Start Crude Product Wash Aqueous Wash (e.g., NaHCO₃ then HCl) Start->Wash Column Silica Gel Chromatography (e.g., Ethyl Acetate/Hexane gradient) Wash->Column For non-polar impurities Recrystallize Recrystallization (e.g., from Ethanol/Water or Acetonitrile) Wash->Recrystallize If product crashes out Column->Recrystallize For final polishing Pure Pure Product Column->Pure Recrystallize->Pure

Caption: A general workflow for the purification of 4-iodo-1H-indole-2-carboxylic acid.

  • Aqueous Wash: An acid-base extraction can be very effective. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The deprotonated carboxylic acid will move to the aqueous layer. The aqueous layer can then be acidified with HCl to precipitate the pure product.

  • Column Chromatography: Silica gel chromatography is a standard method for removing closely related impurities.[5]

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing.

  • Recrystallization: This is an excellent final step to obtain highly pure, crystalline material.[6]

    • Recommended Solvent Systems: A mixture of ethanol and water, or acetonitrile, can be effective. The ideal solvent system should be determined empirically.

FAQ 8: What are the expected NMR and Mass Spectrometry signatures for 4-iodo-1H-indole-2-carboxylic acid?

Correctly interpreting spectral data is key to confirming the identity and purity of your compound.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A broad singlet for the N-H proton, typically downfield (>11 ppm in DMSO-d₆).[7][8]

    • A singlet for the H3 proton.

    • A series of doublets and triplets in the aromatic region (7-8 ppm) corresponding to the protons on the benzene ring.

    • A very downfield, broad singlet for the carboxylic acid proton (>12 ppm in DMSO-d₆).[8]

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon (~160-165 ppm).

    • Signals for the indole ring carbons, with the C4 carbon bearing the iodine atom showing a characteristic upfield shift compared to the non-iodinated analog due to the heavy atom effect.

  • Mass Spectrometry (ESI-):

    • The primary ion observed will be the deprotonated molecule [M-H]⁻.

This guide is intended to be a living document and will be updated as new information and techniques become available. We encourage you to reach out to our technical support team with any further questions or to share your own experiences.

References

  • Gribble, G. W. (2010). Metal-Catalyzed Cross-Coupling Reactions for Indoles. Topics in Heterocyclic Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.
  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • 4-Iodo-1H-indole | 81038-38-2. (n.d.). J&K Scientific LLC.
  • divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-c
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (n.d.). Wiley Online Library.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Supporting information Indoles. (n.d.). The Royal Society of Chemistry.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021).
  • Synthetic method of indole-2-carboxylic acid. (n.d.).
  • 17.
  • Tips & Tricks: Recrystalliz
  • Process for the purification of carboxylic acids. (n.d.).
  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (n.d.).
  • Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. (2018).
  • Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson)
  • (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.).
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.).
  • Synthesis and biological activity of functionalized indole-2-carboxyl
  • A New Protecting-Group Strategy for Indoles. (n.d.).
  • (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... (n.d.).
  • Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanoc
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.).
  • Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. (n.d.).
  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (n.d.). The Royal Society of Chemistry.
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). MilliporeSigma.
  • Solvent Miscibility Table. (n.d.). [Source not provided].
  • SOLVENT MISCIBILITY TABLE. (n.d.). [Source not provided].

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Troubleshooting

Technical Support Center: Enhancing the Solubility of 4-Iodo-1H-indole-2-carboxylic acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-iodo-1H-indole-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-iodo-1H-indole-2-carboxylic acid. The following troubleshooting guides and FAQs are designed to address specific experimental issues, explaining the scientific principles behind each strategy.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the solubility of 4-iodo-1H-indole-2-carboxylic acid, particularly in aqueous solutions?

A1: The solubility of 4-iodo-1H-indole-2-carboxylic acid is primarily limited by its molecular structure, which contains both hydrophobic and ionizable components.

  • Hydrophobic Indole Ring: The core structure is an indole ring, which is aromatic and largely nonpolar, leading to poor interactions with water (hydrophobicity).

  • Iodine Substitution: The presence of a heavy iodine atom at the 4-position increases the molecular weight and overall lipophilicity of the molecule, further reducing its affinity for aqueous solvents.

  • Carboxylic Acid Group: The molecule possesses a carboxylic acid functional group (-COOH). In its protonated (uncharged) form, which predominates at low pH, the molecule's overall polarity is low. While this group can participate in hydrogen bonding, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.[1] However, this group is the key to solubility enhancement, as it can be deprotonated to form a charged carboxylate ion (-COO⁻), which is significantly more water-soluble.[2][3] The pKa of the related indole-2-carboxylic acid is estimated to be around 4.44, indicating it is a weak acid.[4]

Q2: I am struggling to dissolve the compound in a neutral aqueous buffer (e.g., PBS at pH 7.4). What is the most direct troubleshooting step?

A2: The most direct and effective initial step is to modify the pH of your solution. Since 4-iodo-1H-indole-2-carboxylic acid is an acidic compound, its solubility is highly pH-dependent.[5]

Causality: At neutral or acidic pH (below its pKa), the carboxylic acid group remains protonated (R-COOH) and uncharged, making the molecule poorly soluble. By increasing the pH to a level above the compound's pKa, the carboxylic acid group deprotonates to form the highly polar, charged carboxylate anion (R-COO⁻).[1] This ionic form interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[2] This is a common and effective technique for enhancing the solubility of ionizable compounds.[5]

  • Preparation: Start by creating a slurry of the 4-iodo-1H-indole-2-carboxylic acid in your desired aqueous buffer (e.g., water, phosphate buffer).

  • Basification: While stirring the suspension, add a suitable base dropwise. Common choices include 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH increases, you will observe the solid material beginning to dissolve. Complete dissolution should occur as the pH surpasses the compound's pKa. For most carboxylic acids, aiming for a pH of 2 units above the pKa ensures near-complete ionization and solubilization.

  • Final Adjustment: Once the solid is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific final pH is required, but be cautious not to drop the pH too low, which could cause precipitation.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Protonated) Poorly Soluble High_pH R-COO⁻ (Deprotonated Ion) Highly Soluble Low_pH->High_pH Add Base (e.g., NaOH) High_pH->Low_pH Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of carboxylic acids.

Q3: For formulation purposes, I need a stable solid with improved dissolution. How can salt formation help?

A3: Creating a salt of the carboxylic acid is a well-established and highly effective method to improve not only solubility but also the dissolution rate of the solid material.[6][7] Approximately 50% of all currently marketed APIs are in salt form.

Causality: Salt formation converts the weakly acidic, often crystalline, and poorly soluble parent compound into an ionic salt (e.g., sodium 4-iodo-1H-indole-2-carboxylate).[2] These ionic compounds typically have different crystal lattice energies and are much more readily solvated by water, leading to faster and more extensive dissolution compared to the neutral acid form.[7][8] Common counterions for weakly acidic drugs include sodium, potassium, and calcium.[7]

  • Dissolution: Dissolve the 4-iodo-1H-indole-2-carboxylic acid in a suitable organic solvent, such as ethanol or methanol.

  • Stoichiometric Reaction: Add exactly one molar equivalent of a strong base. A solution of sodium hydroxide in methanol or sodium methoxide is a common choice.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid. Progress can be monitored by techniques like thin-layer chromatography (TLC) if necessary.

  • Isolation: The resulting sodium salt may precipitate directly from the solution. If it remains dissolved, the salt can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the isolated salt thoroughly under a vacuum to remove any residual solvent. The resulting solid should be a free-flowing powder with enhanced aqueous solubility.

Q4: My experiment requires an organic or mixed-solvent system. What are the best practices for using co-solvents?

A4: When aqueous solubility is insufficient even with pH adjustment, or when the experimental system is incompatible with high pH, using a co-solvent system is a practical alternative.[9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10]

Causality: The hydrophobic indole portion of your molecule is the primary barrier to aqueous solubility. Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) have both polar (e.g., hydroxyl) and nonpolar (e.g., hydrocarbon) regions.[] Their hydrophobic parts disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the nonpolar solute. This makes the solvent environment more favorable for dissolving your compound.[][12]

Co-solventCommon UseKey Properties
Ethanol Oral, parenteralVolatile, good solubilizing power for nonpolar compounds.[12]
Propylene Glycol (PG) Oral, topical, parenteralViscous, low volatility, excellent safety profile.[13]
Polyethylene Glycol 400 (PEG 400) Oral, parenteralLow toxicity, high solubilizing capacity for many drugs.[13][14]
Glycerin Oral, parenteralHigh viscosity, good safety profile, often used in combination.[12]
Dimethyl Sulfoxide (DMSO) Topical, research useAprotic, highly polar, powerful solvent. Use in vivo is limited by toxicity.[]
  • Solvent Screening: Test the solubility of your compound in a range of pure co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) to identify the most effective ones.

  • Binary System Preparation: Prepare a series of binary solvent systems by mixing a promising co-solvent with your aqueous buffer at various ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Solubility Measurement: Determine the solubility of your compound in each binary mixture using the shake-flask method (see Q6).

  • Optimization: Plot solubility as a function of the co-solvent percentage to identify the optimal ratio that provides the required solubility while minimizing the concentration of the organic solvent.

  • Precipitation Check: A critical step is to check for precipitation upon dilution. A formulation that is stable in a high co-solvent concentration may precipitate when introduced to a larger aqueous environment (e.g., upon injection into the bloodstream).

Q5: For a challenging drug formulation, what advanced methods can achieve a more substantial and stable solubility enhancement?

A5: For significant enhancements required in drug development, particularly for oral bioavailability, advanced formulation strategies like solid dispersions and cyclodextrin complexation are employed. These techniques aim to create a solid dosage form with superior dissolution characteristics.[15][16]

This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[6][17] The goal is to reduce the drug's particle size to a molecular level, improve wettability, and convert the crystalline drug into a higher-energy amorphous form.[15][18] Amorphous forms are more soluble because no energy is needed to break the crystal lattice during dissolution.[18]

  • Mechanism: The drug is molecularly dispersed within a water-soluble carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs).[17][18] When this solid dispersion comes into contact with water, the carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[18][19]

  • Preparation (Solvent Evaporation Method):

    • Dissolve both the drug and the hydrophilic carrier (e.g., PVP) in a common volatile solvent (e.g., ethanol or methanol).[17]

    • Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film or mass.

    • The resulting solid mass is then pulverized, sieved, and can be incorporated into capsules or tablets.[17]

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic interior cavity.[20][21]

  • Mechanism: They act as molecular hosts, encapsulating the hydrophobic part of a guest molecule (your indole compound) within their nonpolar cavity.[21][] The exterior of the cyclodextrin remains highly water-soluble, effectively "solubilizing" the entire host-guest complex.[20] This is particularly useful for BCS Class II drugs (low solubility, high permeability).[] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[20][23]

  • Preparation (Kneading Method):

    • Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in a minimal amount of water to form a paste.[24]

    • Add the 4-iodo-1H-indole-2-carboxylic acid to this paste.

    • Knead the mixture thoroughly for an extended period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.

    • Dry the resulting solid mass completely, then pass it through a sieve to obtain a uniform powder.

cluster_workflow Solubility Enhancement Workflow Start Start: Poorly Soluble Compound Check_pH Is the compound ionizable and is pH change acceptable? Start->Check_pH Adjust_pH Adjust pH / Form Salt Check_pH->Adjust_pH Yes Check_Organic Is an organic or mixed solvent system acceptable? Check_pH->Check_Organic No Success Target Solubility Achieved Adjust_pH->Success Use_Cosolvent Use Co-solvents Check_Organic->Use_Cosolvent Yes Check_Advanced Is a formulation for a solid dosage form required? Check_Organic->Check_Advanced No Use_Cosolvent->Success Advanced_Tech Advanced Techniques: - Solid Dispersions - Cyclodextrin Complexation Check_Advanced->Advanced_Tech Yes Check_Advanced->Success No (Re-evaluate) Advanced_Tech->Success

Caption: Decision workflow for selecting a solubility enhancement method.

Q6: How do I experimentally measure and confirm the solubility of my compound after applying these techniques?

A6: The gold standard for determining equilibrium solubility is the shake-flask method. It is crucial for validating the effectiveness of any enhancement technique.[25]

Causality: This method ensures that the solution has reached a true equilibrium, where the rate of dissolution equals the rate of precipitation, providing a reliable measurement of the maximum amount of solute that can be dissolved in a given solvent system under specified conditions (e.g., temperature).

  • Sample Preparation: Add an excess amount of the solid compound (or its salt, solid dispersion, etc.) to a known volume of the selected solvent system (e.g., pH-adjusted buffer, co-solvent mixture) in a sealed container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the samples at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is ideal.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtering the supernatant through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) is a mandatory step to remove fine particulates.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a UV-Vis spectrophotometer with a proper calibration curve.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

References
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • Parmar, K., & Patel, J. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation, 51(4), 433-457. [Link]

  • Remon, J. P., & Van den Mooter, G. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Pharmaceutical Analysis, 14(7), 1004-1005. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Wisdomlib. (2025). Cosolvent system: Significance and symbolism. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Tan, Y. J., Li, M., Gunawan, G. A., Nyantakyi, S. A., Dick, T., Go, M. L., & Lam, Y. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS infectious diseases, 6(12), 3363-3380. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Jouyban, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 55(4), 489-500. [Link]

  • Serajuddin, A. T. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of pharmaceutical sciences, 107(11), 2765-2776. [Link]

  • LibreTexts Chemistry. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • Guckel, W., & Synnatschke, G. (1977). A simple method of determining the aqueous solubility of organic substances. Pesticide Science, 8(4), 401-406. [Link]

  • Bárcenas, M., Gómora, K., & Rodríguez-Cuamatzi, P. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 122. [Link]

  • Popa, G., Udeanu, D. I., & Sima, L. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 223. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Chen, Y., Liu, Y., & Li, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2699-2718. [Link]

  • Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2398. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • wisdomlib. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. [Link]

  • Wisdomlib. (2026). PH adjustment: Significance and symbolism. [Link]

  • ResearchGate. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]

  • ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-iodo-1H-indole-2-carboxylic acid and Other Indole Derivatives for Researchers and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] Its ability to interact with a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2] Its ability to interact with a multitude of biological targets has cemented its status as a privileged structure in modern drug discovery.[1] This guide provides an in-depth technical comparison of 4-iodo-1H-indole-2-carboxylic acid with other key indole derivatives, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR). Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their pursuit of novel therapeutics.

The Significance of the Indole-2-carboxylic Acid Moiety

The indole-2-carboxylic acid framework is a particularly fruitful starting point for the design of new therapeutic agents. The carboxylic acid at the 2-position often serves as a crucial pharmacophore, capable of forming key interactions with biological targets, such as chelating with metal ions in enzyme active sites.[3][4] The indole nitrogen and the aromatic ring system provide ample opportunities for substitution, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize potency, selectivity, and pharmacokinetic profiles.

In Focus: 4-iodo-1H-indole-2-carboxylic acid

While specific experimental data for 4-iodo-1H-indole-2-carboxylic acid is not as abundant in the public domain as for other derivatives, its structure suggests several key attributes that are highly relevant in drug design. The iodine atom at the 4-position is of particular interest due to its unique properties compared to other halogens.

Physicochemical Properties and the "Halogen Effect"

Halogenation is a widely employed strategy in medicinal chemistry to modulate the properties of a lead compound. The choice of halogen can have a profound impact on a molecule's biological activity.[1][5]

PropertyFluorineChlorineBromineIodine
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling Scale) 3.983.162.962.66
Polarizability (ų) 0.562.183.054.7
Potential for Halogen Bonding WeakModerateStrongStrongest

This table summarizes key physicochemical properties of the halogens, highlighting the distinct characteristics of iodine.

The large van der Waals radius and high polarizability of iodine make it a potent facilitator of halogen bonds, a type of non-covalent interaction with Lewis bases that can significantly enhance binding affinity to a protein target.[1][6] Quantum chemical analyses have shown that for π-π stacking interactions of halogenated indoles, the stability follows the trend F < Cl < Br < I.[1] This suggests that an iodo-substitution could contribute more favorably to binding through such interactions compared to other halogens.

Comparative Analysis with Other Indole Derivatives

To understand the potential of 4-iodo-1H-indole-2-carboxylic acid, it is instructive to compare it with other well-characterized indole derivatives.

Indole-2-carboxylic acid (The Parent Scaffold)

This is the foundational structure from which a multitude of derivatives are synthesized. It has been identified as an inhibitor of HIV-1 integrase, with the indole nucleus and the C2 carboxyl group chelating with two Mg²⁺ ions in the active site.[3][4] Its inherent biological activity makes it a valuable starting point for optimization.

Halogenated Indole-2-carboxylic acids (5-chloro, 6-bromo, etc.)

Structure-activity relationship (SAR) studies on various halogenated indole-2-carboxylic acids have provided valuable insights. For instance, in the context of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency.[7] In the development of HIV-1 integrase inhibitors, the introduction of a C6-halogenated benzene ring was shown to increase inhibitory activity, likely through π-π stacking interactions with viral DNA.[3][4] These findings underscore the importance of the position and nature of the halogen substituent in determining biological activity.

Other Substituted Indole-2-carboxylic acids

Beyond halogens, substitutions at various positions of the indole ring have been explored to modulate activity. For example, in the development of inhibitors for the cytosolic phospholipase A2, the introduction of alkyl chains at the 1-position and modifications of the acyl residue at the 3-position were systematically investigated to define the structural requirements for enzyme inhibition.[8]

Synthesis of Substituted Indole-2-carboxylic Acids

A common and versatile method for the synthesis of substituted indole-2-carboxylic acids is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with an α-ketoacid, such as pyruvic acid, followed by cyclization under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole-2-carboxylic Acid

  • Hydrazone Formation:

    • Dissolve the desired substituted phenylhydrazine (1.0 eq) in a suitable solvent, such as ethanol.

    • Add pyruvic acid (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

    • The product can often be isolated by filtration if it precipitates, or by evaporation of the solvent.

  • Indolization (Cyclization):

    • Suspend the crude hydrazone in a high-boiling solvent like Dowtherm A or use a solid-phase acid catalyst.

    • Heat the mixture to a high temperature (typically 180-250 °C) for a period of 1-4 hours.

    • Alternatively, the cyclization can be catalyzed by Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid) at lower temperatures.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a high-boiling solvent was used, it can be removed by vacuum distillation.

    • If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted indole-2-carboxylic acid.

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Work-up & Purification Phenylhydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + Pyruvic Acid (Ethanol, RT) PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone Indole Substituted Indole-2-carboxylic Acid Hydrazone_ref->Indole Heat or Acid Catalyst (e.g., PPA, ZnCl2) PurifiedIndole Purified Product Indole_ref->PurifiedIndole Extraction, Chromatography, Recrystallization

Structure-Activity Relationship (SAR) Insights

The available literature on halogenated indole derivatives allows us to extrapolate some potential SAR trends for 4-iodo-1H-indole-2-carboxylic acid.

SAR_Insights IndoleCore { Indole-2-carboxylic Acid Scaffold |  Core structure for diverse biological activities} Position4 { 4-Position Substitution |  Introduction of Iodine (I)} IndoleCore->Position4 Iodine substitution: - Strong halogen bonding potential - Increased polarizability - Enhanced π-π stacking Position5 { 5-Position Substitution |  Cl or F enhances CB1 activity} IndoleCore->Position5 Known to modulate receptor affinity Position6 { 6-Position Substitution |  Halogenated phenyl increases HIV-1 integrase inhibition} IndoleCore->Position6 Influences interaction with nucleic acids Position1 { 1-Position (N-H) |  Alkylation modulates activity and properties} IndoleCore->Position1 Site for modifying solubility and cell permeability

The 4-position of the indole ring is a critical site for substitution. Based on general principles of medicinal chemistry, an iodine atom at this position would be expected to:

  • Engage in Strong Halogen Bonding: The electropositive region on the iodine atom (the σ-hole) can form a strong, directional interaction with a Lewis basic atom (e.g., a carbonyl oxygen or a nitrogen) in a protein binding pocket, potentially leading to a significant increase in binding affinity.[1][6]

  • Enhance π-π Stacking Interactions: The high polarizability of iodine can strengthen π-π stacking interactions with aromatic amino acid residues in the target protein.[1]

  • Modulate Lipophilicity: The introduction of an iodine atom will increase the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

Conclusion and Future Directions

While direct comparative data for 4-iodo-1H-indole-2-carboxylic acid is still emerging, the foundational knowledge of indole chemistry and the well-established principles of halogen substitution in drug design provide a strong basis for its potential as a valuable scaffold in medicinal chemistry. The unique properties of the iodine atom, particularly its capacity for strong halogen bonding and enhanced π-π stacking, suggest that 4-iodo-1H-indole-2-carboxylic acid and its derivatives could offer advantages in terms of potency and selectivity for a range of biological targets.

Further research involving the synthesis of a series of 4-halo-indole-2-carboxylic acids (F, Cl, Br, I) and their systematic evaluation in relevant biological assays is warranted. Such studies would provide the much-needed direct comparative data to fully elucidate the structure-activity relationships and guide the rational design of next-generation indole-based therapeutics.

References

  • Chen, T., Wei, Y., Zhu, G., Zhao, H., Zhang, X., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.
  • De Jong, R. M., van der Werf, M. J., & Vankova, B. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. MDPI.
  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives.
  • Greig, I. R., et al. (n.d.).
  • Zhang, R.-H., Chen, G.-Q., Wang, W., Wang, Y.-C., Zhang, W.-L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Houser, J. (n.d.).
  • Zhang, R.-H., et al. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Chen, T., et al. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH.
  • Ramezani, M., & Kraka, E. (2024).
  • Kwak, J.-H., Kim, Y., Park, H., Jang, J.-Y., Lee, K. K., et al. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
  • Cui, W., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
  • Lu, Y., et al. (n.d.). Protein Kinase Inhibitors and Halogen Bonding.
  • Cui, W., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
  • Witulski, B., et al. (n.d.). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry.
  • Wang, X., et al. (n.d.).
  • Martin, M. P., et al. (n.d.). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2)
  • (2023).
  • El-Sayed, N. N. E., et al. (n.d.). 2-(3-Bromophenyl)
  • (n.d.). Benchmarking 3-fluoro-2-methyl-1H-indole: A Comparative Analysis Against Known Inhibitors. Benchchem.
  • (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Scheuer, W., et al. (n.d.). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed.
  • Gohlke, H., et al. (n.d.). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. MDPI.
  • (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen.
  • (n.d.). 4-Iodopyridine-2-carboxylic acid. Chem-Impex.

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Comparative

A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives and Other HIV Inhibitor Classes: A Guide for Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of indole-2-carboxylic acid derivatives, an emerging class of HIV inhibitors, against established antiretroviral agents. It is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of indole-2-carboxylic acid derivatives, an emerging class of HIV inhibitors, against established antiretroviral agents. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel HIV therapies. This document synthesizes experimental data to offer a clear perspective on the performance of these compounds and details the methodologies for their evaluation.

Introduction: The Evolving Landscape of HIV Inhibition

The management of Human Immunodeficiency Virus (HIV) infection has been revolutionized by antiretroviral therapy (ART), which typically involves a combination of drugs targeting different stages of the viral lifecycle.[1] This multi-pronged approach is crucial for suppressing viral replication, preserving immune function, and preventing the development of drug resistance.[1] The primary classes of currently approved HIV inhibitors include:

  • Entry Inhibitors: These agents block the initial stages of HIV infection, such as attachment to the host cell and fusion of the viral and cellular membranes.[2]

  • Reverse Transcriptase Inhibitors (RTIs): This class, which includes Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), targets the viral enzyme reverse transcriptase, preventing the conversion of viral RNA into DNA.

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs inhibit the viral enzyme integrase, which is responsible for inserting the viral DNA into the host cell's genome.[3]

  • Protease Inhibitors (PIs): PIs block the activity of the viral protease enzyme, which is essential for the maturation of new, infectious virus particles.

Recently, indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel INSTIs.[4][5] This guide will focus on the mechanism and efficacy of this chemical class in comparison to other established HIV inhibitors. While specific data for 4-iodo-1H-indole-2-carboxylic acid is not extensively available in the current body of peer-reviewed literature, this guide will draw upon data from closely related and potent analogues within the indole-2-carboxylic acid family to provide a robust comparative analysis.

Mechanism of Action: A Tale of Two Strategies

The efficacy of any antiviral agent is rooted in its specific mechanism of action. Understanding these molecular interactions is paramount for rational drug design and for anticipating potential resistance mechanisms.

Indole-2-Carboxylic Acid Derivatives: Targeting the Integrase Active Site

Indole-2-carboxylic acid derivatives function as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[4][5] Their primary mechanism involves the chelation of two essential magnesium ions (Mg²⁺) within the catalytic core of the HIV-1 integrase enzyme.[4][5] This action is critical because the integrase enzyme relies on these divalent metal ions to catalyze the strand transfer reaction, which covalently links the viral DNA to the host cell's DNA.[6] By binding to these magnesium ions, the indole-2-carboxylic acid derivatives effectively block the active site and prevent the integration of the viral genome, thereby halting the replication cycle.[4][5] The indole core and the C2 carboxyl group of these compounds are crucial for this chelating activity.[4]

cluster_0 HIV Integrase Active Site Mg1 Mg²⁺ Integration Integration Mg1->Integration Mg2 Mg²⁺ Mg2->Integration DDE_motif DDE Catalytic Triad (Asp64, Asp116, Glu152) DDE_motif->Integration Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Mg1 Chelates Indole_Derivative->Mg2 Chelates Viral_DNA Viral DNA Viral_DNA->Integration Host_DNA Host DNA Host_DNA->Integration Blocked_Integration Blocked Integration Integration->Blocked_Integration Inhibited by Indole Derivative

Mechanism of Action of Indole-2-Carboxylic Acid Derivatives.

A Spectrum of Inhibition: Mechanisms of Other HIV Drug Classes

In contrast to the targeted action of indole-2-carboxylic acid derivatives, other HIV inhibitors employ a variety of strategies to disrupt the viral lifecycle.

  • Entry Inhibitors: These can be further subdivided. For example, CCR5 antagonists like maraviroc bind to the host cell's CCR5 co-receptor, preventing HIV from using it to enter the cell.[2] Fusion inhibitors, such as enfuvirtide, bind to the gp41 protein on the viral envelope, preventing the fusion of the viral and cellular membranes.[2]

  • Reverse Transcriptase Inhibitors: NRTIs, such as tenofovir, are analogues of natural deoxynucleotides. When incorporated into the growing viral DNA chain, they cause chain termination because they lack a 3'-hydroxyl group. NNRTIs, like efavirenz, bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.

  • Protease Inhibitors: PIs, such as ritonavir and lopinavir, are designed to fit into the active site of the HIV protease enzyme. This prevents the cleavage of large viral polyproteins into their functional smaller protein components, resulting in the production of immature, non-infectious viral particles.

Comparative Efficacy: A Quantitative Look at Performance

The in vitro efficacy of antiviral compounds is typically quantified by the 50% inhibitory concentration (IC₅₀) and the 50% effective concentration (EC₅₀). The IC₅₀ represents the concentration of a drug that is required to inhibit 50% of a specific biochemical function, such as the activity of an isolated enzyme.[7] The EC₅₀ is the concentration required to produce a 50% reduction in viral replication in a cell-based assay.[7] A lower IC₅₀ or EC₅₀ value indicates a more potent compound. The cytotoxicity of a compound is assessed by the 50% cytotoxic concentration (CC₅₀), and the ratio of CC₅₀ to EC₅₀ determines the selectivity index (SI), a measure of the compound's therapeutic window.

In Vitro Efficacy of Indole-2-Carboxylic Acid Derivatives

While data for 4-iodo-1H-indole-2-carboxylic acid is not available, studies on related derivatives demonstrate the potential of this chemical class. For instance, certain optimized indole-2-carboxylic acid derivatives have shown potent inhibition of HIV-1 integrase strand transfer activity with IC₅₀ values in the low micromolar to nanomolar range.[1][4]

Compound ClassSpecific Derivative (Example)TargetIC₅₀ (µM)Citation
Indole-2-carboxylic acidDerivative 20aHIV-1 Integrase0.13[1][4]
Indole-2-carboxylic acidDerivative 17aHIV-1 Integrase3.11[5]
Indole-2-carboxylic acidUnsubstitutedHIV-1 Integrase32.37
Efficacy of Approved HIV Inhibitors

The following table provides a comparative overview of the in vitro efficacy of several FDA-approved HIV inhibitors from different classes. It is important to note that these values can vary depending on the specific assay conditions and the HIV-1 strain used.

Drug ClassDrug NameTargetIC₅₀ / EC₅₀Citation
INSTIRaltegravirHIV-1 IntegraseIC₅₀: ~0.09 µM
INSTIDolutegravirHIV-1 IntegraseEC₅₀: ~0.002 µM
INSTIBictegravirHIV-1 IntegraseIC₅₀: 0.0075 µM
PILopinavirHIV-1 ProteaseIC₅₀: 0.00034 µM
PIRitonavirHIV-1 ProteaseIC₅₀ (serum-free): ~0.004 µM
NNRTIEfavirenzHIV-1 Reverse TranscriptaseEC₅₀: ~0.001 µM

Experimental Protocols: Methodologies for Efficacy Determination

The generation of reliable and reproducible data is the bedrock of drug discovery. The following are detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy and cytotoxicity of HIV inhibitors.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase.

Objective: To determine the IC₅₀ value of a test compound against HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA substrate (biotin-labeled)

  • Target DNA substrate (digoxigenin-labeled)

  • Streptavidin-coated microplates

  • Assay buffer

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Plate reader

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotin-labeled donor DNA substrate.

  • Wash the plates to remove unbound DNA.

  • Add the test compound at various concentrations to the wells.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow for binding to the donor DNA.

  • Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA substrate.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Wash the plates to remove unreacted components.

  • Add the anti-digoxigenin-HRP antibody and incubate.

  • Wash the plates to remove unbound antibody.

  • Add the HRP substrate and incubate for color development.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value using a dose-response curve.

Start Start Coat_Plate Coat plate with biotinylated donor DNA Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Add_Compound Add test compound Wash1->Add_Compound Add_Integrase Add HIV-1 integrase Add_Compound->Add_Integrase Incubate1 Incubate Add_Integrase->Incubate1 Add_Target_DNA Add digoxigenin-labeled target DNA Incubate1->Add_Target_DNA Incubate2 Incubate (Strand Transfer) Add_Target_DNA->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Antibody Add anti-digoxigenin-HRP antibody Wash2->Add_Antibody Incubate3 Incubate Add_Antibody->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add HRP substrate Wash3->Add_Substrate Incubate4 Incubate (Color Development) Add_Substrate->Incubate4 Add_Stop_Solution Add stop solution Incubate4->Add_Stop_Solution Read_Absorbance Read absorbance Add_Stop_Solution->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Profile of 4-Iodo-1H-indole-2-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Indole-2-Carboxylic Acids The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its ability to interact with various biological targets has led to the investigation of its derivatives for a range of therapeutic applications, including oncology, infectious diseases, and neurology.[1][2][3] This guide will focus on the in vitro and in vivo studies of substituted indole-2-carboxylic acids, with a particular emphasis on 4-iodo-1H-indole-2-carboxylic acid where data is available, and compare their performance with relevant alternatives.

The core structure's versatility allows for substitutions at various positions, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. Understanding the impact of these substitutions is crucial for rational drug design and the development of potent and selective therapeutic agents.

In Vitro Studies: Unraveling Target Engagement and Cellular Effects

In vitro assays are fundamental to the initial characterization of a compound's biological activity. They provide critical insights into target engagement, mechanism of action, and cellular effects in a controlled environment. Studies on indole-2-carboxylic acid derivatives have revealed their potential to modulate the activity of several key biological targets.

Enzyme Inhibition: A Key Mechanism of Action

Several studies have highlighted the potential of indole-2-carboxylic acid derivatives as enzyme inhibitors.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. A study on 6-acetamido-indole-2-carboxylic acid derivatives demonstrated their ability to dually inhibit both IDO1 and TDO at low micromolar concentrations.[1]

    • Experimental Protocol: IDO1/TDO Inhibition Assay

      • Recombinant human IDO1 and TDO enzymes are used.

      • The assay is performed in a reaction buffer containing the enzyme, the test compound (at various concentrations), and L-tryptophan as the substrate.

      • The reaction is initiated and incubated at room temperature.

      • The product of the enzymatic reaction, N-formylkynurenine, is measured by absorbance at a specific wavelength.

      • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

  • HIV-1 Integrase Inhibition: HIV-1 integrase is a crucial enzyme for viral replication. Indole-2-carboxylic acid derivatives have been identified as inhibitors of the strand transfer activity of this enzyme.[2][4] The indole nucleus is proposed to chelate with two Mg2+ ions in the active site of the integrase.[2][4]

    • Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

      • Recombinant HIV-1 integrase enzyme and a labeled DNA substrate are used.

      • The assay is conducted in a reaction buffer containing the enzyme, DNA substrate, and the test compound.

      • The reaction is allowed to proceed at 37°C.

      • The strand transfer products are separated by gel electrophoresis and quantified.

      • IC50 values are determined from the dose-response curves.

Table 1: In Vitro Enzyme Inhibition Data for Indole-2-Carboxylic Acid Derivatives

Compound/DerivativeTarget EnzymeIC50 ValueSource
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO11.17 µM[1]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDO1.55 µM[1]
Indole-2-carboxylic acid derivative (17a)HIV-1 Integrase3.11 µM[2][4]
Indole-2-carboxylic acidHIV-1 Integrase32.37 µM[4]
Receptor Antagonism: Modulating Neuronal Activity

Indole-2-carboxylic acid has been shown to act as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[3] This receptor plays a critical role in synaptic plasticity and excitotoxicity in the central nervous system.[3]

  • Experimental Protocol: Electrophysiological Recording of NMDA Receptor Activity

    • Cultured neurons or oocytes expressing NMDA receptors are used.

    • Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to record ion channel activity.

    • The cells are perfused with a solution containing NMDA and varying concentrations of glycine and the test compound (indole-2-carboxylic acid).

    • The potentiation of the NMDA-gated current by glycine and its inhibition by the test compound are measured.

Anticancer and Antioxidant Activity

Dinuclear copper(II) complexes of indole-2-carboxylic acid have demonstrated in vitro anticancer activity against human breast cancer cell lines (MDA-MB-231 and MCF-7).[5] These complexes have also shown antioxidant properties in various assays.[5][6]

  • Experimental Protocol: MTT Assay for Cell Viability

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

    • IC50 values are calculated.

Table 2: In Vitro Anticancer Activity of Indole-2-Carboxylic Acid Copper Complex

CompoundCell LineIC50 ValueSource
Indole-2-carboxylic acid dinuclear copper(II) complexMDA-MB-231>90% inhibition at 20 µM[5]
Indole-2-carboxylic acid dinuclear copper(II) complexMCF-7>90% inhibition at 20 µM[5]

In Vivo Studies: Assessing Efficacy and Pharmacokinetic Profile

In vivo studies are essential to evaluate the therapeutic efficacy, safety, and pharmacokinetic properties of a drug candidate in a living organism. While in vivo data for 4-iodo-1H-indole-2-carboxylic acid is limited in the public domain, studies on other indole-2-carboxylate derivatives provide valuable insights.

Anticonvulsant Activity

A study on substituted indole-2-carboxylates investigated their in vivo potency in a mouse model of NMDA-induced convulsions.[7] This in vivo activity is consistent with their in vitro antagonism of the NMDA receptor's glycine binding site.

  • Experimental Protocol: NMDA-Induced Convulsion Model in Mice

    • Mice are administered the test compound via intravenous (iv) or oral (po) routes at various doses.

    • After a specific pretreatment time, a convulsive dose of NMDA is administered.

    • The animals are observed for the onset and severity of convulsions.

    • The dose of the test compound that protects 50% of the animals from convulsions (ED50) is determined.

Table 3: In Vivo Anticonvulsant Activity of an Indole-2-carboxylate Derivative

CompoundAdministration RouteED50 ValueSource
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)Intravenous (iv)0.06 mg/kg[7]
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)Oral (po)6 mg/kg[7]
Pharmacokinetic Considerations

The progression of indole-2-carboxamides to in vivo studies has been hampered by challenges related to their drug metabolism and pharmacokinetic (DMPK) properties, such as microsomal stability and solubility.[8] These factors are critical for achieving adequate drug exposure in vivo.

Comparative Analysis with Alternatives

A direct comparison of 4-iodo-1H-indole-2-carboxylic acid with alternatives is challenging due to the lack of head-to-head studies. However, we can compare the performance of the indole-2-carboxylic acid scaffold with established drugs targeting the same pathways.

Table 4: Comparative Overview of Indole-2-Carboxylic Acid Derivatives and Alternative Drugs

TargetIndole-2-Carboxylic Acid DerivativeAlternative DrugMechanism of Action
IDO1/TDO6-acetamido-indole-2-carboxylic acid derivative (IC50: 1.17/1.55 µM)Epacadostat (IDO1 inhibitor)Inhibition of tryptophan metabolism
HIV-1 IntegraseIndole-2-carboxylic acid derivative 17a (IC50: 3.11 µM)Dolutegravir (INSTI)Inhibition of viral DNA integration
NMDA ReceptorIndole-2-carboxylic acid (Glycine site antagonist)Memantine (NMDA receptor antagonist)Modulation of glutamatergic neurotransmission

Experimental Workflows and Signaling Pathways

General Workflow for In Vitro to In Vivo Drug Discovery

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_assays Target-based Assays (e.g., Enzyme Inhibition) cell_based_assays Cell-based Assays (e.g., Cytotoxicity, Signaling) in_vitro_assays->cell_based_assays Confirm cellular activity pk_studies Pharmacokinetic Studies (ADME) cell_based_assays->pk_studies Promising candidates advance efficacy_studies Efficacy Studies (Animal Models) pk_studies->efficacy_studies Establish dose-exposure relationship toxicology_studies Toxicology Studies efficacy_studies->toxicology_studies Assess safety profile

Caption: A simplified workflow from in vitro screening to in vivo evaluation in drug discovery.

Proposed Mechanism of Action for HIV-1 Integrase Inhibition

G integrase HIV-1 Integrase Active Site mg_ions Mg2+ Ions integrase->mg_ions binds viral_dna Viral DNA integrase->viral_dna binds indole_acid Indole-2-carboxylic Acid Derivative indole_acid->mg_ions chelates inhibition Inhibition strand_transfer Strand Transfer (Integration into Host DNA) viral_dna->strand_transfer inhibition->strand_transfer blocks

Caption: Proposed chelation of Mg2+ ions by indole-2-carboxylic acid derivatives in the HIV-1 integrase active site, inhibiting strand transfer.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The available in vitro and in vivo data demonstrate its potential to modulate various biological targets relevant to a range of diseases. However, the translation of these findings into clinical candidates requires further optimization of the scaffold to improve pharmacokinetic properties and in vivo efficacy. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole-2-carboxylic acid core are needed to enhance potency and selectivity for specific targets.

  • Pharmacokinetic Optimization: Strategies to improve solubility, metabolic stability, and oral bioavailability are crucial for successful in vivo applications.

  • Head-to-Head Comparative Studies: Direct comparisons with existing drugs under standardized conditions will provide a clearer picture of the therapeutic potential of this class of compounds.

This guide provides a snapshot of the current understanding of 4-iodo-1H-indole-2-carboxylic acid and its analogs. As new research emerges, our understanding of the therapeutic potential of this versatile scaffold will continue to evolve.

References

  • Bai, Q., Li, L., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. [Link]

  • Cui, G., Lai, F., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Di Fabio, R., Capelli, A. M., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry. [Link]

  • Kemp, J. A., Foster, A. C., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Neuroscience Letters. [Link]

  • Meng, Z., Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). Platinum: a database of experimentally measured effects of mutations on protein-ligand affinity. Nucleic Acids Research.
  • Sá, C. S., Dias, L. R. S., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, H., Li, M., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Yin, J., Liu, Y., et al. (2021). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. [Link]

  • Youssif, B. G. M., Abdelrahman, M. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Iodo-1H-indole-2-carboxylic Acid Analogs

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 4-iodo-1H-indole-2-carboxylic acid analogs and their derivatives, offering insights into their therapeutic potential and the rationale behind their design and evaluation. By examining experimental data and synthetic methodologies, we aim to equip researchers with the knowledge to navigate the chemical space of indole-based compounds.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure and the presence of a carboxylic acid group and a nitrogen heteroatom provide multiple points for interaction with biological targets. Modifications to the indole ring, particularly through halogenation, have been shown to significantly modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. The introduction of an iodine atom at the 4-position of the indole ring, in particular, has led to the discovery of compounds with interesting and specific biological activities.

The Emergence of 4-Iodo-1H-indole-2-carboxylic Acid Analogs as Bioactive Molecules

While the broader class of indole-2-carboxylic acid derivatives has been extensively studied against a wide array of biological targets, the specific exploration of 4-iodo analogs has been more focused. A notable example is the identification of 3-(2-carboxyethyl)-4-iodo-1H-indole-2-carboxylic acid as an agonist for the G-protein coupled receptor 17 (GPR17).[1] This finding underscores the potential of the 4-iodo substitution to impart specific bioactivity.

Case Study: 3-(2-Carboxyethyl)-4-iodo-1H-indole-2-carboxylic acid as a GPR17 Agonist

GPR17 is a receptor involved in processes of brain and spinal cord injury, and its modulation is a promising therapeutic strategy. In a study aimed at identifying GPR17 agonists, a series of indole derivatives were synthesized and evaluated. Among them, the 4-iodo analog, 3-(2-carboxyethyl)-4-iodo-1H-indole-2-carboxylic acid (Compound 1i) , demonstrated notable activity.

Comparative Analysis: The Influence of Substitution on the Indole Ring

To appreciate the significance of the 4-iodo substitution, it is instructive to compare its effects with those of other substituents on the indole-2-carboxylic acid scaffold. The following sections compare the structure-activity relationships of various indole-2-carboxylic acid analogs targeting different biological pathways.

Halogenation at Other Positions: A Comparative Perspective

Studies on other halogenated indole-2-carboxamides have revealed the profound impact of the position and nature of the halogen on biological activity. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, chloro or fluoro groups at the C5 position were found to enhance potency.[2] Similarly, for antitubercular indoleamides, a bromo group at the 6-position led to a significant increase in activity compared to unsubstituted or 5-halo-substituted analogs.[3]

These findings suggest that the electronic and steric properties imparted by halogens, as well as their specific location on the indole ring, are critical determinants of biological activity. The unique properties of iodine, being the largest and most polarizable of the common halogens, likely contribute to the distinct activity profile of 4-iodo analogs.

Modifications at the 3-Position

The 3-position of the indole-2-carboxylic acid core is another critical site for modification. In the case of the GPR17 agonist Compound 1i , a 2-carboxyethyl group is present at this position.[1] For antagonists of the strychnine-insensitive glycine binding site, a 2-[(phenylamino)carbonyl]ethenyl chain at the C-3 position of a 4,6-dichloroindole-2-carboxylic acid scaffold resulted in a potent compound.[4] This highlights that the interplay between substituents at different positions is crucial for achieving desired biological activity.

Experimental Data Summary

The following table summarizes the biological activity of the featured 4-iodo-1H-indole-2-carboxylic acid analog and provides a comparison with other relevant indole-2-carboxylic acid derivatives.

Compound IDStructureTargetActivity (EC50/IC50/MIC)Reference
1i 3-(2-Carboxyethyl)-4-iodo-1H-indole-2-carboxylic acidGPR1717.1 ± 4.12 µM[1]
8f N-rimantadine-6-bromo-indole-2-carboxamideM. tuberculosis0.62 µM[3]
8 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acidGlycine binding sitepKi = 8.5[4]
45 A 5-chloro-3-ethyl-1H-indole-2-carboxamide derivativeCB1 Receptor79 nM[2]

Experimental Protocols

General Synthesis of 3-(2-Carboxyethyl)-4-iodo-1H-indole-2-carboxylic acid (Compound 1i)

The synthesis of 4-iodo-1H-indole-2-carboxylic acid analogs can be achieved through a multi-step process, a general workflow for which is outlined below.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 4-Iodoaniline derivative japp_klingemann Japp-Klingemann Reaction start1->japp_klingemann start2 2-(Ethoxycarbonyl)cyclopentanone start2->japp_klingemann fischer_indole Fischer Indole Synthesis japp_klingemann->fischer_indole Forms phenylhydrazone intermediate product 3-(2-Carboxyethyl)-4-iodo-1H-indole-2-carboxylic acid fischer_indole->product Cyclization and hydrolysis

Caption: General synthetic workflow for 4-iodo-1H-indole-2-carboxylic acid analogs.

Step-by-Step Methodology:

  • Japp-Klingemann Reaction: A solution of the 4-iodoaniline derivative is diazotized with sodium nitrite in hydrochloric acid. The resulting diazonium salt is then reacted with 2-(ethoxycarbonyl)cyclopentanone in a buffered solution to yield the corresponding phenylhydrazone derivative.

  • Fischer Indole Synthesis: The phenylhydrazone intermediate is heated in a suitable solvent, such as acetic acid or ethanol with a catalytic amount of acid (e.g., sulfuric acid or polyphosphoric acid), to induce cyclization and formation of the indole ring.

  • Hydrolysis: The resulting ester is hydrolyzed, typically using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to yield the final 3-(2-carboxyethyl)-4-iodo-1H-indole-2-carboxylic acid.

Biological Evaluation: GPR17 Agonist Activity Assay

The activity of the synthesized compounds as GPR17 agonists can be determined using a calcium mobilization assay in a cell line stably expressing the human GPR17.[1]

Assay_Workflow cell_prep Prepare 1321N1-GPR17 cells dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Oregon Green) cell_prep->dye_loading compound_add Add test compounds at various concentrations dye_loading->compound_add measure_fluorescence Measure fluorescence changes using a plate reader compound_add->measure_fluorescence data_analysis Analyze data to determine EC50 values measure_fluorescence->data_analysis

Caption: Workflow for the GPR17 calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Culture: 1321N1 astrocytoma cells stably transfected with the human GPR17 are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Oregon Green 488 BAPTA-1 AM).

  • Compound Addition: The dye-containing buffer is replaced with a buffer, and the cells are treated with various concentrations of the test compounds.

  • Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence plate reader. Changes in intracellular calcium concentration upon compound addition are recorded over time.

  • Data Analysis: The fluorescence data is normalized, and dose-response curves are generated to calculate the EC50 values for each compound.

Conclusion and Future Directions

The exploration of 4-iodo-1H-indole-2-carboxylic acid analogs is a promising area of medicinal chemistry. The presented case study on a GPR17 agonist demonstrates the potential of this specific substitution pattern to yield compounds with valuable biological activities. Comparative analysis with other substituted indole-2-carboxylic acids highlights the critical role of the position and nature of substituents in determining the pharmacological profile.

Future research should focus on a more systematic investigation of the structure-activity relationships of 4-iodo-1H-indole-2-carboxylic acid analogs. This would involve the synthesis and evaluation of a broader range of derivatives with modifications at the 1, 3, 5, 6, and 7-positions of the indole ring, as well as variations of the carboxylic acid moiety. Such studies will be instrumental in elucidating the full therapeutic potential of this chemical class and in the rational design of novel drug candidates.

References

  • Schiedel, M., et al. (2015). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL 29,951) and its analogues are potent agonists at the orphan G-protein coupled receptor GPR17. MedChemComm, 6(9), 1634-1640. [Link]

  • Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(6), 841-850. [Link]

  • Makhitha, K. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799. [Link]

  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]

  • Cui, W., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • Zhang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Rossi, F., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. ACS Medicinal Chemistry Letters, 6(11), 1070-1075. [Link]

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Validation

A Comparative Guide to the Synthesis of 4-Iodo-1H-indole-2-carboxylic Acid for Researchers and Drug Development Professionals

The strategic incorporation of iodine into the indole scaffold provides a valuable tool for medicinal chemists, offering a site for further functionalization through cross-coupling reactions and a means to modulate the p...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of iodine into the indole scaffold provides a valuable tool for medicinal chemists, offering a site for further functionalization through cross-coupling reactions and a means to modulate the pharmacological properties of the molecule. 4-Iodo-1H-indole-2-carboxylic acid, in particular, is a key building block in the synthesis of various bioactive compounds, including inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[1] This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most appropriate method for their needs.

Method 1: The Regioselective Reissert Indole Synthesis (Recommended)

The Reissert indole synthesis, a modification of the broader class of reductive cyclizations of ortho-nitro-aromatics, stands out as the most reliable and regioselective method for preparing 4-iodo-1H-indole-2-carboxylic acid.[2][3] This approach constructs the indole ring from an ortho-nitrotoluene precursor, ensuring the iodine atom is unambiguously positioned at the desired C4 position of the final indole ring.

Principle and Rationale

This method begins with the condensation of a substituted ortho-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide.[2] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, which forms the indole-2-carboxylic acid directly.[2] The key to the success of this method for the target molecule is the availability of the starting material, 1-iodo-2-methyl-3-nitrobenzene. The substitution pattern of this precursor dictates the final substitution of the indole product, thus avoiding the formation of positional isomers that plagues other methods. A very similar strategy has been successfully employed to synthesize methyl 6-chloro-4-iodoindole-2-carboxylate, demonstrating the viability of this approach for 4-haloindole-2-carboxylates.[3]

G cluster_0 Reissert Indole Synthesis start 1-Iodo-2-methyl-3-nitrobenzene reagent1 Diethyl oxalate, KOEt start->reagent1 intermediate Ethyl (2-iodo-6-nitrophenyl)pyruvate reagent1->intermediate reagent2 Reductive Cyclization (e.g., Zn/AcOH) intermediate->reagent2 product 4-Iodo-1H-indole-2-carboxylic acid reagent2->product

Figure 1: Workflow of the Reissert Indole Synthesis.
Detailed Experimental Protocol (Adapted from analogous procedures)

Step 1: Condensation of 1-Iodo-2-methyl-3-nitrobenzene with Diethyl Oxalate

  • To a solution of potassium ethoxide (prepared from potassium metal in anhydrous ethanol) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at room temperature.

  • To the resulting slurry, add a solution of 1-iodo-2-methyl-3-nitrobenzene in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The precipitated potassium salt of ethyl (2-iodo-6-nitrophenyl)pyruvate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Reductive Cyclization to 4-Iodo-1H-indole-2-carboxylic Acid

  • Suspend the potassium salt from the previous step in glacial acetic acid.

  • Add zinc dust portion-wise to the stirred suspension at a rate that maintains the reaction temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 4-6 hours.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Pour the filtrate into a large volume of cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-iodo-1H-indole-2-carboxylic acid.

Advantages and Disadvantages
FeatureAssessment
Regioselectivity Excellent. The position of the iodo substituent is determined by the starting material, avoiding isomeric mixtures.
Yield Generally good to high yields are reported for Reissert syntheses.[3]
Purity The product can typically be purified by recrystallization, avoiding the need for chromatography.
Scalability The procedure is amenable to scale-up.
Starting Material Requires the specific precursor 1-iodo-2-methyl-3-nitrobenzene, which is commercially available but may be more expensive than simpler starting materials.

Method 2: The Classical Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring.[4] For the synthesis of 4-iodo-1H-indole-2-carboxylic acid, this method would involve the reaction of (3-iodophenyl)hydrazine with pyruvic acid under acidic conditions.

Principle and Rationale

The reaction proceeds through the formation of a phenylhydrazone from the condensation of (3-iodophenyl)hydrazine and pyruvic acid.[5] This intermediate, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride), undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[6]

A significant drawback of this method for the synthesis of 4-substituted indoles from meta-substituted phenylhydrazines is the lack of regiocontrol. The cyclization can occur to either of the two ortho positions relative to the hydrazine group, leading to a mixture of the desired 4-iodo and the undesired 6-iodo isomers.

G cluster_1 Fischer Indole Synthesis start_fischer (3-Iodophenyl)hydrazine + Pyruvic acid intermediate_fischer Hydrazone Formation start_fischer->intermediate_fischer cyclization Acid-catalyzed Cyclization intermediate_fischer->cyclization product_mixture Mixture of Isomers cyclization->product_mixture product_4_iodo 4-Iodo-1H-indole-2-carboxylic acid product_mixture->product_4_iodo product_6_iodo 6-Iodo-1H-indole-2-carboxylic acid product_mixture->product_6_iodo separation Chromatographic Separation product_4_iodo->separation product_6_iodo->separation

Figure 2: Workflow of the Fischer Indole Synthesis, highlighting the formation of isomeric products.
Challenges and Experimental Considerations

The primary challenge of this route is the separation of the 4-iodo and 6-iodo isomers. These isomers often have very similar physical properties, making separation by crystallization difficult. Chromatographic methods, such as column chromatography or high-performance liquid chromatography (HPLC), are typically required, which can be time-consuming and costly, especially on a larger scale.[7][8]

Advantages and Disadvantages
FeatureAssessment
Regioselectivity Poor. A mixture of 4- and 6-iodo isomers is expected.
Starting Materials (3-Iodophenyl)hydrazine and pyruvic acid are readily available.
Purification Difficult and often requires chromatography to separate the isomers.
Scalability Limited by the need for chromatographic separation.
Overall Efficiency Reduced due to the formation of the undesired isomer and the challenges in purification.

Method 3: Direct C4-Iodination of Indole-2-carboxylic Acid (Exploratory)

A conceptually straightforward approach would be the direct iodination of the pre-formed indole-2-carboxylic acid at the C4 position. However, this is a significant challenge due to the inherent reactivity of the indole nucleus.

Concept and Challenges

Electrophilic substitution on the indole ring typically occurs preferentially at the C3 position. If the C3 position is blocked, substitution often proceeds at the C2, C5, or C7 positions, depending on the directing effects of existing substituents and the reaction conditions. Direct functionalization at the C4 position is notoriously difficult to achieve with high selectivity.[9] Recent advances in C-H activation have enabled C4-functionalization, but these methods often require the installation of a directing group on the indole nitrogen or at an adjacent position, which adds steps for protection and deprotection to the overall synthesis.[5][6][10][11]

An older, less common method for preparing 4-iodoindoles involves a multi-step sequence of N-protection, regioselective chloromercuration at the 4-position, and subsequent iododemercuration.[12] While this can provide the desired regiochemistry, the use of highly toxic mercury salts makes it an undesirable route from a safety and environmental perspective.

G cluster_2 Direct C4-Iodination Strategies start_direct Indole-2-carboxylic acid protection N-Protection start_direct->protection directing_group Introduction of Directing Group (DG) protection->directing_group c4_iodination Directed C4-Iodination directing_group->c4_iodination deprotection Removal of DG and N-protecting group c4_iodination->deprotection product_direct 4-Iodo-1H-indole-2-carboxylic acid deprotection->product_direct

Figure 3: A potential multi-step workflow for C4-iodination using a directing group strategy.
Advantages and Disadvantages
FeatureAssessment
Atom Economy Potentially high if a direct method were available.
Directness A direct, one-step iodination is currently not established.
Practicality Low. Existing methods are multi-step, require directing groups, or involve hazardous reagents like mercury salts.
Current Status This remains an area of active research, but practical and scalable methods are not yet available for this specific target.

Comparative Summary

MethodStarting MaterialsRegioselectivityKey StepsYieldPurificationRecommendation
Reissert Synthesis 1-Iodo-2-methyl-3-nitrobenzene, Diethyl oxalateExcellentCondensation, Reductive CyclizationGoodRecrystallizationHighly Recommended
Fischer Synthesis (3-Iodophenyl)hydrazine, Pyruvic acidPoorHydrazone formation, Acid-catalyzed cyclizationModerate (for mixture)Chromatographic separation of isomersNot recommended for large scale
Direct C4-Iodination Indole-2-carboxylic acidPoor (direct), Good (with DG)Multi-step (protection, directed iodination, deprotection)VariableChromatography often neededExploratory/Not practical

Conclusion

For the synthesis of 4-iodo-1H-indole-2-carboxylic acid, the Reissert indole synthesis is the most robust and reliable method. Its key advantage is the unambiguous control of regiochemistry, which circumvents the challenging isomer separation issues associated with the Fischer indole synthesis. While direct C4-functionalization of indoles is an exciting and evolving field of research, the current lack of a direct and practical method for C4-iodination of indole-2-carboxylic acid makes it an unsuitable choice for routine laboratory synthesis. Therefore, for researchers and drug development professionals requiring reliable access to this important building block, the Reissert approach offers the most efficient and scalable path to the desired product.

References

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  • Kona, C. N., et al. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9856-9860. Available from: [Link]

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  • Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals. Taylor & Francis.
  • Lee, C.-K., et al. (2004). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 25(6), 895-898.
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  • Legrand, A., et al. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Synlett, 2007(03), 419-422.
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  • Boufroura, H., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(17), 3141.
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Comparative

Benchmarking 4-iodo-1H-indole-2-carboxylic acid against Known Anticancer Drugs: A Comparative Analysis

Introduction: The Indole Scaffold as a Privileged Motif in Oncology The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Motif in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant therapeutic properties.[1][2] In oncology, this scaffold is particularly prominent, forming the core of both natural anticancer alkaloids like vincristine and vinblastine, and targeted synthetic drugs such as sunitinib and osimertinib. The versatility of the indole ring allows for substitutions that can modulate its biological activity, making it a fertile ground for the development of novel anticancer agents.[3] This guide focuses on 4-iodo-1H-indole-2-carboxylic acid, a representative of the indole-2-carboxylic acid class of compounds, which have shown promise in preclinical studies.[4][5]

Due to the nascent stage of research on 4-iodo-1H-indole-2-carboxylic acid specifically, this guide will synthesize data from closely related indole-2-carboxylic acid derivatives to project a plausible efficacy profile. This approach allows for a robust comparative analysis against well-established chemotherapeutic agents, providing a framework for researchers to evaluate its potential. We will benchmark this compound against three pillars of conventional chemotherapy: Doxorubicin, Cisplatin, and Paclitaxel, each with a distinct mechanism of action. This comparative guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies and data interpretation necessary for such an evaluation.

Compound Profiles: Mechanisms of Action

A fundamental aspect of benchmarking a novel compound is understanding its mechanism of action in the context of established drugs.

  • 4-iodo-1H-indole-2-carboxylic acid (and related Indole Derivatives): The anticancer effects of indole derivatives are multifaceted. They have been shown to induce cell death through various mechanisms, including the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.[6] Some derivatives function as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[7] Others act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as those involving EGFR and VEGFR-2.[8] Furthermore, some indole-2-carboxylic acid derivatives have been identified as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune evasion.[4][9]

  • Doxorubicin: A widely used anthracycline antibiotic, Doxorubicin's primary mechanism involves its intercalation into DNA, thereby inhibiting the progression of topoisomerase II.[][11][12] This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to DNA damage and subsequent apoptosis.[13][14] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[13]

  • Cisplatin: As a platinum-based chemotherapeutic, Cisplatin's mode of action is centered on its ability to form crosslinks with the purine bases of DNA.[15] This covalent binding interferes with DNA repair mechanisms, causing DNA damage and ultimately triggering apoptosis in cancer cells.[15]

  • Paclitaxel: A member of the taxane family, Paclitaxel's anticancer activity stems from its unique ability to stabilize microtubules, which are essential components of the cell's cytoskeleton.[16][] By preventing the disassembly of microtubules, Paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18][19]

Experimental Design and Rationale

To provide a comprehensive comparison, a panel of standard in vitro assays will be employed to assess the cytotoxic and mechanistic effects of 4-iodo-1H-indole-2-carboxylic acid and the selected standard drugs.

Cell Lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, commonly used as a model for breast cancer.

  • A549: A human lung carcinoma cell line, serving as a model for non-small cell lung cancer.

These cell lines are chosen for their widespread use in cancer research and their differing origins, providing a broader perspective on the potential therapeutic spectrum of the test compound.

Assays:

  • MTT Cell Viability Assay: To determine the concentration-dependent cytotoxic effects of each compound and to calculate the half-maximal inhibitory concentration (IC50).

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Propidium Iodide (PI) Cell Cycle Analysis: To determine the effect of each compound on cell cycle progression and identify any phase-specific arrest.

The following diagram illustrates the overall experimental workflow:

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed MCF-7 and A549 cells incubate Incubate for 24h start->incubate treat Treat cells with serial dilutions of: - 4-iodo-1H-indole-2-carboxylic acid - Doxorubicin - Cisplatin - Paclitaxel incubate->treat mtt MTT Assay (48h treatment) treat->mtt apoptosis Annexin V/PI Assay (24h treatment) treat->apoptosis cell_cycle PI Staining (24h treatment) treat->cell_cycle ic50 Calculate IC50 values mtt->ic50 apoptosis_quant Quantify apoptotic vs. necrotic cells apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the comparative analysis.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory conditions and cell types.

Cell Culture
  • Maintain MCF-7 and A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[20][21][22]

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23]

  • Remove the MTT-containing medium carefully without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

This protocol is based on established flow cytometry methods for apoptosis detection.[6][8]

  • Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.[25]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[6]

Propidium Iodide (PI) Cell Cycle Analysis

This protocol outlines a standard procedure for cell cycle analysis using PI staining.[1][7]

  • Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[1][26]

  • Wash the fixed cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9][26]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data based on the known activities of indole derivatives and the standard drugs.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
4-iodo-1H-indole-2-carboxylic acid8.512.3
Doxorubicin0.5[27]1.2
Cisplatin7.8[27]6.6[28][29]
Paclitaxel0.01[18]0.05

Table 2: Apoptosis Induction in MCF-7 Cells at IC50 Concentration (24h)

Compound% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.11.5
4-iodo-1H-indole-2-carboxylic acid25.410.2
Doxorubicin30.115.8
Cisplatin22.712.5
Paclitaxel35.618.3

Table 3: Cell Cycle Distribution in MCF-7 Cells at IC50 Concentration (24h)

Compound% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.514.3
4-iodo-1H-indole-2-carboxylic acid15.810.174.1
Doxorubicin40.325.134.6
Cisplatin50.135.214.7
Paclitaxel10.55.384.2

Mechanistic Insights and Discussion

The hypothetical data suggests that 4-iodo-1H-indole-2-carboxylic acid exhibits moderate cytotoxic activity against both MCF-7 and A549 cancer cell lines. Its IC50 value, while higher than that of Doxorubicin and Paclitaxel, is comparable to Cisplatin in the MCF-7 cell line.

The significant increase in the population of cells in the G2/M phase, as shown in Table 3, strongly suggests that the primary mechanism of action for 4-iodo-1H-indole-2-carboxylic acid involves the disruption of mitosis. This is a common mechanism for indole derivatives that target tubulin polymerization.[7] The induction of apoptosis, as evidenced by the Annexin V/PI assay, is likely a direct consequence of this mitotic arrest.

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by a tubulin-targeting indole derivative.

G cluster_apoptosis Apoptotic Cascade Indole 4-iodo-1H-indole-2-carboxylic acid Tubulin β-Tubulin Indole->Tubulin binds to Microtubules Microtubule Stabilization Tubulin->Microtubules inhibits depolymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Bax Bax Activation Bcl2->Bax releases inhibition Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of action for 4-iodo-1H-indole-2-carboxylic acid.

In comparison, Doxorubicin and Cisplatin induce apoptosis primarily through DNA damage pathways, which can lead to cell cycle arrest at different phases (often G2 for Doxorubicin and S-phase for Cisplatin). Paclitaxel, similar to the proposed mechanism for the indole compound, also induces a strong G2/M arrest by stabilizing microtubules.[18] The comparable mechanistic outcome between 4-iodo-1H-indole-2-carboxylic acid and Paclitaxel makes them interesting candidates for further comparative studies, particularly in Paclitaxel-resistant cell lines.

Conclusion

This guide provides a comprehensive framework for benchmarking the anticancer potential of 4-iodo-1H-indole-2-carboxylic acid against standard chemotherapeutic agents. Based on the activities of related indole-2-carboxylic acid derivatives, our hypothetical analysis suggests that this compound may act as a mitotic inhibitor, inducing G2/M cell cycle arrest and subsequent apoptosis. While its potency may be less than that of highly cytotoxic agents like Paclitaxel and Doxorubicin, its distinct chemical scaffold offers opportunities for further optimization to enhance efficacy and selectivity. Future research should focus on validating these findings with the specific compound, exploring its activity in a broader panel of cancer cell lines, and investigating its potential in in vivo models. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers embarking on the preclinical evaluation of novel indole-based anticancer candidates.

References

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

  • Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]

  • Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. PubMed. [Link]

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  • Doxorubicin. Wikipedia. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

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  • The half maximal inhibitory concentration (IC50) value of paclitaxel... ResearchGate. [Link]

  • Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis. PubMed Central. [Link]

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  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

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  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

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Validation

A Head-to-Head Comparison: Evaluating the Cross-Reactivity Profile of 4-iodo-1H-indole-2-carboxylic acid

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of contemporary drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of contemporary drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antagonism at the N-methyl-D-aspartate (NMDA) receptor's glycine site, inhibition of HIV-1 integrase, and modulation of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and various protein kinases. The introduction of a halogen atom, such as iodine, onto this scaffold can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for assessing the cross-reactivity of a specific derivative, 4-iodo-1H-indole-2-carboxylic acid, against a panel of relevant biological targets.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of 4-iodo-1H-indole-2-carboxylic acid with its parent compound and another halogenated analog, supported by detailed experimental protocols and comparative data. Our aim is to equip researchers with the necessary tools and insights to thoroughly characterize the selectivity profile of this compound, a critical step in advancing promising molecules through the drug discovery pipeline.

Introduction: The Significance of Selectivity in Drug Development

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—its ability to interact with the intended biological target while minimizing off-target effects. A lack of selectivity can lead to unforeseen side effects and potential toxicity, hindering clinical development. Cross-reactivity studies are therefore paramount in early-stage drug discovery to build a comprehensive understanding of a compound's biological interactions.

The parent compound, indole-2-carboxylic acid, is a known competitive antagonist of the glycine binding site on the NMDA receptor.[1] This guide postulates that the primary biological target of 4-iodo-1H-indole-2-carboxylic acid is also the NMDA receptor glycine site. The addition of the iodine atom at the 4-position of the indole ring may alter its binding affinity and selectivity. To rigorously test this hypothesis and to proactively identify potential off-target activities, we will evaluate the compound's activity against a panel of targets previously associated with the indole-2-carboxylic acid scaffold:

  • Primary Target: NMDA Receptor (Glycine Binding Site)

  • Potential Off-Targets:

    • HIV-1 Integrase

    • Indoleamine 2,3-dioxygenase 1 (IDO1)

    • Tryptophan 2,3-dioxygenase (TDO)

    • A representative panel of protein kinases

This guide will compare the activity of 4-iodo-1H-indole-2-carboxylic acid with two key comparators:

  • Indole-2-carboxylic acid (Parent Compound): To establish a baseline and understand the effect of the iodo- substitution.

  • 6-iodo-1H-indole-2-carboxylic acid (Positional Isomer): To investigate the impact of the iodine atom's position on activity and selectivity.

Experimental Design for Cross-Reactivity Profiling

A multi-faceted approach employing a combination of binding and functional assays is essential for a thorough cross-reactivity assessment. The following experimental workflow is designed to provide a comprehensive selectivity profile for 4-iodo-1H-indole-2-carboxylic acid.

Figure 1: A comprehensive workflow for assessing the cross-reactivity of 4-iodo-1H-indole-2-carboxylic acid.

Methodologies

This section provides detailed, step-by-step protocols for the key assays outlined in the experimental workflow.

Primary Target Assessment: NMDA Receptor Glycine Site

This assay determines the affinity of the test compounds for the glycine binding site of the NMDA receptor by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

  • Radioligand: [³H]MDL 105,519, a high-affinity antagonist for the NMDA receptor glycine site.

  • Incubation:

    • In a 96-well plate, combine 50 µL of test compound (or vehicle for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding), 50 µL of [³H]MDL 105,519 (final concentration ~1 nM), and 100 µL of membrane preparation (final concentration ~100 µg protein/well).

    • Incubate at 4°C for 2 hours.

  • Termination and Filtration:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with 4 mL of scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of the test compounds to antagonize NMDA receptor activation in a cellular context by monitoring changes in intracellular calcium levels.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human GluN1 and GluN2A subunits of the NMDA receptor.

  • Calcium Indicator Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Add the test compounds at various concentrations and incubate for 15-30 minutes at room temperature.

    • Place the plate in a fluorescence plate reader.

    • Initiate the recording of fluorescence intensity.

    • Add a solution containing NMDA (agonist) and glycine (co-agonist) to stimulate the receptors.

  • Data Analysis:

    • Measure the peak fluorescence intensity change in response to agonist stimulation.

    • Generate dose-response curves for the antagonist activity of the test compounds.

    • Calculate the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.

Off-Target Screening

This assay evaluates the inhibitory activity of the test compounds against the strand transfer step of HIV-1 integration.[2]

Protocol:

  • Reaction Components:

    • Recombinant HIV-1 integrase enzyme.

    • A 5'-end labeled oligonucleotide substrate mimicking the viral DNA long terminal repeat (LTR).

    • A target DNA substrate.

    • Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the HIV-1 integrase with the test compound for 15 minutes at room temperature.

    • Add the labeled LTR substrate and incubate for a further 30 minutes at 37°C to allow for 3'-processing.

    • Add the target DNA substrate and incubate for 1 hour at 37°C to allow for the strand transfer reaction.

  • Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

    • Denature the DNA products by heating.

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the labeled DNA products using a phosphorimager or fluorescence scanner.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the strand transfer products.

    • Determine the IC₅₀ value for the inhibition of the strand transfer reaction.

These assays measure the inhibition of the enzymatic activity of IDO1 and TDO, which catalyze the first and rate-limiting step in tryptophan catabolism.[3]

Protocol:

  • Enzyme and Substrate:

    • Recombinant human IDO1 or TDO enzyme.

    • L-tryptophan as the substrate.

  • Reaction Buffer: A suitable buffer containing co-factors such as ascorbic acid and methylene blue for the IDO1 assay.

  • Assay Procedure:

    • In a 96-well plate, add the test compound, the enzyme, and the reaction buffer.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Detection of Kynurenine:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance of the resulting colored product at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the amount of kynurenine produced in each reaction.

    • Determine the IC₅₀ value for the inhibition of IDO1 or TDO activity.

A broad kinase panel screen is recommended to identify any potential off-target interactions with protein kinases. This is typically performed by specialized contract research organizations (CROs).

General Approach:

  • The test compounds are screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant human kinases (e.g., >300 kinases).

  • Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays that detect ATP consumption or substrate phosphorylation.

  • The results are reported as the percentage of inhibition of kinase activity at the tested concentration.

  • For any significant "hits" (e.g., >50% inhibition), follow-up IC₅₀ determinations should be performed to quantify the potency of inhibition.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of these cross-reactivity studies can be summarized and compared.

Table 1: Comparative Activity at the Primary Target (NMDA Receptor Glycine Site)

CompoundRadioligand Binding (Ki, nM)Functional Antagonism (IC₅₀, nM)
4-iodo-1H-indole-2-carboxylic acid 50120
Indole-2-carboxylic acid250600
6-iodo-1H-indole-2-carboxylic acid150350

Table 2: Off-Target Activity Profile (IC₅₀, µM)

CompoundHIV-1 IntegraseIDO1TDO
4-iodo-1H-indole-2-carboxylic acid > 5015> 50
Indole-2-carboxylic acid> 5025> 50
6-iodo-1H-indole-2-carboxylic acid> 5010> 50

Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase4-iodo-1H-indole-2-carboxylic acidIndole-2-carboxylic acid6-iodo-1H-indole-2-carboxylic acid
Kinase A8%5%12%
Kinase B65%20%75%
Kinase C12%15%10%
... (additional kinases)

Interpretation and Discussion

Based on the hypothetical data presented, the following interpretations can be made:

  • Primary Target Activity: 4-iodo-1H-indole-2-carboxylic acid demonstrates a significant increase in potency at the NMDA receptor glycine site compared to the parent compound, indole-2-carboxylic acid. The 4-iodo substitution appears to be more favorable for binding than the 6-iodo substitution.

  • Off-Target Selectivity: All three compounds show weak or no activity against HIV-1 integrase and TDO at the concentrations tested. There is some moderate inhibitory activity against IDO1, with the 6-iodo analog being slightly more potent.

  • Kinase Profile: The kinase screen reveals a potential off-target interaction for both iodinated analogs with "Kinase B". This would warrant further investigation with IC₅₀ determination to assess the potency of this inhibition and the selectivity window relative to the primary target.

This comprehensive analysis allows for a clear understanding of the structure-activity relationships and the impact of the iodo-substitution on both on-target potency and off-target selectivity.

Conclusion

This guide has outlined a systematic and robust approach for the cross-reactivity profiling of 4-iodo-1H-indole-2-carboxylic acid. By employing a strategically selected panel of in vitro assays, researchers can generate a comprehensive dataset to evaluate the compound's selectivity. The provided experimental protocols and data presentation formats offer a practical framework for conducting and interpreting these crucial studies. A thorough understanding of a compound's cross-reactivity profile is an indispensable component of modern drug discovery, enabling data-driven decisions and facilitating the progression of safe and effective therapeutic candidates.

References

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  • PubMed Central. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. [Link]

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  • PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]

  • PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

  • PubMed. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-iodo-1H-indole-2-carboxylic Acid

Comprehensive Safety Protocol: Handling 4-iodo-1H-indole-2-carboxylic Acid This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 4-i...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 4-iodo-1H-indole-2-carboxylic Acid

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with 4-iodo-1H-indole-2-carboxylic Acid. As a potent active pharmaceutical ingredient (API) and a halogenated organic compound, its handling necessitates a multi-layered safety approach that prioritizes hazard mitigation at every step. This protocol is designed to establish a self-validating system of safety, explaining the causal links between the chemical's properties and the required protective measures.

Immediate Safety Profile: 4-iodo-1H-indole-2-carboxylic Acid

This table summarizes the primary hazards identified from safety data sheets of the parent compound, indole-2-carboxylic acid, and structurally related analogs. These hazards should be considered the minimum to anticipate for the 4-iodo derivative.

Hazard TypeClassification & StatementRationale & Implication for Handling
Acute Toxicity Category 4: Harmful if swallowed or in contact with skin.[1][2]Direct contact must be avoided. This dictates the necessity for comprehensive skin and hand protection to prevent absorption.
Skin Irritation Category 2: Causes skin irritation.[1][2][3]The compound can cause local inflammation, redness, or dermatitis. Protective gloves and a lab coat are mandatory.
Eye Irritation Category 2: Causes serious eye irritation.[1][2][3]The powdered nature of the compound increases the risk of aerosolization and eye contact. Chemical splash goggles are essential.
Respiratory Irritation STOT SE Category 3: May cause respiratory irritation.[2][3]Inhalation of the fine powder can irritate the respiratory tract. All handling of the solid must occur within a certified chemical fume hood.

The Hierarchy of Controls: A Proactive Safety Paradigm

Effective management of chemical hazards relies on the "hierarchy of controls," a framework that prioritizes the most effective safety measures. This protocol is structured around this principle, beginning with engineering controls as the first and most critical line of defense, supplemented by stringent personal protective equipment (PPE) and administrative procedures.

Core Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For a powdered API like 4-iodo-1H-indole-2-carboxylic Acid, containment is paramount to prevent the generation and inhalation of dust.[4]

  • Primary Containment: All weighing, transferring, and reconstitution of the solid compound must be performed within a certified Chemical Fume Hood or a Biological Safety Cabinet (BSC) .[4][5] This is non-negotiable. These systems maintain negative pressure, ensuring that any generated dust or aerosol is captured by the ventilation system and not released into the laboratory environment.[6][7]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Infrastructure: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[1][2] Their locations should be clearly marked and unobstructed.

The Protective Ensemble: A Step-by-Step Guide to PPE

Personal Protective Equipment (PPE) is the final barrier between you and the hazardous substance. It is not a substitute for robust engineering controls but is essential to mitigate risks of direct contact.

Step 1: Body Protection A clean, long-sleeved laboratory coat is the minimum requirement to protect skin and clothing from incidental contact.[5] For procedures with a higher risk of spillage, consider a disposable, back-closing gown for enhanced protection.[8]

Step 2: Eye and Face Protection Due to the risk of serious eye irritation from airborne particles, standard safety glasses are insufficient.[1][2]

  • Mandatory: Wear ANSI-approved or EN 166-compliant chemical splash goggles that form a seal around the eyes.[2][9]

  • Recommended for large quantities: When handling larger amounts (>1g) or when there is a significant risk of splashing, supplement goggles with a full-face shield.[10]

Step 3: Hand Protection Hands are the most likely point of direct contact. The choice of glove material is critical for protection against both the chemical itself and any solvents used in the procedure.

  • Glove Type: Nitrile gloves are the standard for incidental contact with most organic chemicals.[5][11]

  • Double Gloving: For all procedures involving this compound, double gloving is required .[8][9] This practice significantly reduces the risk of exposure in case the outer glove is torn or permeated. The outer glove should be removed and replaced immediately upon known or suspected contact.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves frequently, at a minimum every 30-60 minutes, or immediately if they become contaminated.[8] Remove gloves using a technique that avoids skin contact with the outer surface.

Step 4: Respiratory Protection While engineering controls are designed to prevent inhalation, respiratory protection may be required in specific situations.

  • Standard Operations: When working within a certified fume hood, a surgical mask may be worn to prevent contamination of the product, but it offers no respiratory protection to the wearer.[12]

  • Emergency or Maintenance: If engineering controls fail or during spill cleanup outside of a hood, a NIOSH-approved respirator is necessary. A half-mask respirator with P100 (particulate) filters or a powered air-purifying respirator (PAPR) should be used.[8][12] All respirator use requires prior medical evaluation and fit-testing as per institutional policy.

Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling 4-iodo-1H-indole-2-carboxylic Acid, integrating the control measures described above.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification & Gather Materials B Don Full PPE (Lab Coat, Double Nitrile Gloves, Goggles) A->B Step 1 C Place Compound on Weigh Paper Using Spatula (Slowly) B->C Step 2: Begin Work D Weigh Compound C->D E Transfer Compound to Reaction Vessel D->E F Decontaminate Spatula & Work Surface (e.g., with 70% Ethanol) E->F Step 3: Post-Handling G Dispose of Outer Gloves and Contaminated Weigh Paper F->G H Place in 'Halogenated Organic Solid Waste' Container G->H I Remove Inner Gloves & Lab Coat H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling 4-iodo-1H-indole-2-carboxylic Acid.

Decontamination and Disposal Protocol

Proper disposal is a critical safety and environmental responsibility. As a halogenated organic compound, 4-iodo-1H-indole-2-carboxylic Acid requires specific waste segregation.

Step-by-Step Disposal Plan:

  • Segregation at Source: All materials that come into direct contact with the compound are considered hazardous waste. This includes:

    • Disposable weigh boats or weigh paper.

    • Contaminated pipette tips.

    • Outer gloves.

    • Any paper towels or wipes used for decontamination.

  • Waste Container: These materials must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste." [5] Do not mix this waste with non-halogenated organic or general laboratory trash.

  • Spill Cleanup:

    • For small, dry spills inside a fume hood, gently cover with an absorbent material.

    • Using forceps, carefully place the contaminated material into the designated halogenated waste container.[3]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the wipe as halogenated waste.

    • Crucially, avoid any dry sweeping or actions that could generate dust. [3]

  • Final Decontamination: After completing the work and disposing of all contaminated materials, wipe down the work surface within the fume hood. Remove PPE in the correct order (outer gloves first), and wash hands thoroughly with soap and water.

By adhering to this comprehensive protocol, researchers can effectively mitigate the risks associated with 4-iodo-1H-indole-2-carboxylic Acid, ensuring both personal safety and the integrity of their work environment.

References

  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Methoxy-1H-indole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Indole-2-carboxylic acid.
  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Indole-2-carboxylic acid.
  • De Dietrich. (n.d.). White Paper | Powder Handling.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid 98%.
  • Organic Syntheses. (2003). Working with Hazardous Chemicals. Organic Syntheses, 80, 75.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
  • Synlett. (2009). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Thieme, (18), 3022-3024.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.
  • ResearchGate. (2020). Ethyl 1H-indole-2-carboxylate.

Sources

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